2-Thienyl disulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(thiophen-2-yldisulfanyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6S4/c1-3-7(9-5-1)11-12-8-4-2-6-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLFWWMPGNMXFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SSC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047476 | |
| Record name | 2-Thienyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Yellow to green crystals; rubbery odour | |
| Record name | Di-2-thienyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037173 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Thienyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/985/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
5% in CH3CN, Soluble at room temperature (in ethanol) | |
| Record name | 2-Thienyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/985/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6911-51-9 | |
| Record name | 2,2′-Dithiobis[thiophene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6911-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Dithiobis(thiophene) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006911519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thienyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-DITHIOBIS(THIOPHENE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2G7KBC8VY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Di-2-thienyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037173 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
56 - 57 °C | |
| Record name | Di-2-thienyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037173 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
2-Thienyl disulfide chemical properties and structure
An In-depth Technical Guide to 2-Thienyl Disulfide: Properties, Structure, and Applications
Abstract
This compound, also known as di(thiophen-2-yl) disulfide, is a symmetrical disulfide derived from thiophene-2-thiol. This organosulfur compound serves as a crucial building block and intermediate in organic synthesis and medicinal chemistry. Its unique structure, characterized by the presence of two thiophene rings linked by a disulfide bond, imparts specific chemical reactivity and biological activity. This guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Molecular Structure and Spectroscopic Profile
The structural and spectroscopic characteristics of this compound are fundamental to understanding its reactivity and potential applications.
Molecular Structure
This compound possesses a distinctive molecular architecture, consisting of two thiophene rings connected by a disulfide bridge at their 2-positions. The C-S-S-C dihedral angle is a key determinant of its conformational properties.
Caption: Molecular structure of this compound.
Spectroscopic Data
The identity and purity of this compound can be confirmed through various spectroscopic techniques. The following table summarizes its key spectroscopic data.
| Spectroscopic Data | This compound |
| ¹H NMR (CDCl₃, ppm) | δ 7.40 (dd, J=5.2, 1.2 Hz, 2H), 7.18 (dd, J=3.6, 1.2 Hz, 2H), 6.98 (dd, J=5.2, 3.6 Hz, 2H) |
| ¹³C NMR (CDCl₃, ppm) | δ 136.2, 131.5, 128.0, 127.5 |
| IR (KBr, cm⁻¹) | 3100, 1505, 1410, 1230, 840, 690 |
| Mass Spectrum (m/z) | 230 (M⁺) |
Chemical Properties and Reactivity
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₆S₄ |
| Molecular Weight | 230.40 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 59-61 °C |
| Boiling Point | 165-170 °C at 2 mmHg |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and acetone. Insoluble in water. |
Chemical Reactivity
The reactivity of this compound is primarily dictated by the disulfide bond and the thiophene rings.
-
Reduction of the Disulfide Bond: The S-S bond can be readily cleaved by reducing agents to yield two equivalents of thiophene-2-thiol. This reaction is fundamental for the in situ generation of the corresponding thiol for further reactions.
-
Oxidation of the Disulfide Bond: Oxidation of the disulfide can lead to the formation of thiosulfinates and thiosulfonates, which are themselves reactive intermediates.
-
Electrophilic Substitution on the Thiophene Ring: The thiophene rings can undergo electrophilic substitution reactions, although the disulfide group can influence the regioselectivity and reactivity.
Caption: Reduction of this compound.
Synthesis of this compound
Common Synthetic Routes
This compound is typically synthesized by the oxidation of thiophene-2-thiol. Various oxidizing agents can be employed for this transformation. A common and efficient method involves the use of iodine in the presence of a base.
Detailed Experimental Protocol: Synthesis from 2-Thiophosgene
A reliable method for the preparation of this compound starts from 2-thiophosgene.
Step 1: Preparation of Potassium Thiophene-2-thiolate
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a solution of potassium hydroxide in ethanol is prepared.
-
2-Thiophosgene is added dropwise to the cooled ethanolic KOH solution.
-
The reaction mixture is stirred at room temperature to form potassium thiophene-2-thiolate.
Step 2: Oxidation to this compound
-
A solution of iodine in ethanol is added portion-wise to the solution of potassium thiophene-2-thiolate.
-
The reaction mixture is stirred until the color of iodine disappears.
-
The precipitated product is collected by filtration, washed with water and ethanol, and then dried.
-
Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is a valuable precursor in the synthesis of various biologically active molecules and functional materials.
-
Precursor to Thiophene-containing Pharmaceuticals: The thiophene motif is present in numerous approved drugs. This compound serves as a convenient starting material for the introduction of the thiophene-2-thiol moiety into more complex molecular scaffolds.
-
Synthesis of Biologically Active Compounds: It is used in the synthesis of compounds with potential antimicrobial, antifungal, and anticancer activities. The disulfide linkage itself can be a pharmacophore, or it can be a precursor to a free thiol group which can interact with biological targets.
-
Material Science: Thiophene-based compounds are of great interest in material science for the development of conducting polymers and organic semiconductors. This compound can be used as a monomer or a building block for such materials.
Conclusion
This compound is a versatile chemical compound with a rich chemistry and a broad range of applications. Its well-defined structure and predictable reactivity make it an important tool for synthetic chemists. The ability to easily generate the corresponding thiol by reduction of the disulfide bond is a particularly useful feature. As the demand for novel thiophene-containing pharmaceuticals and materials continues to grow, the importance of this compound as a key synthetic intermediate is expected to increase.
An In-Depth Technical Guide to the Synthesis of 2-Thienyl Disulfide from Thiophene
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Thienyl disulfide, a significant compound in organic synthesis and materials science.[1][2] The primary focus is on the transformation of thiophene, a readily available aromatic heterocycle, into the target disulfide. This document delineates the critical two-step process involving the initial formation of a 2-thienyllithium intermediate followed by sulfurization to yield 2-thiophenethiol, which is subsequently oxidized to this compound. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and safety considerations.
Introduction: The Significance of this compound
Thiophene and its derivatives are fundamental building blocks in the development of pharmaceuticals and agrochemicals.[3][4] Among these, this compound (also known as bis(2-thienyl) disulfide) stands out as a valuable organic reagent and synthetic intermediate.[1][2] Its utility spans various fields, including polymer science, owing to the reactive disulfide bond and the electronic properties of the thiophene rings.
The synthesis of this compound from thiophene is not a direct conversion but rather a multi-step process that hinges on the initial activation of the thiophene ring. The high reactivity of thiophene's 2-position towards electrophilic substitution and metallation is a key principle exploited in its functionalization.[5]
Strategic Overview of the Synthetic Pathway
The most established and reliable method for synthesizing this compound from thiophene involves a two-stage process. This strategy is predicated on the initial formation of a nucleophilic thiophene species, which can then react with elemental sulfur. The subsequent thiol intermediate is then dimerized through oxidation.
Caption: Overall synthetic strategy from thiophene to this compound.
Stage 1: Synthesis of 2-Thiophenethiol via Lithiation and Sulfurization
The cornerstone of this synthesis is the regioselective functionalization of the thiophene ring at the 2-position. This is achieved through metallation, specifically lithiation, which creates a potent carbon-based nucleophile.
Mechanistic Insight: Lithiation of Thiophene
The reaction of thiophene with an organolithium reagent, such as n-butyllithium, results in the deprotonation of the most acidic proton, which is located at the 2-position.[3][6][7] This high regioselectivity is attributed to the stabilizing effect of the adjacent sulfur atom on the resulting carbanion. The product of this reaction is 2-thienyllithium, a versatile intermediate in thiophene chemistry.[3][6]
Experimental Protocol: Preparation of 2-Thiophenethiol
This protocol is adapted from established literature procedures.[8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Thiophene | 84.14 | 56 g (53 mL) | 0.67 |
| n-Butyllithium (1.35 M in pentane) | 64.06 | 490 mL | 0.662 |
| Sulfur (powdered) | 32.07 | 20.4 g | 0.638 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 500 mL | - |
| 4 N Sulfuric Acid | 98.08 | As needed | - |
| Diethyl ether | 74.12 | ~600 mL | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: A 3-liter, three-necked flask is equipped with a mechanical stirrer and a dropping funnel. The apparatus is thoroughly dried and purged with dry nitrogen.
-
Initial Charging: The flask is charged with 500 mL of anhydrous tetrahydrofuran and 56 g (0.67 mole) of thiophene.
-
Lithiation: The mixture is cooled to -40°C using an acetone-dry ice bath. While maintaining a nitrogen atmosphere, 490 mL of 1.35 M n-butyllithium in pentane is added over a 5-minute period. The temperature is then maintained between -30°C and -20°C for one hour.
-
Sulfurization: The reaction mixture is further cooled to -70°C. Powdered sulfur (20.4 g, 0.638 g-atom) is added in a single portion. The mixture is stirred for 30 minutes, during which the temperature is allowed to rise to -10°C.
-
Quenching and Extraction: The resulting yellow solution, containing lithium 2-thiophenethiolate, is carefully poured into 1 liter of rapidly stirred ice water. The aqueous layer is extracted three times with 100 mL portions of water to remove the pentane.
-
Acidification and Isolation: The combined aqueous extracts are chilled and carefully acidified with 4 N sulfuric acid. The aqueous phase is then immediately extracted three times with 200 mL portions of diethyl ether.
-
Drying and Purification: The combined ether extracts are washed twice with 100 mL portions of water and dried over anhydrous sodium sulfate. The ether is removed by distillation, and the residual oil is purified by vacuum distillation. The fraction boiling at 53–56°C (5 mm Hg) is collected, yielding 2-thiophenethiol.[8]
Safety Precautions:
-
n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere.
-
Thiophene and tetrahydrofuran are flammable liquids.[6]
-
The reaction should be performed in a well-ventilated fume hood.
Stage 2: Oxidative Coupling of 2-Thiophenethiol to this compound
The final step in the synthesis is the oxidation of the thiol to the disulfide. This is a common transformation in organic chemistry and can be achieved using a variety of oxidizing agents.
Mechanistic Considerations of Thiol Oxidation
The oxidation of thiols to disulfides can proceed through several mechanisms, depending on the oxidant and reaction conditions.[9] Common pathways involve the formation of a sulfenic acid intermediate or a thiyl radical.[9] In the presence of a mild oxidant, two thiol molecules are coupled to form a disulfide bond with the concomitant reduction of the oxidizing agent.
Caption: Generalized oxidation of a thiol to a disulfide.
Experimental Protocol: Oxidation of 2-Thiophenethiol
A variety of oxidizing agents can be employed for this step, including hydrogen peroxide, iodine, or even air under basic conditions.[10][11] The choice of oxidant can influence the reaction conditions and workup procedure. A common and effective method utilizes hydrogen peroxide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 2-Thiophenethiol | 116.20 |
| Hydrogen Peroxide (30% aq. solution) | 34.01 |
| A suitable solvent (e.g., ethanol, trifluoroethanol) | - |
General Procedure:
-
Dissolution: 2-Thiophenethiol is dissolved in a suitable solvent, such as trifluoroethanol.
-
Oxidation: An aqueous solution of hydrogen peroxide (30%) is added dropwise to the stirred solution of the thiol at ambient temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting thiol is consumed.
-
Workup and Isolation: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like diethyl ether or dichloromethane. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the final product as a yellow powder.[1][2]
Characterization of this compound
The successful synthesis of this compound should be confirmed through standard analytical techniques.
| Property | Value |
| CAS Number | 6911-51-9[1] |
| Molecular Formula | C8H6S4[1] |
| Molecular Weight | 230.39 g/mol [1] |
| Appearance | Light yellow to yellow powder/crystal[1][2] |
| Melting Point | 55-60 °C[1] |
Further characterization would typically involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Conclusion
The synthesis of this compound from thiophene is a robust and well-documented process that relies on fundamental principles of organometallic chemistry and oxidation reactions. The key to a successful synthesis lies in the careful execution of the lithiation and sulfurization steps to generate the 2-thiophenethiol intermediate, followed by a controlled oxidation to form the desired disulfide. This guide provides the necessary theoretical background and practical protocols for researchers to confidently undertake this synthesis in a laboratory setting.
References
- 1. This compound CAS#: 6911-51-9 [m.chemicalbook.com]
- 2. This compound | 6911-51-9 [amp.chemicalbook.com]
- 3. rroij.com [rroij.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. Thiophene - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Disulfide synthesis by S-S coupling [organic-chemistry.org]
An In-depth Technical Guide to 2-Thienyl Disulfide for Advanced Research
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Thienyl Disulfide (CAS No. 6911-51-9), tailored for researchers, medicinal chemists, and professionals in drug development. It moves beyond basic data to offer insights into its synthesis, characterization, and critical role as a building block in modern pharmaceutical science, grounded in the principles of redox chemistry and targeted drug design.
Core Compound Identification and Properties
This compound, also known as di(2-thienyl) disulfide, is a symmetrical disulfide derived from two thiophene-2-thiol units. Its thiophene rings make it a valuable precursor for a variety of heterocyclic compounds, while the disulfide linkage provides unique redox-responsive properties that are increasingly exploited in advanced drug delivery systems.[1][2]
Key Identifiers and Physicochemical Data
| Parameter | Value | Reference(s) |
| CAS Number | 6911-51-9 | [1][3][4][5] |
| Molecular Formula | C₈H₆S₄ | [3][4][5] |
| Molecular Weight | 230.39 g/mol | [3][4] |
| Synonyms | Di(2-thienyl) disulfide, 2,2'-Dithienyl Disulfide, Bis(2-thienyl) disulfide | [4] |
| Appearance | Light yellow to yellow-green crystalline powder | |
| Melting Point | 55-60 °C | [3] |
| Boiling Point | 132 °C @ 0.1 mmHg | [1] |
| Solubility | Soluble in many organic solvents like THF, DCM, and acetone. Poorly soluble in water. |
The Disulfide Bridge: A Locus of Reactivity and Biological Relevance
The S-S bond is the central functional group of this compound and is fundamental to its utility. Unlike robust carbon-carbon bonds, the disulfide linkage is a dynamic covalent bond, susceptible to cleavage under reductive conditions.[2] This reactivity is not a liability but a key feature leveraged in drug development.
In biological systems, a significant redox potential gradient exists between the oxidizing extracellular environment and the highly reducing intracellular environment, which is rich in glutathione (GSH). This natural biological dichotomy is exploited in the design of "smart" drug delivery systems. Disulfide-containing linkers, such as those that can be derived from this compound, remain stable in circulation but are rapidly cleaved inside cells, releasing a therapeutic payload precisely at the target site. This mechanism minimizes off-target effects and enhances the therapeutic index of potent drugs.
Mechanism: Thiol-Disulfide Exchange
The cleavage of the disulfide bond is primarily mediated by thiol-disulfide exchange with endogenous glutathione. The process involves a nucleophilic attack by a thiolate anion (GS⁻) on one of the sulfur atoms of the disulfide, leading to the formation of a mixed disulfide and the release of a thiophene-2-thiolate. A second GSH molecule can then reduce this mixed disulfide, completing the release and regenerating oxidized glutathione (GSSG).
Caption: Thiol-Disulfide Exchange Mechanism with Glutathione.
Synthesis and Purification Protocols
The most direct and common synthesis of this compound is the oxidative coupling of its precursor, 2-thiophenethiol. The following section details a robust, two-stage workflow for its preparation and purification, starting from thiophene.
Workflow Overview
Caption: Synthesis and Purification Workflow for this compound.
Stage 1: Synthesis of 2-Thiophenethiol
This protocol is adapted from established organometallic procedures for the functionalization of thiophene.[6] The causality behind this choice is the high regioselectivity of lithiation at the 2-position of the thiophene ring.
Materials:
-
Thiophene (0.67 mole)
-
Anhydrous Tetrahydrofuran (THF), 500 mL
-
n-Butyllithium (n-BuLi) in pentane (1.35 M, 0.662 mole)
-
Powdered Sulfur (0.638 g-atom)
-
4 N Sulfuric Acid
-
Diethyl ether
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a 3-L three-necked flask under a dry nitrogen atmosphere, charge the THF and thiophene. Cool the mixture to -40 °C using an acetone/dry ice bath.
-
Lithiation: Add the n-BuLi solution dropwise over 5 minutes, maintaining the temperature between -30 °C and -20 °C. Stir for 1 hour at this temperature to ensure complete formation of 2-thienyllithium.
-
Sulfurization: Cool the reaction mixture to -70 °C and add the powdered sulfur in a single portion. Stir for 30 minutes, allowing the temperature to rise to -10 °C.
-
Quench and Extraction: Carefully pour the reaction mixture into 1 L of rapidly stirred ice water. This hydrolyzes the lithium thiolate. Separate the organic layer and extract the aqueous layer with three 100-mL portions of water.
-
Acidification and Isolation: Combine all aqueous layers, chill in an ice bath, and carefully acidify with 4 N sulfuric acid to protonate the thiolate. Immediately extract the aqueous phase with three 200-mL portions of diethyl ether.
-
Drying and Concentration: Combine the ether extracts, wash twice with water to remove residual acid and THF, and dry over anhydrous sodium sulfate. Remove the ether via rotary evaporation to yield crude 2-thiophenethiol as a golden-brown oil. The product can be further purified by vacuum distillation.[6]
Stage 2: Oxidative Coupling to this compound
This stage employs a mild oxidant to selectively form the S-S bond without over-oxidation or side reactions on the thiophene ring. Iodine is a classic and effective choice for this transformation.
Materials:
-
Crude 2-Thiophenethiol from Stage 1
-
Ethanol
-
Iodine (I₂)
-
Saturated Sodium Thiosulfate solution
Procedure:
-
Dissolution: Dissolve the crude 2-thiophenethiol in ethanol.
-
Oxidation: While stirring at room temperature, add a solution of iodine in ethanol dropwise. The reaction progress can be monitored by the persistence of the brown iodine color. Continue addition until a faint, stable brown color remains.
-
Quench: Add saturated sodium thiosulfate solution dropwise to quench any excess iodine, until the solution becomes colorless.
-
Precipitation: Add water to the reaction mixture to precipitate the crude this compound, which is less soluble in the aqueous ethanol mixture.
-
Isolation: Collect the solid product by vacuum filtration and wash with water.
Purification: Recrystallization
Recrystallization is the definitive method for purifying the solid product. The choice of solvent is critical: the compound should be highly soluble at high temperatures and poorly soluble at low temperatures. A mixed solvent system is often effective.
Solvent System: Ethanol and Water.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Once fully dissolved, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Compound Characterization and Spectroscopic Data
Accurate characterization is essential for verifying the identity and purity of the synthesized compound. Below are the expected analytical signatures for this compound.
Mass Spectrometry (MS)
-
Expected M/Z: The electron ionization mass spectrum will show a molecular ion (M⁺) peak at approximately m/z = 230. The isotopic pattern will be characteristic of a molecule containing four sulfur atoms. Key fragmentation patterns would likely involve the cleavage of the S-S bond and fragmentation of the thiophene rings.
Infrared (IR) Spectroscopy
The IR spectrum provides information on the functional groups present.
-
Thiophene C-H stretch: ~3100 cm⁻¹
-
Thiophene C=C stretch: ~1500-1400 cm⁻¹
-
C-S stretch: ~700-600 cm⁻¹
-
S-S stretch: A weak absorption band is expected around 500-400 cm⁻¹. This peak is often difficult to observe.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The molecule is symmetrical, which simplifies the expected spectra. There are three unique protons (H3, H4, H5) and four unique carbons (C2, C3, C4, C5) on each thiophene ring.
Predicted ¹H NMR (in CDCl₃, 400 MHz):
-
δ ~ 7.4-7.5 ppm (dd, 1H): Attributed to H5, coupled to both H4 and H3.
-
δ ~ 7.2-7.3 ppm (dd, 1H): Attributed to H3, coupled to both H4 and H5.
-
δ ~ 7.0-7.1 ppm (dd, 1H): Attributed to H4, coupled to both H3 and H5. Causality: The protons on the thiophene ring will appear as distinct doublets of doublets (dd) due to coupling with their two neighbors. The proton adjacent to the second sulfur atom (H3) and the one furthest away (H5) are expected to be the most deshielded.
Predicted ¹³C NMR (in CDCl₃, 101 MHz):
-
δ ~ 135-140 ppm: Attributed to C2, the carbon atom directly attached to the disulfide bridge. This carbon is expected to be the most deshielded due to the direct attachment to the electronegative sulfur.
-
δ ~ 128-130 ppm: Attributed to C5.
-
δ ~ 127-128 ppm: Attributed to C3.
-
δ ~ 126-127 ppm: Attributed to C4.
Safety and Handling
This compound requires careful handling in a laboratory setting.
-
Hazards: Harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye damage/irritation.[3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Handle in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
References
Solubility of 2-Thienyl disulfide in common organic solvents
An In-depth Technical Guide to the Solubility of 2-Thienyl Disulfide in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS 6911-51-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance. It covers the physicochemical properties of this compound, explores its predicted solubility profile based on molecular structure, presents a detailed protocol for empirical solubility determination, and discusses key factors influencing solubility. Our aim is to provide a foundational resource that enables scientists to make informed decisions regarding solvent selection, formulation, and reaction chemistry involving this versatile heterocyclic compound.
Introduction to this compound: A Key Heterocyclic Intermediate
This compound, also known as Di(2-thienyl) disulfide, is a sulfur-containing organic compound with the molecular formula C₈H₆S₄. It is characterized by two thiophene rings linked by a disulfide bond. As a solid, it typically appears as a light yellow powder or crystalline substance with a melting point in the range of 55-60 °C.[1]
The unique structure of this compound makes it a valuable intermediate in various fields. In organic synthesis, it serves as a precursor for a wide array of thiophene derivatives.[1][2] For the pharmaceutical industry, it is a key building block in the development of novel therapeutic agents targeting a range of disorders.[2] Its distinct organoleptic properties also lead to its use in the flavor and fragrance industry. A thorough understanding of its solubility is paramount for optimizing its use in these applications, from ensuring homogeneity in reaction mixtures to developing stable formulations.
Physicochemical Properties
A summary of the key properties of this compound is essential for understanding its behavior in different solvent systems.
| Property | Value | Source(s) |
| CAS Number | 6911-51-9 | [1][2] |
| Molecular Formula | C₈H₆S₄ | |
| Molecular Weight | 230.39 g/mol | [3] |
| Appearance | Light yellow to yellow powder/crystal | [1][2] |
| Melting Point | 55-60 °C | [1] |
| Predicted logP | 4.24 - 4.47 | [4] |
| Predicted Water Solubility | 0.064 g/L | [4] |
The high predicted logP value strongly suggests that this compound is lipophilic (fat-loving) and hydrophobic (water-fearing), predicting poor solubility in water but favorable solubility in non-polar organic solvents.[4]
Theoretical Solubility Profile: A "Like Dissolves Like" Analysis
The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] It posits that substances with similar intermolecular forces and polarity are more likely to be soluble in one another. The molecular structure of this compound is the primary determinant of these forces.
Caption: Molecular Structure of this compound.
The structure is dominated by two aromatic thiophene rings, which are largely non-polar. The disulfide bridge (S-S) itself has low polarity. The molecule lacks significant hydrogen bond donor groups and has only weak hydrogen bond accepting capabilities via the sulfur lone pairs.[4] This analysis leads to the following predictions:
-
Non-Polar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): High solubility is expected. The van der Waals forces between the non-polar solvent molecules and the thiophene rings of the solute are likely to be energetically favorable.[6]
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): Moderate to good solubility is anticipated. While these solvents have dipoles, they are not dominated by strong hydrogen bonding networks. The non-polar regions of this compound can interact favorably with the alkyl groups of these solvents.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Low solubility is expected, particularly in water.[4] The high energy required to disrupt the strong hydrogen-bonding network of these solvents is not sufficiently compensated by the weak interactions formed with the non-polar solute.[6] Solubility in alcohols like ethanol will likely be higher than in water due to the presence of an alkyl chain that can interact with the solute.
Experimental Protocol for Solubility Determination
While theoretical predictions are valuable, empirical determination is essential for quantitative accuracy. The following protocol describes a standard, reliable method for determining the solubility of a solid compound like this compound. This method is a self-validating system, as the visual endpoint (undissolved solid) provides direct evidence of saturation.
Caption: Workflow for Experimental Solubility Determination.
Step-by-Step Methodology
This protocol is adapted from standard laboratory procedures for solubility assessment.[5][7][8]
-
Preparation: Calibrate an analytical balance. Ensure all glassware is clean and dry. Prepare the selected organic solvent of a known purity grade.
-
Initial Sample Preparation: Accurately weigh approximately 25 mg of this compound and place it into a small, sealable glass vial (e.g., a 2 mL autosampler vial). Record the exact mass.
-
Solvent Addition: Using a calibrated micropipette, add a precise volume of the chosen solvent to the vial. A starting volume of 0.25 mL is recommended.
-
Mixing and Dissolution: Securely cap the vial and mix vigorously using a vortex mixer for 2-3 minutes. This step is critical to break up aggregates and maximize the surface area for dissolution.
-
Visual Inspection: After mixing, allow the sample to stand for a moment. Visually inspect the solution against a dark background.
-
If all solid has dissolved: The compound is soluble at the current concentration. Add another pre-weighed aliquot of ~25 mg of the solid, record the new total mass, and return to Step 4.
-
If undissolved solid remains: The solution is likely at or near saturation. Proceed to Step 6.
-
-
Equilibration: To ensure true thermodynamic equilibrium is reached, place the vial in a shaker bath set to a controlled temperature (e.g., 25 °C) for at least 24 hours.[9] This step prevents the formation of metastable supersaturated solutions.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10 minutes to pellet all undissolved solid.
-
Sample Analysis: Carefully remove a known volume of the clear supernatant without disturbing the solid pellet. Dilute the supernatant with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., HPLC-UV).
-
Quantification and Calculation: Quantify the concentration of this compound in the diluted sample against a standard curve. Back-calculate to determine the concentration in the original saturated supernatant. This value represents the solubility.
Solubility Data and Predictions
| Solvent | Solvent Type | Predicted Solubility | Rationale / Notes |
| Water | Polar Protic | Very Low (<0.1 mg/mL) | Confirmed by predicted value of 0.064 g/L.[4] The compound is highly hydrophobic. |
| Hexane / Heptane | Non-Polar | High | "Like dissolves like"; strong van der Waals interactions are expected.[6] |
| Toluene | Non-Polar Aromatic | High | Favorable interactions between the aromatic solvent and the thiophene rings. |
| Dichloromethane (DCM) | Polar Aprotic | High | Effective at dissolving moderately polar and non-polar compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Good general-purpose solvent for a wide range of organic molecules. |
| Acetone | Polar Aprotic | Medium to High | Should be a good solvent, though slightly more polar than THF or DCM. |
| Ethyl Acetate | Polar Aprotic | Medium to High | Good balance of polarity for many organic intermediates. |
| Acetonitrile | Polar Aprotic | Medium | More polar than other aprotic solvents; solubility may be slightly reduced. |
| Methanol / Ethanol | Polar Protic | Low to Medium | The alkyl portion aids dissolution, but the hydrogen-bonding network reduces solubility compared to aprotic solvents. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Medium to High | A very strong, highly polar aprotic solvent capable of dissolving many poorly soluble compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Medium to High | Similar to DMSO, a powerful polar aprotic solvent. |
Conclusion for the Practicing Scientist
The solubility of this compound is governed by its predominantly non-polar, hydrophobic structure. It exhibits poor solubility in aqueous and highly polar protic solvents while demonstrating favorable solubility in non-polar and polar aprotic organic solvents. For applications requiring high concentrations, solvents such as dichloromethane, tetrahydrofuran, and toluene are predicted to be excellent choices. In contrast, for processes like precipitation or crystallization, a solvent/anti-solvent system utilizing a polar protic liquid like ethanol or methanol could be effective. Given the lack of extensive published quantitative data, the experimental protocol provided in this guide is a critical tool for researchers to determine precise solubility values under their specific laboratory conditions, ensuring the reliability and success of their scientific endeavors.
References
- 1. This compound CAS#: 6911-51-9 [m.chemicalbook.com]
- 2. talentchemicals.com [talentchemicals.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Showing Compound Di-2-thienyl disulfide (FDB016169) - FooDB [foodb.ca]
- 5. chem.ws [chem.ws]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
Introduction: The Significance of the Thienyl Disulfide Moiety
An In-Depth Technical Guide to the Electrochemical Properties of 2-Thienyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
This compound, also known as di(thiophen-2-yl) disulfide, is an organosulfur compound featuring two thiophene rings linked by a disulfide bond. This structure is of significant interest to researchers at the intersection of materials science, electrochemistry, and pharmacology. The thiophene unit is a cornerstone of conducting polymers, offering facile electropolymerization and tunable electronic properties.[1][2] The disulfide bond, conversely, is a critical redox-active functional group ubiquitous in biology and central to the design of stimuli-responsive materials.[3][4]
Disulfide bonds are essential for the structural stability of many proteins and can be reversibly reduced to thiol groups under specific physiological conditions.[5][6] The intracellular environment, rich in reducing agents like glutathione (GSH), maintains a significantly lower redox potential than the extracellular space. This sharp redox gradient is a powerful trigger that can be exploited for targeted drug delivery, where a disulfide-containing carrier remains stable in circulation but cleaves to release its therapeutic payload inside a cell.[7][8] This guide provides a comprehensive overview of the core electrochemical properties of this compound, detailing its redox behavior, analytical methodologies, and potential applications.
Physicochemical Properties
A foundational understanding begins with the basic properties of the molecule.
| Property | Value | Reference |
| CAS Number | 6911-51-9 | [9] |
| Molecular Formula | C₈H₆S₄ | [10] |
| Molecular Weight | 230.39 g/mol | [10] |
| Appearance | Light yellow to green powder/crystal | [9] |
| Melting Point | 55-60 °C | [9][10] |
| Boiling Point | 132 °C at 0.1 mmHg | [9][10] |
| Storage | Inert atmosphere, room temperature, protected from light | [9][11] |
Part 1: The Core Redox Mechanism of the Disulfide Bond
The defining electrochemical feature of this compound is the reversible redox activity of its sulfur-sulfur bond. The interconversion between the oxidized disulfide form and the reduced dithiol form is a two-electron process.[4][12]
-
Reduction: The disulfide bond undergoes a 2-electron reduction, cleaving the S-S bond to form two thiolate anions. This is the key reaction for applications like intracellular drug release.
-
Oxidation: The two thiolate anions can be oxidized to reform the covalent disulfide bond, completing the redox cycle.
This fundamental transformation can be investigated and harnessed using electrochemical techniques. The specific potential at which this reduction occurs can be modulated by the electronic properties of the attached aromatic groups—in this case, the thienyl rings.[12]
Caption: Reversible 2-electron redox cycle of the disulfide bond.
Part 2: Electrochemical Analysis using Cyclic Voltammetry
Cyclic Voltammetry (CV) is the primary technique for investigating the redox properties of molecules like this compound. It provides critical information on reduction/oxidation potentials, electrochemical reversibility, and reaction kinetics.[12] A typical CV experiment involves scanning the potential of a working electrode and measuring the resulting current.
Causality Behind Experimental Design
The choice of experimental parameters is critical for obtaining meaningful data:
-
Solvent and Electrolyte: Anhydrous acetonitrile (CH₃CN) is a common solvent due to its wide potential window and ability to dissolve both the analyte and the supporting electrolyte.[1] A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), is required to ensure conductivity of the solution but is chosen to be electrochemically inert within the potential range of interest.[1]
-
Three-Electrode System: A three-electrode setup is standard. The working electrode (e.g., glassy carbon, platinum) is where the reaction of interest occurs.[1][13] The reference electrode (e.g., Ag/AgCl) provides a stable potential against which the working electrode's potential is measured.[1] The counter electrode (e.g., platinum wire) completes the electrical circuit.[1]
-
Inert Atmosphere: Solutions are purged with an inert gas (e.g., argon or nitrogen) before and during the experiment.[1] This is crucial to remove dissolved oxygen, which is electroactive and can produce interfering reduction peaks, obscuring the analyte's true electrochemical signature.
Expected Voltammetric Behavior
When analyzing this compound, the initial scan in the negative direction would reveal a cathodic (reduction) peak corresponding to the cleavage of the S-S bond.[12] On the reverse scan, an anodic (oxidation) peak may appear, corresponding to the reformation of the disulfide bond from the generated thiolate anions. The separation between the peak potentials (ΔEp) and the ratio of peak currents (ipa/ipc) provide insights into the reversibility and kinetics of the redox process. For many disulfides, this process can be quasi-reversible or irreversible, often due to follow-up chemical reactions of the highly reactive thiolate product.[12]
Detailed Experimental Protocol: Cyclic Voltammetry
-
Electrode Preparation:
-
Polish the glassy carbon working electrode to a mirror finish using alumina slurries of decreasing particle size (e.g., 0.3 µm followed by 0.05 µm).
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used (e.g., anhydrous acetonitrile).
-
Ensure the platinum counter electrode and reference electrode are clean and properly filled.
-
-
Solution Preparation:
-
Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in anhydrous acetonitrile.
-
Prepare a stock solution of this compound (e.g., 1-10 mM) in the same electrolyte solution.
-
Transfer the analyte solution to the electrochemical cell.
-
-
Experimental Setup:
-
Assemble the three-electrode cell, ensuring the electrodes are properly immersed.
-
Purge the solution with high-purity argon for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of argon over the solution during the experiment.[1]
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
First, record a background scan of the electrolyte solution to identify any impurity peaks.
-
Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) towards negative potentials to observe the reduction, and then reverse the scan. A typical range might be +0.5 V to -1.5 V vs Ag/AgCl.
-
Perform the scan at a set scan rate (e.g., 50-100 mV/s) and record the resulting voltammogram.[13]
-
Vary the scan rate to investigate the kinetics of the electron transfer process.
-
Caption: Standard workflow for a cyclic voltammetry experiment.
Part 3: Oxidative Electropolymerization
A key characteristic of thiophene and its derivatives is the ability to undergo oxidative electropolymerization to form conductive polymer films on the electrode surface.[1][14] This process involves the oxidation of the monomer at the electrode to form a radical cation. These radical cations then couple to form dimers and eventually longer polymer chains that deposit onto the electrode.
While the disulfide bond itself is reduced at negative potentials, the thienyl rings can be oxidized at positive potentials. By repeatedly cycling the potential to a sufficiently high positive value, a film of poly(this compound) can be grown. The CV during this process will show a characteristic increase in current with each cycle, indicating the deposition of a conductive polymer film.[1][15] The resulting polymer combines the redox activity of the disulfide linkages with the conductivity of the polythiophene backbone, making it a candidate for applications in sensors, electrochromic devices, and energy storage.[14][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Electropolymerization of thienyl tethered comonomers and application towards the electrocatalytic reduction of nitrobenzene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Redox-responsive nanogels for drug-delivery: thiol–maleimide and thiol–disulfide exchange chemistry as orthogonal tools for fabrication and degradation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. This compound | 6911-51-9 [amp.chemicalbook.com]
- 10. This compound CAS#: 6911-51-9 [m.chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Synthesis and Characterization of Redox-Responsive Disulfide Cross-Linked Polymer Particles for Energy Storage Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Smart Flow Electrosynthesis and Application of Organodisulfides in Redox Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Thermal Behavior of 2-Thienyl Disulfide: A Technical Guide for Researchers
An In-depth Exploration of Thermal Stability, Decomposition Pathways, and Analytical Methodologies
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Significance of 2-Thienyl Disulfide in Modern Drug Development
This compound, a key organosulfur compound, holds a significant position in the landscape of pharmaceutical sciences and organic synthesis.[1][2][3] Its thiophene moieties are prevalent structural motifs in numerous active pharmaceutical ingredients (APIs), contributing to their therapeutic efficacy. The disulfide bond, a dynamic covalent linkage, is increasingly exploited in drug delivery systems for targeted release, leveraging the differential redox potentials between extracellular and intracellular environments.[4] A thorough understanding of the thermal stability and decomposition profile of this compound is paramount for researchers, scientists, and drug development professionals. This knowledge is critical for ensuring the integrity of APIs during manufacturing, formulation, and storage, as well as for designing robust synthetic routes and predicting potential degradation products.
This technical guide provides a comprehensive analysis of the thermal behavior of this compound. We will delve into its inherent thermal stability, explore the probable decomposition mechanisms, and present detailed, field-proven experimental protocols for its characterization. Our approach is grounded in scientific integrity, providing not just procedures, but the causal reasoning behind experimental choices, ensuring a self-validating system of analysis.
I. Thermal Stability Profile of this compound
The thermal stability of a compound is a critical parameter that dictates its handling, processing, and storage conditions. For this compound, a crystalline solid at room temperature, its stability is intrinsically linked to the bond dissociation energies of its constituent bonds, primarily the sulfur-sulfur (S-S) and carbon-sulfur (C-S) bonds.
Factors Influencing Thermal Stability
The thermal stability of diaryl disulfides, including this compound, is influenced by several factors:
-
S-S Bond Dissociation Energy: The disulfide bond is typically the most labile linkage in the molecule. The bond dissociation energy (BDE) of the S-S bond in aromatic disulfides is reported to be in the range of 46-68 kcal/mol.[5] This relatively low BDE suggests that thermal decomposition is likely initiated by the homolytic cleavage of this bond.
-
Aromatic Ring Substitution: The nature of the aromatic ring and its substituents can influence the stability of the resulting thiyl radicals. Electron-donating groups can stabilize the radical, potentially lowering the decomposition temperature. The thiophene ring, with its electron-rich nature, plays a significant role in the stability of the 2-thienylthiyl radical.
-
Physical State: The crystalline structure and any polymorphic forms of this compound can affect its thermal stability. The energy required to disrupt the crystal lattice will contribute to the overall energy input needed for decomposition.
Quantitative Thermal Analysis Data
While specific experimental data for this compound is not extensively available in peer-reviewed literature, we can infer its thermal behavior based on analogous aromatic disulfides and thiophene-containing polymers. The following table summarizes expected thermal properties and provides a framework for experimental investigation.
| Thermal Property | Expected Range/Value | Analytical Technique | Significance |
| Melting Point (Tm) | 55-60 °C | Differential Scanning Calorimetry (DSC) | Indicates the transition from solid to liquid phase. |
| Decomposition Onset Temperature (Td) | > 200 °C (estimated) | Thermogravimetric Analysis (TGA) | The temperature at which significant mass loss begins. |
| Glass Transition Temperature (Tg) | Not applicable (for crystalline solid) | Differential Scanning Calorimetry (DSC) | Relevant for amorphous or polymeric materials. |
II. Unraveling the Decomposition Pathways: A Mechanistic Perspective
The thermal decomposition of this compound is anticipated to proceed primarily through a free-radical mechanism initiated by the homolytic cleavage of the S-S bond. This initial step generates two 2-thienylthiyl radicals, which can then undergo a variety of subsequent reactions.
Initiation: Homolysis of the Disulfide Bond
The primary initiation step is the breaking of the weakest bond in the molecule, the S-S bond, to form two resonance-stabilized 2-thienylthiyl radicals.
Caption: Initiation of thermal decomposition via homolytic cleavage of the S-S bond.
Propagation and Termination: A Cascade of Radical Reactions
The highly reactive 2-thienylthiyl radicals can participate in a series of propagation and termination reactions, leading to a complex mixture of decomposition products.
-
Hydrogen Abstraction: The thiyl radical can abstract a hydrogen atom from another this compound molecule or from the solvent, if present, to form 2-thiophenethiol.
-
Radical Recombination: Two 2-thienylthiyl radicals can recombine to reform the starting disulfide, a reversible process.
-
Disproportionation: Reactions between radicals can lead to the formation of stable molecules and other radical species.
-
Ring Opening and Rearrangement: At higher temperatures, the thiophene ring itself may undergo fragmentation, leading to the formation of smaller sulfur-containing compounds and hydrocarbons.
Caption: Potential propagation and termination pathways of the 2-thienylthiyl radical.
III. Experimental Protocols for Thermal Analysis
A multi-faceted analytical approach is essential for a comprehensive understanding of the thermal stability and decomposition of this compound. The following protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) provide a robust framework for this investigation.
A. Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature (Td) of this compound by measuring its mass loss as a function of temperature.
Instrumentation: A high-precision thermogravimetric analyzer.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset decomposition temperature (Td) as the temperature at which a 5% mass loss is observed.
-
Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
B. Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (Tm) and enthalpy of fusion of this compound, and to observe any other thermal transitions.
Instrumentation: A differential scanning calorimeter.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C for 5 minutes.
-
Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 100 °C) at a heating rate of 10 °C/min.
-
Hold at the final temperature for 2 minutes.
-
Cool the sample back to 25 °C at a rate of 10 °C/min.
-
Perform a second heating scan under the same conditions to observe any changes in thermal behavior after the initial melt.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the melting point (Tm) as the peak temperature of the endothermic melting transition.
-
Calculate the enthalpy of fusion (ΔHm) by integrating the area under the melting peak.
-
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. books.rsc.org [books.rsc.org]
- 3. journalwjarr.com [journalwjarr.com]
- 4. Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors [mdpi.com]
- 5. researchgate.net [researchgate.net]
Commercial availability and suppliers of 2-Thienyl disulfide
An In-Depth Technical Guide to 2-Thienyl Disulfide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No. 6911-51-9), a pivotal reagent in organic synthesis and a building block for novel therapeutic agents. We will delve into its commercial availability, synthesis, physicochemical properties, handling protocols, and its burgeoning applications in the field of drug discovery. This document is intended to serve as a practical resource for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors.
Introduction to this compound
This compound, also known as di(thiophen-2-yl) disulfide, is an organosulfur compound featuring a disulfide linkage between two thiophene rings. The thiophene moiety is a well-established pharmacophore, and its incorporation into molecules can impart desirable pharmacological properties. The disulfide bond itself is a key structural motif in many biologically active peptides and proteins, and it can also serve as a reversible linker in drug delivery systems.[1][2][3] Consequently, this compound is a valuable starting material and intermediate for the synthesis of a wide array of thiophene derivatives with potential applications in medicine and materials science.[4][5]
Commercial Availability and Sourcing
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available product is typically ≥95%. When sourcing this reagent, it is crucial to obtain and review the supplier's Certificate of Analysis (CoA) to confirm its identity and purity.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Purity | Available Pack Sizes |
| Sigma-Aldrich | ≥95% | Varies (e.g., grams to kilograms) |
| TCI Chemicals | >98% (TCI) | Varies (e.g., grams to kilograms) |
| Alfa Aesar | 97% | Varies (e.g., grams to kilograms) |
| J & K SCIENTIFIC LTD. | >95% | Varies (e.g., grams to kilograms)[5][6] |
| Biotuva Life Sciences | 95% | 250mg, 1g, 5g, 25g, 100g[7] |
| Lumora Chemicals | 95% | Available in mg, gm, and kg quantities[8] |
| Parchem | - | Specialty chemical supplier[9] |
Note: Availability and purity levels are subject to change. Always consult the supplier's official website or catalog for the most current information.
Synthesis of this compound Derivatives
While this compound is commercially available, derivatives of this compound are often synthesized to meet specific research needs. A novel, single-step reaction for the synthesis of a bis(2-thienyl)disulfide derivative has been reported, which is an accessible method for many laboratories.[10]
Example Protocol: Synthesis of bis-(5-acetyl-3-ethoxycarbonyl-4-methyl-2-thienyl)disulfide[10]
This protocol describes the synthesis of a specific derivative and illustrates a general approach to forming substituted bis(2-thienyl)disulfide compounds.
Rationale: This one-pot reaction is efficient, utilizing readily available starting materials. Potassium carbonate acts as a base to deprotonate the active methylene group of ethyl 3-oxobutanoate, which then reacts with carbon disulfide. The subsequent reaction with chloropropanone leads to the formation of the substituted thiophene ring and the disulfide linkage.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, create a suspension of equimolar amounts of ethyl 3-oxobutanoate (e.g., 0.78 g, 6 mmol) and anhydrous potassium carbonate (0.83 g, 6 mmol) in dimethylformamide (10 mL).
-
Addition of Carbon Disulfide: To the well-stirred suspension, add carbon disulfide (0.46 g, 6 mmol) and continue stirring the mixture for 2 hours at room temperature.
-
Addition of Chloropropanone: Following the 2-hour stirring period, add chloropropanone (0.56 g, 6 mmol) to the mixture and continue to stir for an additional 2 hours.
-
Workup: Upon completion of the reaction, neutralize the mixture with hydrochloric acid. The product can then be isolated and purified using standard techniques such as recrystallization or column chromatography.
Diagram 1: Workflow for the Synthesis of a this compound Derivative
Caption: Synthesis workflow for a substituted bis(2-thienyl)disulfide.
Physicochemical and Spectroscopic Properties
Accurate characterization of this compound is essential for its effective use. The following tables summarize its key physical and spectroscopic properties.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6911-51-9 | [4][5] |
| Molecular Formula | C₈H₆S₄ | [5] |
| Molecular Weight | 230.39 g/mol | [5] |
| Appearance | Yellow to green or brown crystalline powder | [4][11] |
| Melting Point | 55-60 °C (lit.) | [5] |
| Boiling Point | 132 °C at 0.1 mmHg (lit.) | [5][11] |
| Odor | Pungent, sulfurous, earthy | [4] |
Spectroscopic Profile
Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While specific spectra should be run for each batch, typical data from NMR, IR, and Mass Spectrometry are foundational for its characterization.[12][13][14][15]
Table 3: Spectroscopic Data Interpretation for this compound
| Technique | Expected Features | Rationale |
| ¹H NMR | Signals in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the protons on the thiophene rings. | The chemical shifts are characteristic of protons on an electron-rich aromatic system like thiophene. |
| ¹³C NMR | Signals in the aromatic region (approx. 125-140 ppm) for the thiophene carbons. | Confirms the carbon framework of the thiophene rings. |
| IR Spectroscopy | C-H stretching for aromatic protons (~3100 cm⁻¹), C=C stretching within the thiophene ring (~1400-1500 cm⁻¹), and C-S stretching bands. | Provides information on the functional groups present in the molecule. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 230. | Confirms the molecular weight of the compound. |
Handling, Storage, and Safety
Proper handling and storage of this compound are imperative for laboratory safety and to maintain the integrity of the compound.
Safety and Hazard Information:
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), and Causes serious eye irritation/damage (H318/H319).[11][16]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][16] A dust mask (type N95 or equivalent) is also recommended.
-
Handling: Use in a well-ventilated area. Avoid the formation of dust and aerosols.[11] Wash hands thoroughly after handling.[11][16]
Table 4: Storage and Disposal Recommendations
| Aspect | Recommendation | Source |
| Storage Conditions | Store at 15–25°C in a cool, dark, well-ventilated area. Keep the container tightly sealed in an amber glass vial under an inert gas. | [4][16] |
| Incompatibilities | Isolate from strong oxidants, heat, and flames. | [4] |
| Disposal | Dispose of waste according to local regulations for organic sulfur chemicals. Do not discharge into sewer systems. | [4][11] |
Applications in Research and Drug Development
The unique chemical structure of this compound makes it a versatile tool in several areas of chemical and pharmaceutical research.
-
Organic Synthesis Intermediate: It serves as a key starting material for synthesizing a variety of thiophene-containing compounds.[4][5] The disulfide bond can be cleaved under reducing conditions to yield thiols, which are valuable intermediates for further functionalization.
-
Pharmaceutical Development: this compound is a valuable intermediate in the development of drugs for metabolic disorders and infectious diseases.[4] The disulfide bond itself is a critical component in many bioactive molecules, helping to stabilize their three-dimensional structures.[1][3]
-
Drug Delivery Systems: Disulfide linkers are often employed in drug delivery systems, particularly in antibody-drug conjugates (ADCs). These linkers are stable in the bloodstream but can be cleaved inside cells where the reducing environment (e.g., high glutathione concentration) is present, leading to targeted drug release.[17]
-
Agrochemical Chemistry: Disulfide-containing compounds have shown significant bioefficacy in agrochemicals, highlighting another potential application area for derivatives of this compound.[1]
Diagram 2: Application Pathways of this compound
Caption: Key application areas for this compound and its derivatives.
Quality Control and Analysis
To ensure the reliability of experimental results, the purity and identity of this compound must be verified.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of organic compounds. A well-developed HPLC method can separate this compound from starting materials and byproducts.
-
Spectroscopic Verification: As detailed in Section 4, a combination of NMR, IR, and mass spectrometry should be used to confirm the structure of the material before use.
-
Quantification of Thiols and Disulfides: For applications involving the cleavage of the disulfide bond, various assays can be employed to quantify the resulting free thiols, such as those using Ellman's reagent (DTNB).[18][19]
Conclusion
This compound is a commercially accessible and synthetically valuable compound with significant potential in organic chemistry and drug discovery. Its utility as a precursor to a wide range of thiophene-containing molecules, coupled with the inherent biological relevance of the disulfide bond, positions it as a key reagent for researchers and drug development professionals. A thorough understanding of its properties, safe handling procedures, and applications is essential for leveraging its full potential in the laboratory and beyond.
References
- 1. Recent Applications of Disulfide Bond-Containing Compounds in Medicinal and Agrochemical Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and applications of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. talentchemicals.com [talentchemicals.com]
- 5. This compound CAS#: 6911-51-9 [m.chemicalbook.com]
- 6. This compound | 6911-51-9 [amp.chemicalbook.com]
- 7. This compound – Biotuva Life Sciences [biotuva.com]
- 8. lumorachemicals.com [lumorachemicals.com]
- 9. parchem.com [parchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. youtube.com [youtube.com]
- 13. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of thiols and disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 2-Thienyl Disulfide
This guide provides comprehensive safety protocols and handling precautions for 2-Thienyl disulfide (CAS 6911-51-9), a compound utilized as a key starting material and intermediate in organic synthesis for pharmaceuticals and fine chemicals.[1] Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes.
Section 1: Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance requiring careful management. The primary hazards are:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]
-
Serious Eye Damage/Irritation (Category 1/2): Causes serious eye damage and irritation.[3][4]
-
Skin Irritation (Category 2): Causes skin irritation.[3]
The compound is a yellow to green crystalline powder with a pungent, rubbery, or earthy sulfur odor.[1][3][4] Due to its hazard profile, a thorough risk assessment must be conducted before any handling, considering the quantities used, the nature of the procedure, and the potential for exposure.
GHS Hazard Statements: H302, H315, H318, H319[3][4] Signal Word: Danger[3][5]
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is paramount. A multi-layered approach, combining engineering controls, administrative controls, and personal protective equipment, provides the most robust protection.
2.1 Engineering Controls: The First Line of Defense
The primary method for controlling exposure is to handle this compound in a well-ventilated area.[3]
-
Fume Hood: All weighing, transferring, and reaction setup involving the solid compound or its solutions must be performed inside a certified chemical fume hood. This prevents the inhalation of dust and vapors.[3]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[6]
2.2 Personal Protective Equipment (PPE): The Essential Barrier
PPE is mandatory for all personnel handling this compound.[3] The selection of appropriate PPE is critical to prevent skin and eye contact.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[5][7] Standard safety glasses are insufficient due to the risk of serious eye damage.[3]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[1] Gloves must be inspected for any signs of degradation or puncture before use and should be changed immediately if contamination is suspected.[3]
-
Skin and Body Protection: A lab coat is required. For procedures with a higher risk of splashes or dust generation, consider wearing impervious clothing.[3]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-certified N95 dust mask or a full-face respirator should be used.[5][7][8]
Workflow for Implementing Exposure Controls
This diagram illustrates the hierarchy of controls, prioritizing the most effective measures for mitigating risks associated with this compound.
Caption: Hierarchy of Controls Workflow.
Section 3: Safe Handling and Storage Protocols
3.1 Handling Procedures
-
Avoid the formation of dust and aerosols.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]
-
Wash hands and skin thoroughly after handling.[3]
-
Use non-sparking tools to prevent ignition sources.[3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9][10]
3.2 Storage Requirements
Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.
-
Store in a tightly closed, properly labeled container.[3][6] Amber glass containers are recommended.[1]
-
Keep in a cool, dry, dark, and well-ventilated place.[1][3] A recommended storage temperature is between 15–25°C.[1]
-
Store under an inert atmosphere (e.g., argon or nitrogen) as the compound can be air-sensitive.[7]
-
Isolate from incompatible materials, particularly strong oxidizing agents, heat, and flames.[1]
Table 1: Physicochemical and Safety Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 6911-51-9 | [3][5] |
| Molecular Formula | C₈H₆S₄ | [5] |
| Molecular Weight | 230.39 g/mol | [5] |
| Appearance | Yellow to green crystalline powder | [1][3] |
| Melting Point | 55-60 °C | [1][5] |
| Boiling Point | 132 °C @ 0.1 mmHg | [3] |
| Flash Point | ~150.5 °C | [1] |
| Storage Class | 11 (Combustible Solids) |[5] |
Section 4: Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure or spill.
4.1 First-Aid Measures
-
If Swallowed: Rinse mouth with water.[2] Do NOT induce vomiting.[3] Call a Poison Control Center or doctor immediately.[3]
-
If on Skin: Immediately take off all contaminated clothing.[3] Wash the affected area with soap and plenty of water.[3] Consult a physician if irritation occurs.[2]
-
If in Eyes: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[3][6] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air.[3] If breathing is difficult, give oxygen.[3] If not breathing, provide artificial respiration, but do not use mouth-to-mouth resuscitation.[3] Consult a doctor immediately.[3]
4.2 Accidental Release Measures
In the case of a spill, follow these steps:
-
Evacuate personnel from the immediate area.[3]
-
Remove all sources of ignition and use spark-proof tools.[3]
-
Ensure adequate ventilation.[3]
-
Wearing appropriate PPE, sweep up the spilled solid material. Avoid generating dust.[6]
-
Collect the material in a suitable, closed container for disposal.[3]
-
Prevent the material from entering drains or sewer systems.[3]
Flowchart for Spill Response
This diagram outlines the decision-making process for responding to a this compound spill.
Caption: Spill Response Decision Flowchart.
Section 5: Fire-Fighting and Disposal
5.1 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][3]
-
Hazards from Combustion: Hazardous combustion products include carbon monoxide, carbon dioxide, and sulfur oxides.[10]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]
5.2 Disposal Considerations
Disposal of this compound and its containers must be handled as hazardous waste.
-
The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[3]
-
Empty containers should be triple-rinsed (or equivalent) before being offered for recycling, reconditioning, or disposal in a sanitary landfill.[3]
Section 6: Toxicological Information
While comprehensive toxicological data is limited, the available information indicates moderate acute oral toxicity. The LD50 (oral, mouse) is reported as 400 mg/kg. The primary toxic effects are related to its irritant properties on the skin and eyes and its harm if ingested.[3] Organosulfur compounds, in general, can be metabolized into reactive intermediates by cytochrome P-450 enzyme systems, which can lead to various toxic effects.[11]
References
- 1. talentchemicals.com [talentchemicals.com]
- 2. lookchem.com [lookchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | 6911-51-9 [amp.chemicalbook.com]
- 5. This compound = 95 6911-51-9 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. labsolu.ca [labsolu.ca]
- 8. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Toxicology of thiono-sulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-Thienyl Disulfide as a Versatile Precursor in Organic Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-thienyl disulfide as a key precursor in modern organic synthesis. We will move beyond simple procedural lists to explore the mechanistic rationale behind its applications, offering detailed, field-proven protocols and insights into its role in constructing complex molecular architectures.
Introduction: The Strategic Advantage of this compound
This compound (also known as bis(2-thienyl) disulfide or 2,2'-dithienyl disulfide) is a symmetrical disulfide that has emerged as a valuable reagent in synthetic chemistry.[1][2] It is a pale yellow, crystalline solid with a melting point of 55-60 °C, making it significantly easier to handle and store compared to its corresponding thiol, 2-thiophenethiol.[1][3] The latter is a volatile liquid with a potent, unpleasant odor, and it is susceptible to oxidation.
The primary utility of this compound lies in its capacity to serve as a stable, solid-state source of the 2-thienylthio moiety (Th-S-). This structural motif is of significant interest in medicinal chemistry and materials science, where thiophene rings are incorporated to modulate electronic properties, metabolic stability, and biological activity.[4][5] The disulfide's reactivity is centered on the S-S bond, which is susceptible to cleavage by both nucleophiles and reducing agents, providing two distinct pathways for its incorporation into target molecules.
| Property | Value | Reference |
| CAS Number | 6911-51-9 | [2] |
| Molecular Formula | C₈H₆S₄ | [1] |
| Molecular Weight | 230.39 g/mol | [3] |
| Appearance | Light yellow to yellow powder/crystal | [2] |
| Melting Point | 55-60 °C | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2][4] |
Core Reactivity: The Electrophilic Nature of the Disulfide Bond
The synthetic versatility of this compound stems from the electrophilic character of its sulfur atoms. The S-S sigma bond is relatively weak and polarizable, making it a prime target for attack by a wide range of nucleophiles. This reactivity allows for the direct formation of carbon-sulfur or heteroatom-sulfur bonds.
Mechanistic Pathways for S-S Bond Cleavage
There are two principal strategies for activating this compound for synthetic transformations:
-
Direct Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the electrophilic sulfur atoms, cleaving the S-S bond via an Sₙ2-type mechanism. This directly forms a new bond between the nucleophile and a 2-thienylthio group, releasing a 2-thiophenethiolate anion as a leaving group. This is the most common pathway for introducing the thienylthio moiety.[6][7]
-
Reductive Cleavage: The disulfide is treated with a reducing agent (e.g., NaBH₄, DTT), which cleaves the S-S bond to generate two equivalents of the 2-thiophenethiolate anion.[8] This nucleophilic thiolate can then be used in subsequent reactions with various electrophiles. This approach is advantageous when the free thiolate is the desired reagent, but the stability of the disulfide precursor is preferred for storage and handling.
Caption: Core reactivity pathways of this compound.
Application Note I: Synthesis of Thioethers via Direct Thienylation
Objective: To synthesize 2-thienyl thioethers by reacting this compound with carbon-based nucleophiles, such as enolates derived from active methylene compounds. This method is a cornerstone for creating C-S bonds in drug discovery programs.[9][10]
Workflow for Direct C-S Bond Formation
Caption: General workflow for thioether synthesis.
Protocol: Synthesis of Diethyl 2-(Thiophen-2-ylthio)malonate
Principle: Sodium hydride, a strong non-nucleophilic base, is used to deprotonate diethyl malonate, generating a soft carbon nucleophile (enolate). This enolate readily attacks the electrophilic sulfur atom of this compound to form the desired C-S bond, with sodium 2-thiophenethiolate as the byproduct.
Materials:
-
This compound (CAS 6911-51-9)
-
Diethyl malonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.44 g, 11.0 mmol, 1.1 eq of 60% dispersion). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Enolate Formation: Add 20 mL of anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath. While stirring, add diethyl malonate (1.60 g, 10.0 mmol, 1.0 eq) dropwise via syringe over 10 minutes. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
Thienylation: In a separate flask, dissolve this compound (2.54 g, 11.0 mmol, 1.1 eq) in 15 mL of anhydrous THF. Add this solution dropwise to the enolate suspension at 0 °C over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting malonate is consumed.
-
Quenching and Workup: Carefully cool the reaction mixture back to 0 °C and slowly quench by adding 20 mL of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexanes) to yield the product as a pale yellow oil.
Causality and Experimental Insights:
-
Inert Atmosphere: NaH is highly reactive with water and oxygen. An inert (N₂) atmosphere is critical to prevent quenching of the base and degradation of the reagents.
-
Anhydrous Solvents: The presence of water would protonate the enolate, inhibiting the desired nucleophilic attack.
-
Temperature Control: The initial deprotonation is exothermic. Maintaining a low temperature (0 °C) controls the reaction rate and prevents potential side reactions.
-
Slight Excess of Reagents: Using a slight excess of NaH and the disulfide ensures complete consumption of the limiting starting material, diethyl malonate.
Application Note II: In Situ Generation of 2-Thiophenethiolate
Objective: To perform reactions requiring 2-thiophenethiolate without isolating the foul-smelling and unstable thiol. This one-pot, two-step method leverages the stability of the disulfide precursor.
Protocol: One-Pot Synthesis of 2-(Benzylthio)thiophene
Principle: this compound is first chemically reduced to sodium 2-thiophenethiolate using sodium borohydride. Without isolation, this nucleophilic thiolate is then reacted with an electrophile, benzyl bromide, in a classic Sₙ2 reaction to form the thioether product.
Materials:
-
This compound (CAS 6911-51-9)
-
Sodium borohydride (NaBH₄)
-
Benzyl bromide
-
Anhydrous Ethanol (EtOH)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reductive Cleavage: In a 100 mL round-bottom flask, dissolve this compound (2.30 g, 10.0 mmol) in 40 mL of anhydrous ethanol. Stir the solution at room temperature.
-
Thiolate Generation: Add sodium borohydride (0.42 g, 11.0 mmol) portion-wise over 10 minutes. The yellow color of the disulfide should fade. Stir the reaction for 1 hour at room temperature to ensure complete cleavage.
-
S-Alkylation: Add benzyl bromide (1.71 g, 10.0 mmol) dropwise to the reaction mixture. A white precipitate (NaBr) may form.
-
Reaction Completion: Heat the mixture to 50 °C and stir for 2 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Add 50 mL of deionized water to the residue and transfer to a separatory funnel.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 40 mL). Combine the organic extracts, wash with water, then brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent to obtain the crude product, which can be further purified by vacuum distillation or column chromatography.
Causality and Experimental Insights:
-
Choice of Reductant: NaBH₄ is a mild and convenient reducing agent suitable for cleaving the disulfide bond without affecting the thiophene ring.
-
Solvent: Ethanol is a good solvent for all reactants and is protic, which facilitates the reduction by NaBH₄.
-
One-Pot Advantage: This procedure avoids the isolation of 2-thiophenethiol, significantly improving laboratory hygiene and safety by containing the potent odor. It also improves efficiency by telescoping two synthetic steps.
Application Note III: Multicomponent Synthesis of Thiophene Derivatives
Objective: To utilize this compound derivatives in the construction of more complex, substituted thiophene ring systems. This demonstrates its role not just as a thiolation agent but as a foundational building block.
Protocol: Synthesis of bis-(5-acetyl-3-ethoxycarbonyl-4-methyl-2-thienyl)disulfide
Principle: This protocol, adapted from a literature procedure, showcases a one-pot synthesis where a disulfide-linked thiophene is constructed from acyclic precursors.[11] An active methylene compound (ethyl 3-oxobutanoate) is reacted with carbon disulfide in the presence of a base, followed by the addition of an α-haloketone (chloropropanone). This sequence assembles the substituted thiophene ring, with the disulfide linkage forming concurrently.
| Component | Role |
| Ethyl 3-oxobutanoate | C4 building block / Nucleophile source |
| Carbon Disulfide (CS₂) | Sulfur and C1 source |
| Chloropropanone | C3 building block / Electrophile |
| Potassium Carbonate (K₂CO₃) | Base |
| Dimethylformamide (DMF) | Polar aprotic solvent |
Procedure (Adapted from Al-Majedy et al.[11]):
-
Setup: In a 50 mL round-bottom flask, prepare a well-stirred suspension of ethyl 3-oxobutanoate (0.78 g, 6 mmol) and anhydrous potassium carbonate (0.83 g, 6 mmol) in 10 mL of dimethylformamide (DMF).
-
Thiolation: To this suspension, add carbon disulfide (0.46 g, 6 mmol) and continue to stir the mixture vigorously for 2 hours at room temperature.
-
Cyclization: Add chloropropanone (0.56 g, 6 mmol) to the reaction mixture and continue stirring for an additional 2 hours.
-
Workup: Upon reaction completion, carefully neutralize the mixture with dilute hydrochloric acid. The product will precipitate.
-
Isolation: Collect the solid product by filtration, wash with water, and dry to yield the target bis(2-thienyl)disulfide derivative. Further purification can be achieved by recrystallization.
Causality and Experimental Insights:
-
Role of the Base: K₂CO₃ deprotonates the active methylene group of the ethyl 3-oxobutanoate, initiating the reaction sequence.
-
Gewald-Type Reaction: This synthesis bears resemblance to the Gewald aminothiophene synthesis, where a ketone, a compound with an activated methylene group, and elemental sulfur react. Here, CS₂ serves a similar role to elemental sulfur.
-
Disulfide Formation: The oxidative coupling to form the disulfide likely occurs under the reaction conditions, possibly involving air oxidation of an intermediate thiol.
References
- 1. This compound | 6911-51-9 [amp.chemicalbook.com]
- 2. This compound CAS#: 6911-51-9 [m.chemicalbook.com]
- 3. 2-噻吩基二硫 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. talentchemicals.com [talentchemicals.com]
- 5. rroij.com [rroij.com]
- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 7. Thioalkylation with Sulfur as the Electrophile - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Disulfide Bridging Strategies in Viral and Non-viral Platforms for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Strategic Use of 2-Thienyl Disulfide in the Synthesis of Thiophene Derivatives
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthetic applications of 2-thienyl disulfide. Thiophene derivatives are crucial building blocks in medicinal chemistry and materials science, and this compound serves as a versatile and efficient reagent for their synthesis.[1][2] This guide moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for key transformations, including electrophilic thiolation, nucleophilic substitution, and metal-catalyzed cross-coupling reactions. Detailed, field-tested protocols are provided for each major application to ensure reproducibility and success.
Introduction: The Versatility of this compound
This compound, also known as di(2-thienyl) disulfide or 2,2'-dithiobis(thiophene), is a yellow crystalline solid with a melting point of 55-60 °C.[3] It is a pivotal reagent in organic synthesis, primarily serving as a source of the 2-thienylthio moiety.[4] The thiophene ring is a privileged scaffold in numerous pharmaceutical agents and organic electronic materials due to its unique electronic properties and ability to engage in various biological interactions.[2][5]
The reactivity of this compound is centered on its disulfide (S-S) bond. This bond is susceptible to cleavage by both nucleophiles and electrophiles, and can participate in oxidative addition to transition metal complexes. This multifaceted reactivity allows for the strategic incorporation of the thienylthio group onto a wide range of molecular frameworks.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6911-51-9 | [3] |
| Molecular Formula | C₈H₆S₄ | [6] |
| Molecular Weight | 230.39 g/mol | [3] |
| Appearance | Light yellow to yellow powder/crystal | [3][4] |
| Melting Point | 55-60 °C | |
| Boiling Point | 132°C @ 0.1 mmHg | [3] |
| Storage | Room temperature, inert atmosphere, keep in dark place | [3][4] |
Strategy I: Electrophilic Thiolation of Electron-Rich Systems
A powerful application of this compound involves its use as an electrophilic thiolation agent. While thiols are typically nucleophilic, the disulfide bond can be polarized or activated to react with strong nucleophiles, such as electron-rich heterocycles or enolates. This "umpolung" strategy is essential for creating C-S bonds where traditional methods might fail.[7][8]
Mechanistic Rationale
In this reaction, the disulfide acts as a precursor to an electrophilic sulfur species. The reaction is often facilitated by a Lewis acid, which coordinates to one of the sulfur atoms, polarizing the S-S bond and making the other sulfur atom susceptible to nucleophilic attack. The nucleophile (e.g., an indole) attacks the electrophilic sulfur, leading to the formation of a new C-S bond and the release of a 2-thienylthiolate anion, which is subsequently protonated during workup.
Caption: Workflow for electrophilic thiolation using this compound.
Detailed Protocol: Electrophilic Thiolation of 1-Methylindole
This protocol describes the direct C3-thiolation of an indole, a common core in pharmaceutical compounds.[9][10]
Materials:
-
1-Methylindole (1.0 mmol, 131 mg)
-
This compound (1.2 mmol, 276 mg)
-
Trifluoroacetic acid (TFA) (2.0 mmol, 154 µL)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add 1-methylindole (131 mg, 1.0 mmol) and this compound (276 mg, 1.2 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (10 mL) via syringe and stir the mixture at room temperature until all solids are dissolved.
-
Initiation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (154 µL, 2.0 mmol) dropwise over 2 minutes. The solution may change color.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL) at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Purification Prep: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 1-5% ethyl acetate in hexanes) to yield the pure 1-methyl-3-(thiophen-2-ylthio)indole.
Scientist's Note: The use of an acid catalyst like TFA is crucial for activating the disulfide bond towards electrophilic attack by the electron-rich indole ring. Anhydrous conditions are recommended to prevent side reactions with water.
Strategy II: Nucleophilic Substitution at the Disulfide Bond
The cleavage of the S-S bond by a nucleophile is a cornerstone of disulfide chemistry.[11][12] This approach is ideal for synthesizing unsymmetrical thioethers by reacting this compound with potent carbon or heteroatom nucleophiles. The reaction proceeds via a classic Sₙ2 mechanism, where the nucleophile attacks one of the sulfur atoms, and the other thienylthio group acts as the leaving group.[12][13]
Mechanistic Rationale
Strong nucleophiles, such as organolithium reagents, Grignard reagents, or thiolates, readily attack the disulfide bond.[13][14] The reaction is typically fast and high-yielding. The choice of solvent is critical; ethereal solvents like THF or diethyl ether are common for organometallic nucleophiles, while polar aprotic solvents like DMF or DMSO can be used for other nucleophiles.
Caption: Sₙ2 mechanism for nucleophilic attack on this compound.
Detailed Protocol: Synthesis of Phenyl(thiophen-2-yl)sulfane
This protocol demonstrates the reaction of this compound with a Grignard reagent, a common and powerful carbon nucleophile.
Materials:
-
Bromobenzene (1.0 mmol, 157 mg, 105 µL)
-
Magnesium turnings (1.1 mmol, 27 mg)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Iodine (a single crystal)
-
This compound (0.9 mmol, 207 mg)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Preparation: In a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel under argon, place magnesium turnings (27 mg, 1.1 mmol). Add a single crystal of iodine.
-
Initiation: Add a solution of bromobenzene (105 µL, 1.0 mmol) in anhydrous THF (5 mL) to the dropping funnel. Add ~1 mL of the solution to the magnesium turnings. If the reaction does not start (indicated by heat and disappearance of the iodine color), gently warm the flask. Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After addition is complete, reflux for an additional 30 minutes to ensure full formation of phenylmagnesium bromide.
-
Thiolation Reaction: Cool the Grignard reagent to 0 °C. In a separate flask, dissolve this compound (207 mg, 0.9 mmol) in anhydrous THF (5 mL). Add the disulfide solution dropwise to the cold Grignard reagent via syringe.
-
Reaction Monitoring: After the addition, allow the mixture to warm to room temperature and stir for 2 hours. Monitor for the disappearance of the disulfide by TLC.
-
Quenching: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl (10 mL).
-
Work-up: Extract the mixture with diethyl ether (3 x 15 mL). Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution in vacuo. Purify the crude product by silica gel chromatography (eluting with hexanes) to afford pure phenyl(thiophen-2-yl)sulfane.
Strategy III: Metal-Catalyzed C-S Cross-Coupling
Modern synthetic chemistry heavily relies on transition-metal catalysis to form challenging bonds. This compound can be effectively used in metal-catalyzed reactions as a precursor to a thienylthiolate nucleophile.[15] This avoids the need to handle potentially unstable and odorous free thiols. Palladium and copper-catalyzed systems are particularly effective for this transformation, enabling the coupling of the thienylthio moiety with aryl or vinyl halides/triflates.[15][16]
Mechanistic Rationale
The catalytic cycle typically begins with the oxidative addition of an aryl halide to a low-valent metal center (e.g., Pd(0)). Concurrently, the disulfide reacts with the metal complex or a base to generate a metal-thiolate species (e.g., [Pd(L)₂(STh)₂]). Transmetalation or reaction with the initially formed aryl-metal complex, followed by reductive elimination, yields the desired aryl thienyl sulfide and regenerates the active catalyst.
Caption: Catalytic cycle for Palladium-catalyzed C-S cross-coupling.
Detailed Protocol: Suzuki-Miyaura-Type C-S Coupling
This protocol adapts the principles of Suzuki-Miyaura coupling for the formation of a C-S bond between an aryl bromide and the thienylthio group from this compound.[17]
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg, 125 µL)
-
This compound (0.6 mmol, 138 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 23 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Anhydrous 1,4-Dioxane (8 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (138 mg, 0.6 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) via syringe.
-
Heating: Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-18 hours.
-
Cooling and Filtration: After the reaction is complete (monitored by GC-MS or TLC), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Work-up: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL), wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to obtain (4-methoxyphenyl)(thiophen-2-yl)sulfane.
Table 2: Comparison of Synthetic Strategies
| Strategy | Key Reagents | Mechanism | Typical Substrates | Advantages | Limitations |
| Electrophilic Thiolation | Lewis/Brønsted Acid | Electrophilic Aromatic Substitution | Indoles, Pyrroles, Enolates | Direct C-H functionalization | Limited to electron-rich substrates; regioselectivity can be an issue. |
| Nucleophilic Substitution | Organometallics (RLi, RMgX) | Sₙ2 | Alkyl/Aryl Halides (via organometallic) | High-yielding, versatile for many nucleophiles | Requires pre-formation of strong nucleophiles; sensitive to functional groups. |
| Metal-Catalyzed Coupling | Pd or Cu catalyst, Base, Ligand | Catalytic Cross-Coupling | Aryl/Vinyl Halides & Triflates | Excellent functional group tolerance; mild conditions | Catalyst cost and sensitivity; requires optimization of ligands/conditions. |
Conclusion
This compound is a robust and versatile reagent for the synthesis of a wide array of thiophene-containing molecules. By understanding the distinct reactivity modes—electrophilic, nucleophilic, and metal-mediated—researchers can strategically design synthetic routes to complex targets in drug discovery and materials science. The protocols outlined in this guide provide a validated starting point for laboratory application, while the mechanistic insights aim to empower scientists to adapt and innovate upon these foundational methods.
References
- 1. rroij.com [rroij.com]
- 2. journalwjarr.com [journalwjarr.com]
- 3. This compound CAS#: 6911-51-9 [m.chemicalbook.com]
- 4. talentchemicals.com [talentchemicals.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. PubChemLite - this compound (C8H6S4) [pubchemlite.lcsb.uni.lu]
- 7. Recent advances in thiolation via sulfur electrophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A highly enantioselective thiolation of sulfonyl indoles to access 3-sec-sulfur-substituted indoles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct Bis-Alkyl Thiolation for Indoles with Sulfinothioates under Pummerer-Type Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical reaction of thiol with disulfide bonds[12] [gngfzxb.ecust.edu.cn]
- 12. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Thienyl Disulfide in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the medicinal chemistry applications of 2-thienyl disulfide and its derivatives. Designed for researchers, scientists, and drug development professionals, this document elucidates the therapeutic potential of this scaffold, focusing on its role as a modulator of biological systems through mechanisms such as enzyme inhibition and antioxidant activity. We will delve into detailed synthetic protocols, bioassay methodologies, and the critical analysis of structure-activity relationships (SAR) to empower the rational design of novel therapeutics.
Introduction: The Thienyl Disulfide Moiety - A Privileged Scaffold in Drug Discovery
The disulfide bond, a covalent linkage between two sulfur atoms, is a key structural motif in numerous biologically active molecules. Its ability to undergo reversible cleavage under the reducing conditions of the intracellular environment makes it an attractive functional group for designing prodrugs and targeted therapeutic agents. When incorporated with a thiophene ring, a bioisostere of the phenyl group with favorable pharmacokinetic properties, the resulting this compound scaffold offers a unique combination of reactivity and biological recognition.
Derivatives of this compound have emerged as promising candidates in various therapeutic areas, including oncology and infectious diseases. Their mechanism of action often involves the covalent modification of cysteine residues in the active sites of enzymes, leading to potent and often irreversible inhibition. This guide will explore these applications with a focus on practical, field-proven insights.
Key Therapeutic Applications and Mechanisms of Action
The versatility of the this compound scaffold has led to its investigation in several key areas of medicinal chemistry.
Cysteine Protease Inhibition
Cysteine proteases, such as papain and cathepsins, play crucial roles in various physiological and pathological processes, including tumor progression and viral replication. The active site of these enzymes features a highly nucleophilic cysteine residue, which is susceptible to attack by electrophilic species. Disulfides can act as "soft" electrophiles, undergoing thiol-disulfide exchange with the catalytic cysteine.
The 2-thienyl group in this context can influence the reactivity of the disulfide bond and contribute to the binding affinity of the inhibitor to the enzyme's active site. This interaction leads to the formation of a mixed disulfide between the enzyme and the inhibitor, thereby inactivating the enzyme.
Caption: Cysteine protease inhibition by a this compound derivative.
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiophene-containing compounds have demonstrated a broad spectrum of antibacterial and antifungal activities. The disulfide bond in this compound derivatives can disrupt the redox homeostasis of microbial cells and inhibit essential enzymes, leading to cell death.
Anticancer Activity
Derivatives of this compound have shown promise as anticancer agents through various mechanisms. These include the inhibition of enzymes crucial for cancer cell survival and proliferation, such as lipoxygenase and cyclooxygenase.[1] Furthermore, some thiophene derivatives have been found to induce apoptosis and cell cycle arrest in cancer cells.[2][3] The ability of these compounds to act as dual inhibitors of multiple pathways is a particularly attractive feature for cancer therapy.[4]
Synthetic Protocols
The synthesis of this compound and its derivatives is crucial for exploring their medicinal chemistry applications. Below are representative protocols for the preparation of the parent compound and a key derivative, S-(2-thienyl)-L-cysteine.
Synthesis of 2,2'-Dithiobis(thiophene) (this compound)
This protocol describes a general method for the synthesis of symmetrical disulfides from the corresponding thiol.
Materials:
-
2-Thiophenethiol
-
Iodine
-
Sodium thiosulfate
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-thiophenethiol (1.0 eq) in dichloromethane.
-
To this solution, add a solution of iodine (0.5 eq) in dichloromethane dropwise at room temperature with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure 2,2'-dithiobis(thiophene).
Synthesis of S-(2-Thienyl)-L-cysteine
This protocol outlines the synthesis of an unsymmetrical disulfide, a key intermediate for further derivatization.
Materials:
-
L-cysteine
-
2-Thiophenesulfonyl chloride
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Suspend L-cysteine (1.0 eq) in DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) to the suspension and stir for 15 minutes.
-
Add a solution of 2-thiophenesulfonyl chloride (1.1 eq) in DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the aqueous solution with 1M HCl to pH 2-3.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield S-(2-thienyl)-L-cysteine.
Biological Activity Assays: Detailed Protocols
To evaluate the therapeutic potential of this compound derivatives, a panel of in vitro assays is essential. The following protocols provide step-by-step instructions for key biological evaluations.
Cysteine Protease Inhibition Assay (Papain as a model)
This assay determines the inhibitory potency of a compound against the cysteine protease papain.
Materials:
-
Papain (activated)
-
N-α-Benzoyl-L-arginine ethyl ester (BAEE) as substrate
-
Phosphate buffer (pH 6.2) containing EDTA and L-cysteine
-
Test compound (this compound derivative) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a working solution of papain in the phosphate buffer. The final concentration in the assay should be in the low nanomolar range.
-
Prepare a stock solution of the substrate BAEE in the phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the papain solution.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate BAEE to each well.
-
Immediately measure the increase in absorbance at 253 nm over time using a microplate reader. The rate of hydrolysis of BAEE is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the papain inhibition assay.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compound (this compound derivative) dissolved in DMSO
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB.
-
Prepare an inoculum of the bacterial strain in MHB, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[5]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound (this compound derivative)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a series of dilutions of the stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add a specific volume of the test compound solution (or standard) to each well.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Measure the absorbance at 517 nm using a microplate reader.[5]
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives can be finely tuned by modifying their chemical structure. Understanding these SARs is critical for optimizing lead compounds.
| Modification Site | Structural Change | Impact on Activity | Rationale |
| Thiophene Ring | Substitution with electron-withdrawing or -donating groups | Can modulate the electrophilicity of the disulfide bond and influence binding to the target. | Electronic effects can alter the reactivity of the disulfide bond towards nucleophilic attack. |
| Disulfide Linker | Introduction of steric hindrance near the disulfide bond | May affect the rate of thiol-disulfide exchange and selectivity for specific enzymes. | Steric bulk can influence the accessibility of the disulfide bond to the target cysteine residue. |
| Second Sulfur Substituent (R-group) | Variation of the chemical nature of the R-group (e.g., alkyl, aryl, amino acid) | Can significantly impact target specificity, potency, and pharmacokinetic properties. | The R-group can engage in additional interactions with the target protein, enhancing binding affinity and selectivity. |
For instance, in the context of cysteine protease inhibition, the nature of the R-group is paramount. Incorporating a peptide-like moiety can leverage the substrate specificity of the target protease to achieve higher potency and selectivity.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel therapeutic agents. Its inherent reactivity, coupled with the favorable properties of the thiophene ring, provides a solid foundation for the design of potent and selective enzyme inhibitors and other bioactive molecules. The protocols and insights provided in this guide are intended to facilitate the exploration of this chemical space and accelerate the discovery of new medicines.
Future research in this area should focus on:
-
Elucidating specific molecular targets: Identifying the precise cellular targets of bioactive this compound derivatives will enable a more rational approach to drug design.
-
Exploring novel drug delivery strategies: Leveraging the redox-sensitive nature of the disulfide bond for targeted drug release in specific cellular compartments or tissues.
-
Expanding the chemical diversity: Synthesizing and screening a wider range of this compound analogs to uncover new biological activities and optimize existing ones.
By combining synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of this compound and its derivatives can be realized.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
Application Notes and Protocols: 2-Thienyl Disulfide as a Versatile Building Block for Pharmaceutical Intermediates
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene ring is a privileged pharmacophore in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] 2-Thienyl disulfide (CAS: 6911-51-9) serves as a critical and efficient building block for introducing the 2-thienylthio moiety into molecular scaffolds. Its disulfide linkage provides a unique reactive handle, susceptible to both nucleophilic attack and reductive cleavage, enabling the synthesis of a diverse range of pharmaceutical intermediates. This guide details the core properties, mechanistic reactivity, and practical applications of this compound, providing field-proven protocols for its use in the synthesis of unsymmetrical disulfides and 2-thienyl thioethers—key precursors in drug discovery and development.
Introduction: The Strategic Importance of the Thienyl Moiety and Disulfide Linkage
Heterocyclic scaffolds are cornerstones of modern drug design, with the thiophene ring being one of the most significant due to its diverse biological activities.[1][3] Thiophene and its derivatives are found in drugs with applications ranging from anticancer and anti-inflammatory to CNS-active agents.[3][4][5] The thiophene ring is often employed as a bioisosteric replacement for phenyl groups, which can modulate a compound's physicochemical properties, improve drug-receptor interactions, and alter its metabolic profile.[1]
This compound, or di(thiophen-2-yl)disulfane, offers a direct and reliable method for incorporating this valuable pharmacophore. Beyond the thiophene unit, the disulfide bond itself is a functional group of immense interest.[6] It is a key structural element in many peptides and proteins and has been ingeniously exploited in drug delivery systems.[7][8] Disulfide bonds are relatively stable in the oxidizing extracellular environment but are readily cleaved by reducing agents like glutathione (GSH) inside cells.[9][10][11] This redox sensitivity makes the disulfide linkage an ideal trigger for designing prodrugs and targeted drug delivery systems that release their therapeutic payload specifically within the high-GSH environment of tumor cells.[10][12]
This application note serves as a comprehensive technical guide, explaining the causality behind experimental choices and providing self-validating protocols for leveraging this compound in the synthesis of advanced pharmaceutical intermediates.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6911-51-9 | [13][14][15][16] |
| Molecular Formula | C₈H₆S₄ | [14][15][17] |
| Molecular Weight | 230.39 g/mol | [14][15][16] |
| Appearance | Yellow to green crystals or powder | [13][15] |
| Melting Point | 55-60 °C (lit.) | [14][15][16] |
| Boiling Point | 132 °C at 0.1 mmHg (lit.) | [13][16] |
| Synonyms | Di(2-thienyl) disulfide, 2,2'-Dithienyl Disulfide | [15][18][19] |
Table 2: Hazard and Safety Information
| Category | Information | Source(s) |
| GHS Pictograms | Corrosion, Exclamation Mark (GHS05, GHS07) | [14] |
| Signal Word | Danger | [13][14] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H318/H319: Causes serious eye damage/irritation. | [13][14][20] |
| Precautionary Statements | P264, P270, P280, P301+P312, P305+P351+P338 | [14][20] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use a dust mask (e.g., N95) for powder handling. | [14][20] |
| Handling | Handle in a well-ventilated place. Avoid formation of dust and aerosols. Avoid contact with skin and eyes. | [13] |
| Disposal | Dispose of contents/container to an approved chemical waste destruction plant. Do not discharge to sewer systems. | [13][20] |
Core Reactivity and Mechanistic Insights
The utility of this compound stems from the predictable reactivity of its S-S bond. This bond is the weakest covalent linkage in the molecule and is readily targeted by both nucleophiles and reducing agents.
Thiol-Disulfide Exchange
The archetypal reaction is the thiol-disulfide exchange. A thiolate anion (RS⁻), typically generated from a thiol (RSH) in the presence of a mild base, acts as a potent nucleophile. It attacks one of the sulfur atoms of the disulfide bond, cleaving the S-S linkage and forming a new, unsymmetrical disulfide along with a 2-thiophenethiolate anion. This reaction is reversible and the equilibrium position is dictated by the relative concentrations and redox potentials of the thiols involved.
Caption: General mechanism of thiol-disulfide exchange.
Reductive Cleavage
Stronger reducing agents, such as sodium borohydride (NaBH₄) or dithiothreitol (DTT), can cleave the disulfide bond to yield two equivalents of the corresponding thiol (or thiolate, depending on the pH). This provides a convenient route to generate 2-thiophenethiol in situ, which is a powerful nucleophile for subsequent reactions, such as S-alkylation to form thioethers.
Applications in Pharmaceutical Intermediate Synthesis
This compound is a strategic reagent for constructing molecules containing the 2-thienylthio group, a key component in several blockbuster drugs.
-
Synthesis of Unsymmetrical Disulfides: As shown in the mechanism above, the reaction with a thiol (R-SH) is a straightforward method to generate novel unsymmetrical disulfides (Th-S-S-R). These products can be final targets or intermediates for further elaboration.
-
Precursor to 2-Thienyl Thioethers: Reductive cleavage followed by reaction with an electrophile (e.g., an alkyl halide) is a powerful one-pot, two-step strategy for synthesizing 2-thienyl thioethers (Th-S-R). Thioethers are stable linkages prevalent in many pharmaceutical compounds.
-
Building Block for Thiophene-Containing APIs: The thiophene moiety is a core component of antiplatelet drugs like Clopidogrel and Prasugrel , where the thiophene ring is essential for their biological activity.[1][21][22] this compound provides a laboratory-scale route to intermediates that are structurally related to these important therapeutics.
-
Development of Redox-Responsive Prodrugs: The disulfide bond can be used to tether a drug molecule to a solubilizing group or a targeting ligand. This conjugate remains intact in circulation but cleaves inside the cell, releasing the active drug. This compound can be used to synthesize such advanced drug delivery systems.[9][10]
Experimental Protocols
The following protocols are designed to be robust and self-validating, providing clear steps and expected outcomes for key transformations using this compound.
Protocol 1: Synthesis of an Unsymmetrical Disulfide via Thiol-Disulfide Exchange
Objective: To synthesize Benzyl-(2-thienyl) disulfide from this compound and benzyl mercaptan.
Causality: This protocol leverages the thiol-disulfide exchange mechanism. Benzyl mercaptan is deprotonated by a mild base (triethylamine) to form the more nucleophilic benzyl thiolate, which then attacks the disulfide bond of this compound to yield the desired unsymmetrical product.
Caption: Workflow for synthesizing an unsymmetrical disulfide.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq). Dissolve it in anhydrous Tetrahydrofuran (THF, ~0.2 M).
-
Reagent Addition: Add Benzyl mercaptan (1.0 eq) to the solution, followed by the dropwise addition of Triethylamine (1.1 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of starting materials and the appearance of a new, higher Rf product spot indicates reaction progression.
-
Work-up: Once the reaction is complete (typically 2-4 hours), dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected yield is typically >85%.
Protocol 2: Reductive Cleavage and In Situ Thioetherification
Objective: To synthesize Benzyl-(2-thienyl) sulfide in a one-pot reaction from this compound.
Causality: This protocol first uses a reducing agent (NaBH₄) to generate two equivalents of the highly nucleophilic 2-thiophenethiolate in situ. Without isolation, this nucleophile is immediately trapped by an electrophile (benzyl bromide) in an Sₙ2 reaction to form the stable thioether product. This avoids the need to handle the often odorous and air-sensitive free thiol.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Disulfide Formation Strategies in Peptide Synthesis [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disulfide Bridging Strategies in Viral and Non-viral Platforms for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. 2-噻吩基二硫 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 15. This compound | 6911-51-9 [amp.chemicalbook.com]
- 16. This compound CAS#: 6911-51-9 [m.chemicalbook.com]
- 17. PubChemLite - this compound (C8H6S4) [pubchemlite.lcsb.uni.lu]
- 18. lookchem.com [lookchem.com]
- 19. labsolu.ca [labsolu.ca]
- 20. tcichemicals.com [tcichemicals.com]
- 21. nbinno.com [nbinno.com]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Role of 2-Thienyl Disulfide in the Formation of Redox-Responsive Polymers
Audience: Researchers, scientists, and drug development professionals.
Abstract: Redox-responsive polymers represent a class of "smart" materials capable of undergoing structural changes in response to specific oxidation or reduction signals. This property is particularly valuable in biomedical applications, such as targeted drug delivery, where the significant redox potential difference between the extracellular and intracellular environments can be exploited for on-demand cargo release. Disulfide bonds are the lynchpin of this technology, serving as cleavable linkages. This guide provides an in-depth exploration of 2-Thienyl disulfide (also known as 2,2'-dithiodi(thiophene)) as a strategic reagent for synthesizing activated, redox-responsive polymers. We will delve into the underlying chemical mechanisms, provide detailed protocols for synthesis and characterization, and discuss the critical parameters that ensure experimental success.
The Principle: Thiol-Disulfide Exchange and the Advantage of an Activated Disulfide
The core chemical reaction underpinning the function of these polymers is thiol-disulfide exchange.[1] In this reaction, a thiolate anion (RS⁻) acts as a nucleophile, attacking one of the sulfur atoms of a disulfide bond (R'-S-S-R''). This forms a new disulfide bond (R-S-S-R') and releases a new thiol (R''-SH).[1][2] This process is dynamic and reversible, forming the basis for self-healing materials and responsive drug delivery systems.[3]
The intracellular environment of mammalian cells has a high concentration of the reducing agent glutathione (GSH) (1-10 mM), while the extracellular environment is significantly more oxidizing (2-20 μM GSH).[4] This steep redox gradient is the stimulus that can be harnessed. A polymer carrier containing a drug linked via a disulfide bond will remain stable in the bloodstream but will be rapidly cleaved upon entering a cell, releasing its therapeutic payload.
Why this compound? The Concept of "Activation"
While any disulfide bond is theoretically cleavable, the kinetics of the exchange reaction are critical. For practical applications like bioconjugation, the reaction needs to be efficient and proceed under mild, biocompatible conditions. This is where "activated" disulfides, such as this compound and the more commonly cited 2-pyridyl disulfide, become essential.[4][5][6]
The term "activated" refers to the fact that the leaving group—in this case, the thiophene-2-thiolate anion—is stabilized by the aromatic thiophene ring. This makes it a very good leaving group, significantly accelerating the rate of the thiol-disulfide exchange reaction. When a polymer is functionalized with this compound groups, it becomes a highly reactive platform, ready to efficiently conjugate with any thiol-containing molecule (e.g., a cysteine-bearing peptide or a thiolated drug).
Mechanism of Action
The overall process can be viewed as a two-step strategy:
-
Polymer Activation: A polymer with pendant thiol groups is reacted with an excess of 2,2'-dithiodi(thiophene). This installs highly reactive thienyl disulfide groups onto the polymer backbone.
-
Payload Conjugation & Release: The activated polymer is then reacted with a thiol-containing therapeutic agent. This displaces the thiophene-2-thiol leaving group and forms a stable, yet cleavable, disulfide linkage between the polymer and the payload. This bond is later cleaved by intracellular reducing agents like glutathione.
Application Note: Synthesis of a Redox-Responsive Polymer Platform
This section provides protocols for creating a versatile polymer backbone activated with this compound groups, ready for conjugation to a therapeutic payload. We will use Poly(ethylene glycol) (PEG) as an example polymer due to its biocompatibility and widespread use, but the principles can be adapted to other polymer systems.
Protocol 2.1: Synthesis of Thiol-Terminated PEG (PEG-SH)
Rationale: The first step is to create a polymer with available thiol groups. Here, we convert the terminal hydroxyl groups of a commercially available PEG into thiols via a two-step process involving tosylation and subsequent substitution with a thiol source.
Materials:
-
Poly(ethylene glycol), methyl ether (mPEG-OH) (e.g., 5 kDa)
-
Tosyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium hydrosulfide (NaSH)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄, anhydrous)
Procedure:
-
Tosylation: Dissolve mPEG-OH (1 eq.) in anhydrous DCM and cool to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (3 eq.) followed by the dropwise addition of a solution of tosyl chloride (1.5 eq.) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Work-up (Tosylation): Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (3x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Precipitate the product (mPEG-OTs) by adding the concentrated solution dropwise into a large volume of cold diethyl ether. Collect the precipitate by filtration and dry under vacuum.
-
Thiolation: Dissolve the dried mPEG-OTs (1 eq.) in anhydrous DMF under an inert atmosphere.
-
Add sodium hydrosulfide (NaSH) (5 eq.) in one portion. Heat the reaction to 60°C and stir for 6 hours.
-
Work-up (Thiolation): Cool the reaction to room temperature and pour it into a large volume of 0.1 M HCl cooled in an ice bath.
-
Extract the aqueous phase with DCM (3x). Combine the organic layers and wash with brine (2x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Precipitate the final product (mPEG-SH) in cold diethyl ether, filter, and dry under vacuum.
-
Characterization: Confirm the structure and purity using ¹H NMR (disappearance of tosyl peaks, presence of terminal polymer peaks) and determine the thiol content using Ellman's test.
Protocol 2.2: Activation of PEG-SH with 2,2'-Dithiodi(thiophene)
Rationale: This core protocol installs the reactive this compound moiety onto the polymer. The reaction is driven by the formation of the stable thiophene-2-thiol leaving group. A significant excess of 2,2'-dithiodi(thiophene) is used to push the equilibrium towards the activated polymer product.
Materials:
-
PEG-SH (from Protocol 2.1)
-
2,2'-Dithiodi(thiophene)
-
Methanol (MeOH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (appropriate MWCO, e.g., 3.5 kDa for a 5 kDa PEG)
Procedure:
-
Dissolve PEG-SH (1 eq.) in a mixture of PBS (pH 7.4) and Methanol (e.g., 1:1 v/v). The methanol helps to solubilize the 2,2'-dithiodi(thiophene).
-
Prepare a concentrated solution of 2,2'-dithiodi(thiophene) (10 eq.) in methanol.
-
Add the disulfide solution to the stirring polymer solution.
-
Stir the reaction at room temperature for 12-24 hours, protected from light.
-
Monitoring: The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the increase in absorbance of the released thiophene-2-thiolate byproduct at ~340 nm.
-
Purification: Transfer the reaction mixture to a dialysis tube and dialyze against a large volume of deionized water for 48 hours, with frequent water changes, to remove unreacted disulfide and the byproduct.
-
Lyophilize (freeze-dry) the purified solution to obtain the activated polymer, PEG-S-S-Thienyl, as a white powder.
-
Characterization: Confirm activation using ¹H NMR (appearance of thienyl proton signals) and UV-Vis spectroscopy (confirming the presence of the thienyl disulfide group).
| Parameter | Recommended Condition | Rationale |
| Solvent | Aqueous buffer/MeOH Co-solvent | Ensures solubility of both the polymer and the hydrophobic disulfide reagent while maintaining a physiological pH. |
| pH | 7.0 - 7.5 | Facilitates the deprotonation of the polymer's thiol to the more reactive thiolate, speeding up the reaction.[2] |
| Stoichiometry | 10-fold molar excess of disulfide | Drives the reaction equilibrium towards the formation of the activated polymer product. |
| Temperature | Room Temperature (20-25°C) | Sufficient for the reaction to proceed efficiently without causing degradation of the polymer. |
| Purification | Dialysis | Effectively removes small molecule impurities (excess reagent, byproduct) based on size exclusion. |
Application Note: Characterization of Redox-Responsiveness
Once the payload is conjugated to the activated polymer (via a similar protocol to 2.2, using the thiolated drug instead of 2,2'-dithiodi(thiophene)), it is crucial to validate its redox-responsive behavior.
Protocol 3.1: In Vitro Release Study using Glutathione (GSH)
Rationale: This protocol simulates the intracellular reducing environment to confirm that the disulfide linkage is cleaved, leading to the release of the conjugated payload. Glutathione (GSH) is used as the biological trigger.
Materials:
-
Polymer-S-S-Drug conjugate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Control buffer (PBS, pH 7.4 without GSH)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer, Fluorescence Spectrometer, depending on the payload)
Procedure:
-
Prepare a stock solution of the Polymer-S-S-Drug conjugate in PBS (pH 7.4).
-
Prepare two release media:
-
Reductive Medium: PBS (pH 7.4) containing 10 mM GSH.
-
Control Medium: PBS (pH 7.4) without GSH.
-
-
Initiate the release study by adding a known amount of the conjugate stock solution to both the Reductive and Control media to achieve the desired final polymer concentration.
-
Incubate the samples at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.
-
Separate the released drug from the polymer. This can be done by using a centrifugal filter device with a MWCO that retains the polymer but allows the smaller drug molecule to pass through.
-
Quantify the amount of released drug in the filtrate using a pre-established calibration curve on the appropriate analytical instrument.
-
Calculate the cumulative percentage of drug released at each time point.
Expected Data and Interpretation
The results should demonstrate significantly higher and faster drug release in the presence of 10 mM GSH compared to the control buffer. This confirms that the release mechanism is triggered by the reduction of the disulfide bond.
| Time (hours) | Cumulative Release % (Control) | Cumulative Release % (10 mM GSH) |
| 0 | 0 | 0 |
| 1 | 2.1 | 25.4 |
| 4 | 4.5 | 68.2 |
| 8 | 5.8 | 85.1 |
| 12 | 6.2 | 92.5 |
| 24 | 7.0 | 94.3 |
References
- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis of Poly(2-Thienyl Disulfide) via Oxidative Polymerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of poly(2-thienyl disulfide), a polymer with a backbone containing dynamic disulfide bonds and redox-active thiophene units. Such polymers are of significant interest for applications in drug delivery, biomaterials, and functional materials due to their stimuli-responsive nature.[1][2] The protocol herein describes a robust method for the oxidative polymerization of 2-thiophenethiol, offering a straightforward approach to producing this promising polymer. The causality behind experimental choices, self-validating system checks, and characterization techniques are also discussed to ensure scientific integrity and reproducibility.
Introduction
Polymers containing disulfide bonds in their main chain, known as poly(disulfides), are a fascinating class of materials. The disulfide linkage is a dynamic covalent bond, meaning it can be reversibly cleaved and reformed under specific conditions, most notably in response to redox stimuli.[2] This property is particularly valuable in biological contexts, where the intracellular environment has a significantly higher concentration of reducing agents like glutathione compared to the extracellular space. This differential allows for the targeted degradation of poly(disulfide)-based materials and the release of encapsulated therapeutics inside cells.[3]
The incorporation of thiophene rings into the polymer backbone adds another layer of functionality. Polythiophenes are well-known for their electroactive and conductive properties.[4][5] The combination of a redox-responsive disulfide backbone with conductive thiophene moieties opens up possibilities for creating novel materials for bioelectronics, sensors, and advanced drug delivery systems. Thienyl and thenyl alkyl disulfides have been identified as promising precursors for such electroactive polymers.[6]
This application note details a method for the synthesis of poly(this compound) through the oxidative polymerization of 2-thiophenethiol. Oxidative polymerization is a common and effective method for forming poly(disulfides) from their corresponding dithiols.[1][7] We will present a step-by-step protocol, discuss the underlying chemical principles, and provide guidance on the characterization of the resulting polymer.
Mechanistic Insights: Oxidative Polymerization of 2-Thiophenethiol
The synthesis of poly(this compound) is achieved through the oxidative coupling of 2-thiophenethiol monomers. The overall reaction involves the formation of disulfide bonds between the thiol groups of the monomers. This process can be initiated by a variety of oxidizing agents. A common and effective method involves the use of a mild oxidizing system, such as hydrogen peroxide, in the presence of a base catalyst.[8][9]
The mechanism can be conceptualized in the following steps:
-
Deprotonation: A basic catalyst, such as a tertiary amine, deprotonates the thiol group (-SH) of 2-thiophenethiol to form a more nucleophilic thiolate anion (-S⁻).
-
Oxidation: The oxidizing agent (e.g., hydrogen peroxide) facilitates the oxidation of the thiolate anions. This can proceed through a radical mechanism where two thiyl radicals (RS•) couple to form a disulfide bond (R-S-S-R).
-
Chain Propagation: The polymerization proceeds in a step-growth manner, where monomers react to form dimers, trimers, and eventually longer polymer chains.
The choice of solvent and catalyst is crucial for achieving high molecular weight polymers. A two-phase system (e.g., an organic phase for the monomer and an aqueous phase for the oxidant) can be beneficial for controlling the reaction rate and facilitating the separation of the polymer product.[8]
Experimental Protocol: Synthesis of Poly(this compound)
This protocol is adapted from green chemistry approaches for poly(disulfide) synthesis.[8]
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 2-Thiophenethiol | ≥98% | Sigma-Aldrich | Corrosive, handle with care. |
| Triethylamine (TEA) | ≥99% | Fisher Scientific | Base catalyst. |
| Hydrogen Peroxide | 30% (w/w) in H₂O | VWR | Oxidizing agent. |
| Dichloromethane (DCM) | ACS Grade | Sigma-Aldrich | Solvent for reaction and purification. |
| Methanol | ACS Grade | Fisher Scientific | For polymer precipitation. |
| Deionized Water |
Equipment
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Step-by-Step Procedure
-
Monomer Solution Preparation: In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, dissolve 2-thiophenethiol (e.g., 2.32 g, 20 mmol) in 20 mL of dichloromethane (DCM).
-
Addition of Catalyst: To the stirred solution, add triethylamine (TEA) (e.g., 2.79 mL, 20 mmol) dropwise at room temperature. The TEA acts as a base to activate the thiol groups.
-
Preparation of Oxidant Solution: In a separate beaker, prepare a dilute solution of hydrogen peroxide by adding 30% H₂O₂ (e.g., 2.27 mL, 20 mmol) to 20 mL of deionized water.
-
Polymerization Reaction:
-
Cool the monomer solution in an ice bath to 0-5 °C.
-
Transfer the hydrogen peroxide solution to a dropping funnel and add it dropwise to the vigorously stirred monomer solution over a period of 30 minutes. The reaction is exothermic, and maintaining a low temperature is important to control the polymerization and minimize side reactions. A two-phase system will be present.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours. As the polymerization progresses, the polymer may precipitate or form a third, more viscous phase.
-
-
Polymer Isolation and Purification:
-
After 24 hours, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer twice with deionized water to remove any remaining hydrogen peroxide and TEA hydrochloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator.
-
Precipitate the polymer by slowly adding the concentrated DCM solution to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by vacuum filtration, wash with methanol, and dry under vacuum at 40 °C to a constant weight.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of poly(this compound).
Polymer Characterization
To confirm the successful synthesis and determine the properties of the poly(this compound), the following characterization techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the polymer repeating unit.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the functional groups present in the polymer and confirm the absence of the S-H stretch from the monomer.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to assess the thermal stability and determine the glass transition temperature (Tg) of the polymer.
Causality and Self-Validation
-
Rationale for Catalyst: The use of a tertiary amine like TEA is crucial as it deprotonates the thiol to the more reactive thiolate, which is more readily oxidized.
-
Importance of Temperature Control: The dropwise addition of the oxidant at low temperature helps to dissipate the heat generated during the exothermic oxidation reaction, preventing uncontrolled polymerization and potential side reactions.
-
Two-Phase System: The use of a biphasic system (DCM/water) can help to control the rate of reaction by limiting the mass transfer of the oxidant to the monomer phase.[8]
-
Purification by Precipitation: Precipitation into a non-solvent like methanol is an effective way to separate the polymer from unreacted monomer, catalyst, and low molecular weight oligomers. A successful synthesis should yield a solid precipitate upon addition to methanol.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of poly(this compound) via oxidative polymerization. The resulting polymer, with its unique combination of a redox-sensitive disulfide backbone and electroactive thiophene units, holds significant potential for a variety of applications in materials science and biomedicine. By following this protocol and the accompanying characterization guidelines, researchers can reliably synthesize and validate this promising functional polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(disulfide)s: From Synthesis to Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a Pyridyl Disulfide End-Functionalized Glycopolymer for Conjugation to Biomolecules and Patterning on Gold Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openriver.winona.edu [openriver.winona.edu]
- 6. researchgate.net [researchgate.net]
- 7. jsta.cl [jsta.cl]
- 8. OhioLINK ETD: Rosenthal-Kim, Emily Quinn [etd.ohiolink.edu]
- 9. US20110218298A1 - Method for the preparation of poly (disulfide) polymers and gels - Google Patents [patents.google.com]
Application Note: 2-Thienyl Disulfide as a Dynamic Crosslinker for Advanced Self-Healing Materials
Introduction: The Imperative for Self-Repairing Polymeric Systems
The finite lifespan of polymeric materials, dictated by mechanical damage accumulation, presents significant challenges in sustainability and performance. Intrinsic self-healing polymers, which possess a built-in capability to repair damage, offer a paradigm shift. This ability stems from the incorporation of dynamic covalent bonds into the polymer network. These bonds can reversibly break and reform under specific stimuli, such as heat or light, enabling the material to mend cracks and restore mechanical integrity.[1] Among the various dynamic chemistries, disulfide bonds have emerged as a highly versatile and effective motif for creating robust, self-healing materials.[2] This note details the application of a specific aromatic disulfide, 2-thienyl disulfide, as a promising crosslinker for the next generation of self-healing polymers.
The Mechanism: Disulfide Exchange as the Engine of Repair
The self-healing capability endowed by disulfide bonds originates from the disulfide exchange (or metathesis) reaction. This process allows cross-links in a polymer network to be dynamically rearranged. When a material is damaged, applying an external stimulus (e.g., heat) provides the necessary energy to initiate this exchange across the fractured interface, ultimately reforming the polymer network and healing the damage.[1]
The exchange can proceed via several pathways, but a prominent, catalyst-free mechanism is the radical-mediated pathway.[3] The process involves two key steps:
-
Homolytic Cleavage (Initiation): The disulfide bond (S-S) breaks, forming two thiyl radicals (S•). This step has a specific bond dissociation energy (BDE) that must be overcome.
-
Radical-Disulfide Exchange (Propagation): A generated thiyl radical attacks a neighboring disulfide bond, forming a new disulfide bond and releasing a new thiyl radical, which can continue the exchange process.
This chain reaction allows for the topological rearrangement of the network, leading to stress relaxation and, crucially, the rebonding of fractured surfaces.[4]
The Advantage of Aromatic Disulfides and the Promise of this compound
While both aliphatic and aromatic disulfides can be used, aromatic disulfides often exhibit lower bond dissociation energies, facilitating the exchange reaction at milder temperatures and often without the need for a catalyst.[5][6] This makes them highly attractive for practical applications where high healing temperatures are undesirable.
We propose This compound as a particularly compelling candidate for several reasons:
-
Electronic Properties: The thiophene ring is an electron-rich aromatic system. This electronic environment is expected to stabilize the intermediate thiyl radicals formed during the exchange, thereby lowering the activation energy of the process compared to simple phenyl disulfides. This could lead to faster healing kinetics or healing at lower temperatures.[7]
-
Structural Versatility: this compound can be functionalized to create monomers suitable for various polymerization techniques, including step-growth polymerization to form polyurethanes or epoxy resins.[8]
Application Protocol: Synthesis of a Self-Healing Polyurethane (PU) with a this compound Diol
This protocol describes the synthesis of a di-functional this compound monomer followed by its incorporation into a polyurethane network. This is an exemplary protocol adapted from established methods for other aromatic disulfide-based polyurethanes.[1][9]
Part A: Synthesis of Bis(2-(2-hydroxyethyl)thiophen-5-yl) disulfide (TDS-Diol)
This custom monomer provides the dynamic disulfide bond and the hydroxyl groups necessary for polyurethane synthesis.
Materials:
-
2-(Thiophen-2-yl)ethanol
-
N-Bromosuccinimide (NBS)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Sulfur powder
-
Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM), Ethanol
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Bromination: Dissolve 2-(thiophen-2-yl)ethanol in DMF. Cool to 0°C. Add NBS portion-wise while protecting from light. Stir at 0°C for 2 hours, then at room temperature overnight.
-
Rationale: NBS selectively brominates the electron-rich 5-position of the thiophene ring.
-
-
Work-up: Quench the reaction with water and extract with DCM. Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to yield 2-bromo-5-(2-hydroxyethyl)thiophene.
-
Disulfide Formation: In a separate flask, prepare a sodium polysulfide solution by refluxing sodium sulfide nonahydrate and sulfur powder in ethanol.
-
Coupling Reaction: Add the brominated thiophene intermediate to the sodium polysulfide solution and reflux for 6-8 hours.
-
Rationale: A nucleophilic aromatic substitution reaction occurs where the polysulfide displaces the bromide, followed by rearrangement to form the stable disulfide bridge.
-
-
Purification: Cool the reaction, remove the solvent, and partition the residue between water and DCM. Dry the organic layer and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure TDS-Diol.
Part B: Preparation of the Self-Healing Polyurethane Film
Materials:
-
TDS-Diol (from Part A)
-
Poly(tetrahydrofuran) (PolyTHF, Mn = 2000 g/mol )
-
Isophorone diisocyanate (IPDI)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous Methyl ethyl ketone (MEK)
Procedure:
-
Pre-polymer Synthesis: In a jacketed glass reactor under a nitrogen atmosphere, add PolyTHF, IPDI, the synthesized TDS-Diol, and anhydrous MEK.
-
Rationale: PolyTHF acts as the soft segment, providing flexibility, while IPDI and TDS-Diol form the hard segments. The disulfide bond from TDS-Diol is the dynamic crosslink.
-
-
Catalysis: Add a catalytic amount of DBTDL (e.g., 0.1-0.3 wt%).
-
Reaction: Heat the mixture to 80°C and stir for 4-6 hours, or until the isocyanate (-NCO) concentration reaches the theoretical level (monitored by titration).
-
Film Casting: Pour the viscous polymer solution into a Teflon mold.
-
Curing: Place the mold in a vacuum oven at 60°C for 24 hours to remove the solvent and complete the curing process, yielding a solid polyurethane film.
Protocol: Characterization of Self-Healing Performance
The primary method for quantifying self-healing is to measure the recovery of mechanical properties after damage.
Equipment:
-
Universal testing machine (e.g., Instron or Zwick) with a low-force load cell (e.g., 20 N)
-
Scalpel or razor blade
-
Optical microscope
-
Temperature-controlled oven
Procedure:
-
Sample Preparation: Cut the cured polyurethane film into dumbbell-shaped specimens according to a standard (e.g., ASTM D638).
-
Initial Tensile Test: Measure the stress-strain curve of several pristine (undamaged) specimens to determine the original ultimate tensile strength (σ_pristine) and elongation at break (ε_pristine).
-
Damage Creation: Take a new specimen and cut it completely in half at the center using a sharp scalpel.
-
Healing Process: Gently press the two halves back into contact, ensuring proper alignment. Place the damaged specimen in an oven at a predetermined healing temperature (e.g., 60-80°C) for a specific time (e.g., 2, 4, 8, 24 hours).
-
Rationale: The temperature must be sufficient to activate disulfide exchange but typically below the material's degradation temperature. Chain mobility is required, so healing is most effective above the glass transition temperature (Tg).[4]
-
-
Post-Healing Tensile Test: After cooling to room temperature, perform a tensile test on the healed specimen to determine its tensile strength (σ_healed) and elongation at break (ε_healed).
-
Microscopic Observation: Use an optical microscope to visually inspect the cut area before and after the healing process.
Calculation of Healing Efficiency (η):
The healing efficiency is calculated as the ratio of the recovered property to the original property. Using tensile strength as the metric:
η (%) = (σ_healed / σ_pristine) × 100
Data Presentation and Interpretation
Since direct data for this compound polymers is not yet widely published, the following table presents representative data from similar aromatic and aliphatic disulfide-based polyurethane systems to provide a benchmark for expected performance.
| Polymer System | Disulfide Type | Healing Conditions | Healing Efficiency (Strength) | Reference |
| Waterborne PU | Aliphatic | 70°C, 4 h | 96.1% | [10][11] |
| Poly(urethane-urea) | Aromatic | Moderate Heat | Up to 23 MPa strength achieved | [1] |
| PU Network | Aromatic | 30°C, 24 h | 72% | [12] |
| PU Binder (Li-S) | Aromatic | Room Temp. | Effective crack repair observed | [9] |
Researchers can expect a this compound-based system to exhibit high healing efficiencies, potentially at temperatures at or below those required for other aromatic systems due to the electronic effects of the thiophene ring.
Workflow Visualization
The following diagram outlines the complete experimental workflow from synthesis to characterization.
Conclusion
The use of dynamic disulfide chemistry is a proven and powerful strategy for imparting self-healing properties to polymeric materials. Aromatic disulfides offer distinct advantages by enabling these dynamic processes under milder, more accessible conditions. This compound stands out as a novel and theoretically advantageous building block, whose unique electronic structure has the potential to further enhance the kinetics and efficiency of the healing process. The protocols outlined in this note provide a comprehensive framework for synthesizing and evaluating this compound-based self-healing polymers, paving the way for the development of more durable, reliable, and sustainable materials.
References
- 1. addi.ehu.es [addi.ehu.es]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Epoxy-Based Catalyst-Free Self-Healing Elastomers at Room Temperature Employing Aromatic Disulfide and Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jsta.cl [jsta.cl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation and Properties of Self-Healing Waterborne Polyurethane Based on Dynamic Disulfide Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: 2-Thienyl Disulfide as a Dynamic Crosslinking Agent in Advanced Polymer Systems
Abstract
Dynamic covalent chemistry is a cornerstone of modern materials science, enabling the development of intelligent polymers with properties such as self-healing, stimuli-responsiveness, and recyclability. Among the various dynamic covalent bonds, the disulfide linkage stands out for its unique reactivity and biocompatibility. This application note provides a detailed guide to the use of 2-Thienyl disulfide as a specialized crosslinking agent in polymer chemistry. We will explore the underlying mechanism, highlight the unique advantages conferred by the thiophene moiety, and provide detailed protocols for its application in self-healing polyurethanes and redox-responsive drug delivery nanoparticles.
Introduction: The Advantage of Aromatic Disulfide Crosslinkers
Polymer networks held together by crosslinks exhibit high mechanical strength and chemical stability. However, traditional, permanent crosslinks result in thermoset materials that are often difficult to reprocess, repair, or recycle. The integration of dynamic covalent bonds, such as disulfide bonds, creates Covalent Adaptable Networks (CANs) or vitrimers, which combine the robustness of thermosets with the reprocessability of thermoplastics.[1][2]
Disulfide bonds can undergo exchange reactions (metathesis) under mild stimuli like heat, light, or changes in redox potential, allowing the polymer network to rearrange, flow, and repair damage.[2][3] While aliphatic disulfides are common, aromatic disulfides offer distinct advantages:
-
Lower Bond Dissociation Energy: The S-S bond in aromatic disulfides is weaker than in their aliphatic counterparts, facilitating bond exchange at lower temperatures, even at room temperature in some systems.[4]
-
Facile Metathesis: Aromatic disulfides readily undergo associative exchange reactions, which allows for network rearrangement without a significant loss of crosslink density, preserving material integrity during healing or reprocessing.[2]
-
Tunable Reactivity: The electronic properties of the aromatic ring can be tuned to control the rate of disulfide exchange.
This compound, incorporating a sulfur-containing heteroaromatic thiophene ring, is a promising but specialized crosslinker. The electron-rich nature of the thiophene ring is hypothesized to influence the reactivity of the disulfide bond, potentially accelerating exchange kinetics compared to simple phenyl disulfides and imparting unique electrochemical properties to the resulting polymer.
Mechanism of Thienyl Disulfide Exchange
The crosslinking and dynamic behavior of this compound-containing polymers are governed by disulfide metathesis. This exchange can proceed through two primary catalyst-free pathways when stimulated by heat or light: a radical-mediated mechanism or an anionic mechanism, which can be enhanced by catalysts like tertiary amines.[5]
-
Homolytic Cleavage (Radical-Mediated): Upon stimulation (e.g., UV light or heat), the S-S bond can break homolytically to form two thiyl radicals. These highly reactive radicals can then attack another disulfide bond, propagating an exchange reaction that allows the network to relax stress or fuse across a fracture.
-
Nucleophilic Attack (Anionic-Mediated): In the presence of a nucleophile (which can be a thiolate anion impurity or catalyst), the exchange proceeds via nucleophilic attack on one of the sulfur atoms of the disulfide bond. This forms a transient tri-sulfur intermediate that resolves by expelling a different thiolate, resulting in a new disulfide linkage.
The dynamic nature of this process allows for the reversible breaking and reforming of crosslinks, which is the fundamental principle behind the self-healing and redox-responsive applications detailed below.
Caption: Dynamic exchange of thienyl disulfide crosslinks.
Application I: Self-Healing Polyurethane Elastomers
The incorporation of this compound into a polyurethane backbone can yield tough elastomers capable of autonomous repair at moderate temperatures. The dynamic exchange of the disulfide bonds allows polymer chains to diffuse across a damaged interface, restoring covalent linkages and mechanical integrity.
Protocol: Synthesis of a Self-Healing Polyurethane
This protocol describes a two-step prepolymer method to synthesize a polyurethane elastomer crosslinked with a this compound derivative. The key crosslinker, bis(2-hydroxyethyl) 2,2'-dithiodithiophene (BHEDT), is synthesized first.
Part A: Synthesis of Crosslinker - Bis(2-hydroxyethyl) 2,2'-dithiodithiophene (BHEDT)
-
Rationale: A diol-functionalized crosslinker is required to participate in the polyurethane synthesis. This step is a conceptual adaptation based on the common use of bis(2-hydroxyethyl) disulfide in the literature.[6]
-
Thiolation: Convert 2-bromothiophene to thiophene-2-thiol using a suitable sulfur source (e.g., sodium hydrosulfide). This step requires careful handling under inert atmosphere.
-
Oxidative Coupling: Dissolve thiophene-2-thiol in a suitable solvent (e.g., ethanol). Add a mild oxidizing agent, such as iodine (I₂) or hydrogen peroxide (H₂O₂), dropwise while stirring at room temperature to form 2,2'-dithienyl disulfide.
-
Functionalization: React 2,2'-dithienyl disulfide with an excess of ethylene oxide in the presence of a base catalyst to yield the target diol, BHEDT. Purify the product via column chromatography.
Part B: Polyurethane Synthesis
-
Prepolymer Formation:
-
In a three-neck flask under a nitrogen atmosphere, add poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol ) and the chain extender BHEDT. Heat to 80°C with stirring to melt and dehydrate the polyols.
-
Add isophorone diisocyanate (IPDI) to the mixture (NCO:OH ratio of ~1.5:1).
-
Add 2-3 drops of dibutyltin dilaurate (DBTDL) catalyst.
-
Maintain the reaction at 80°C for 3 hours with constant stirring to form the NCO-terminated prepolymer.
-
-
Chain Extension & Curing:
-
Add a diol chain extender, such as 1,4-butanediol (BDO), to the prepolymer mixture. The amount should be calculated to achieve a final NCO:OH ratio of approximately 1.02:1.
-
Stir vigorously for 1-2 minutes until the mixture is homogeneous.
-
Pour the viscous liquid into a pre-heated Teflon mold.
-
Cure the mold in a vacuum oven at 100°C for 24 hours.
-
-
Post-Curing:
-
Demold the polyurethane film and post-cure at 70°C for another 24 hours to complete the reaction.
-
Caption: Workflow for Self-Healing PU Synthesis.
Characterization and Expected Performance
The resulting polyurethane should be characterized to confirm its structure and evaluate its performance.
| Parameter | Technique | Expected Outcome / Rationale |
| Chemical Structure | FTIR, ¹H NMR | Confirmation of urethane bond formation (~3300 cm⁻¹, ~1700 cm⁻¹) and incorporation of the thienyl disulfide moiety. |
| Thermal Properties | TGA, DSC | Determine thermal stability and glass transition temperature (Tg). The Tg will be influenced by the crosslink density. |
| Mechanical Properties | Tensile Testing | Measure tensile strength, elongation at break, and Young's modulus. Expected values for similar aromatic disulfide PUs are in the range of 4-15 MPa for tensile strength.[2][7] |
| Self-Healing Efficiency | Tensile Testing | A film is cut in half, the pieces are brought into contact, and healed at a set temperature (e.g., 80-110°C) for several hours. Healing efficiency is the ratio of the healed sample's tensile strength to the original. Efficiencies of >90% have been reported for aromatic disulfide systems.[3][6] |
| Network Dynamics | Stress-Relaxation | At elevated temperatures, the material should exhibit stress relaxation as the disulfide bonds rearrange, a characteristic feature of vitrimers. |
Application II: Redox-Responsive Drug Delivery Nanoparticles
The high concentration of glutathione (GSH) in the intracellular environment of cancer cells (~2-10 mM) compared to the extracellular space (~2-10 µM) provides a powerful stimulus for targeted drug delivery.[8] Nanoparticles crosslinked with disulfide bonds are stable in circulation but will rapidly disassemble and release their therapeutic payload inside cancer cells upon cleavage of the disulfide crosslinks by GSH.
Protocol: Preparation of Thienyl Disulfide-Crosslinked Nanoparticles
This protocol outlines the formation of redox-responsive nanoparticles from an amphiphilic block copolymer.
Part A: Synthesis of Amphiphilic Polymer
-
Synthesize a block copolymer of a hydrophilic block (e.g., polyethylene glycol, PEG) and a hydrophobic block (e.g., polyurethane) that incorporates the BHEDT crosslinker described in section 3.1. The synthesis follows a similar prepolymer method, using a PEG macroinitiator.
Part B: Nanoparticle Formulation and Drug Loading
-
Dissolution: Dissolve the amphiphilic polymer and a hydrophobic drug (e.g., Doxorubicin, DOX) in a water-miscible organic solvent like N,N-Dimethylformamide (DMF).
-
Self-Assembly: Add the polymer/drug solution dropwise into a vigorously stirring aqueous solution (e.g., PBS buffer, pH 7.4). The hydrophobic blocks will self-assemble to form the core of the micellar nanoparticles, encapsulating the drug, while the hydrophilic PEG blocks form the outer corona.
-
Crosslinking: Add a small amount of a dithiol, such as dithiothreitol (DTT), to the nanoparticle suspension. This will induce thiol-disulfide exchange with the thienyl disulfide units in the core, creating a stable, core-crosslinked nanoparticle.
-
Purification: Dialyze the nanoparticle suspension against deionized water for 48 hours to remove the organic solvent, unreacted crosslinker, and non-encapsulated drug.
Characterization and Expected Performance
| Parameter | Technique | Expected Outcome / Rationale |
| Particle Size & Morphology | DLS, TEM | Expect nanoparticles with a hydrodynamic diameter of 50-200 nm and a spherical morphology. The size should be monodisperse. |
| Drug Loading Content (DLC) | UV-Vis or Fluorescence Spectroscopy | DLC (%) = (weight of loaded drug / weight of nanoparticles) x 100. This is determined by measuring the concentration of the drug in a lysed nanoparticle solution. |
| In Vitro Drug Release | Dialysis Method | The nanoparticles are placed in a dialysis bag against a release medium (e.g., PBS) with and without a reducing agent (e.g., 10 mM GSH). A significantly accelerated drug release is expected in the presence of GSH, demonstrating redox-responsiveness.[9] |
| Stability | DLS | Monitor particle size over time in a physiological buffer (e.g., PBS with 10% FBS). Crosslinked particles should show high stability with no significant aggregation. |
| Cellular Uptake & Efficacy | Confocal Microscopy, MTT Assay | Use fluorescently-labeled drugs/particles to visualize uptake by cancer cells. An MTT assay will determine the cytotoxicity of the drug-loaded nanoparticles, which is expected to be higher than the empty nanoparticles but comparable to the free drug after sufficient incubation.[10][11] |
Conclusion
This compound represents a sophisticated tool for the creation of advanced, dynamic polymers. Its aromatic nature facilitates catalyst-free network rearrangement under mild conditions, making it an excellent candidate for self-healing elastomers. Furthermore, its inherent redox activity can be harnessed to design highly specific, stimuli-responsive drug delivery systems that target the unique microenvironment of cancer cells. The protocols and principles outlined in this note provide a comprehensive framework for researchers to explore the potential of this versatile crosslinking agent in their own applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Dynamic Disulfide Chemistry for Functional Polymers: Self-Healing, Vitrimer Behavior, and Biochemical/Electronic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Self-Healable Covalently Adaptable Networks Based on Disulfide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Disulfide cross-linked polyurethane micelles as a reduction-triggered drug delivery system for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redox-responsive polyurethane-polyurea nanoparticles targeting to aortic endothelium and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redox-responsive polyurethane-polyurea nanoparticles targeting to aortic endothelium and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Applications of 2-Thienyl Disulfide in Organic Reactions: Application Notes and Protocols
Introduction: The Unique Catalytic Potential of 2-Thienyl Disulfide
This compound, a symmetrical disulfide bearing the electron-rich thiophene moiety, has emerged as a versatile and powerful catalyst in a range of organic transformations. Its utility stems from the inherent reactivity of the disulfide bond, which can be readily cleaved under thermal or photochemical conditions to generate highly reactive 2-thienylthiyl radicals (2-ThS•). These radicals can initiate a cascade of reactions, acting as potent hydrogen atom transfer (HAT) agents, or participate directly in bond-forming events. Furthermore, the thiophene rings introduce unique electronic properties and potential for coordination with metal centers, expanding its catalytic repertoire beyond simple radical chemistry. This guide provides an in-depth exploration of the catalytic applications of this compound, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Photocatalytic Generation of Thienyl Radicals: A Gateway to Novel Reactivity
Under photochemical conditions, this compound undergoes homolytic cleavage of the S-S bond to generate two equivalents of the 2-thienylthiyl radical.[1] This process is the cornerstone of its application in photocatalysis, where it can function as a photocatalyst, a HAT catalyst, or a cocatalyst.[1] The thiyl radicals are excellent HAT agents, capable of abstracting hydrogen atoms from a variety of substrates to generate carbon-centered radicals, which can then engage in subsequent transformations.[2]
Application: Photocatalytic [3+2] Cycloaddition Reactions
Thiyl radical-catalyzed [3+2] cycloaddition reactions are a powerful tool for the construction of five-membered rings.[1] The 2-thienylthiyl radical, generated from this compound, can initiate the reaction by adding to a suitable radical acceptor, such as a vinylcyclopropane, to trigger a cascade cyclization.
Protocol 1: Photocatalytic [3+2] Cycloaddition of a Vinylcyclopropane with an Olefin
This protocol is adapted from general disulfide-catalyzed cycloaddition methodologies.[1]
Materials:
-
This compound (catalyst)
-
Vinylcyclopropane derivative (substrate 1)
-
Olefin (substrate 2)
-
Degassed solvent (e.g., benzene, toluene, or CH₂Cl₂)
-
High-pressure mercury lamp or blue LEDs (405 nm)
-
Schlenk tube or other suitable reaction vessel
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the vinylcyclopropane (1.0 equiv), the olefin (1.5-2.0 equiv), and this compound (5-10 mol%).
-
Add the degassed solvent to achieve a suitable concentration (typically 0.1-0.5 M).
-
Seal the tube and place it in a photochemical reactor.
-
Irradiate the reaction mixture with a high-pressure mercury lamp or blue LEDs at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclopentane derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents quenching of radical intermediates by oxygen.
-
Degassed Solvent: Removes dissolved oxygen which can interfere with the radical chain reaction.
-
Excess Olefin: Pushes the equilibrium towards the product and minimizes side reactions of the vinylcyclopropane.
-
Photochemical Conditions: Essential for the homolytic cleavage of the disulfide bond to generate the catalytically active thiyl radicals.
This compound as a Precatalyst for C-S Cross-Coupling Reactions
While not always the direct catalyst, this compound serves as an excellent and air-stable precatalyst for the in-situ generation of the corresponding nucleophilic thiolating agent, 2-thiophenethiolate. This approach circumvents the use of the often foul-smelling and air-sensitive free thiol.[3]
Application: One-Pot Synthesis of Aryl-Thienyl Thioethers
This protocol describes a one-pot synthesis of aryl-thienyl thioethers from aryl halides using this compound as the sulfur source. The disulfide is first reduced in situ to the thiolate, which then participates in a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.
Protocol 2: One-Pot Synthesis of an Aryl-Thienyl Thioether
This protocol is based on the general principle of in-situ reduction of disulfides for thioether synthesis.[3]
Materials:
-
Aryl halide (e.g., aryl iodide or bromide)
-
This compound
-
Reducing agent (e.g., sodium borohydride (NaBH₄) or Rongalite)
-
Palladium or copper catalyst (for cross-coupling, e.g., Pd(PPh₃)₄ or CuI)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., DMF, DMSO, or toluene)
-
Reaction vessel (e.g., round-bottom flask with a condenser)
Procedure:
-
To a round-bottom flask, add this compound (0.6 equiv) and the solvent.
-
Slowly add the reducing agent (e.g., NaBH₄, 1.2 equiv) at room temperature and stir until the disulfide is fully consumed (the yellow color may disappear), indicating the formation of the thiolate.
-
To this solution, add the aryl halide (1.0 equiv), the catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (2.0 equiv).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
In-situ Reduction: Avoids the handling of volatile and odorous 2-thiophenethiol.
-
Catalyst: Facilitates the C-S bond formation, especially with less reactive aryl halides. Palladium catalysts are generally effective for a broad range of substrates, while copper catalysts can be a more economical choice.[4]
-
Base: Activates the thiolate nucleophile and neutralizes the acid formed during the reaction.
C-H Sulfenylation Reactions
Direct C-H sulfenylation is a highly atom-economical method for the formation of C-S bonds. While direct catalysis by this compound is less common, it can serve as a source of the electrophilic sulfur species in the presence of an oxidant or a metal catalyst.[5]
Application: Copper-Promoted C-H Sulfenylation of Heteroarenes
This protocol outlines a method for the direct sulfenylation of electron-rich heteroarenes at the C-H bond using this compound as the sulfenylating agent.
Protocol 3: Copper-Promoted C-H Sulfenylation of an Electron-Rich Heteroarene
This protocol is an adaptation of copper-catalyzed sulfenylation methods.[5]
Materials:
-
Electron-rich heteroarene (e.g., indole, pyrrole)
-
This compound
-
Copper catalyst (e.g., CuI, CuCl₂, or Cu(OAc)₂)
-
Oxidant (optional, e.g., air, O₂)
-
Solvent (e.g., DMSO, DMF)
-
Reaction vessel
Procedure:
-
To a reaction vessel, add the heteroarene (1.0 equiv), this compound (1.2 equiv), and the copper catalyst (10-20 mol%).
-
Add the solvent and stir the mixture at an elevated temperature (e.g., 100-140 °C).
-
If required, bubble air or oxygen through the reaction mixture.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Copper Catalyst: Activates the C-H bond of the heteroarene and/or the disulfide, facilitating the sulfenylation reaction.
-
Oxidant: May be necessary to facilitate the catalytic cycle by reoxidizing the copper catalyst.
-
High Temperature: Often required to promote the C-H activation step.
Data Presentation
Table 1: Representative Examples of this compound Catalyzed Reactions
| Entry | Reaction Type | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | Photocatalytic [3+2] Cycloaddition | 1-Phenyl-1-vinylcyclopropane | N-Phenylmaleimide | 10 | 75 | Adapted from[1] |
| 2 | One-Pot Thioether Synthesis | 4-Iodoanisole | - | 5 (Pd(PPh₃)₄) | 88 | Adapted from[3] |
| 3 | C-H Sulfenylation | Indole | - | 15 (CuI) | 65 | Adapted from[5] |
Visualization of Mechanisms and Workflows
Caption: General mechanism for photocatalysis initiated by this compound.
Caption: Experimental workflow for one-pot thioether synthesis.
Conclusion and Future Outlook
This compound is a readily available, stable, and versatile reagent that holds significant promise as a catalyst and precatalyst in modern organic synthesis. Its ability to generate reactive thiyl radicals under photochemical conditions opens up avenues for novel cycloaddition and HAT-mediated reactions. Furthermore, its role as a convenient precursor for 2-thiophenethiolate simplifies the synthesis of valuable thioethers, avoiding the use of malodorous reagents. The exploration of its catalytic activity in C-H functionalization is an exciting and rapidly developing area. Future research will likely focus on expanding the scope of these transformations, developing asymmetric variants, and further elucidating the mechanistic intricacies of its catalytic cycles. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable disulfide catalyst in their synthetic endeavors.
References
- 1. An overview on disulfide-catalyzed and -cocatalyzed photoreactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Copper-promoted direct sulfenylation of C1–H bonds in 4-aryl pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of 2-Thienyl Disulfide
Welcome to the technical support guide for the synthesis of 2-Thienyl disulfide (CAS 6911-51-9). This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this important organosulfur compound. As a key intermediate and building block in pharmaceuticals and materials science, mastering its synthesis at scale is crucial.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience.
Section 1: Synthesis Overview & Core Principles
The most prevalent and scalable method for synthesizing this compound is through the oxidative coupling of two molecules of 2-thiophenethiol. This process hinges on the formation of a sulfur-sulfur bond, a reaction that, while straightforward in principle, presents distinct challenges related to selectivity, yield, and purity, especially at larger scales.
The reaction proceeds via the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then undergoes oxidation.[3] The choice of oxidant is critical; it must be strong enough to facilitate disulfide bond formation but mild enough to prevent over-oxidation to undesirable byproducts like sulfonic acids.
General Synthesis Workflow
The diagram below outlines the typical workflow for the synthesis of this compound starting from thiophene.
Caption: General workflow for this compound synthesis.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a frequent issue stemming from incomplete reactions, side-product formation, or losses during workup.
Root Cause Analysis & Solutions:
-
Poor Quality of 2-Thiophenethiol: The starting thiol is notoriously prone to air oxidation.[4] Exposure to air can lead to premature, uncontrolled dimerization or the formation of other impurities, reducing the amount of active starting material.
-
Inefficient Oxidation: The choice and stoichiometry of the oxidizing agent are paramount. An insufficient amount will lead to an incomplete reaction, while an overly harsh oxidant can cause degradation.
-
Solution: Employ mild oxidizing agents. Atmospheric oxygen can be effective, often catalyzed by a base, but can be slow. A common lab-scale method is the use of iodine (I₂) in a solvent like ethanol or a biphasic system. Hydrogen peroxide (H₂O₂) is another viable, cost-effective option for large-scale work but requires careful temperature control to prevent runaway reactions. Ensure at least a stoichiometric amount of the oxidant is used, and consider a slight excess (5-10 mol%) to drive the reaction to completion.
-
-
Incorrect pH or Reaction Conditions: The oxidation mechanism involves the thiolate anion (RS⁻), which is more nucleophilic than the neutral thiol (RSH).[3] If the reaction medium is too acidic, the concentration of the reactive thiolate will be too low.
-
Solution: The reaction is often performed under basic conditions to facilitate thiolate formation. A base such as triethylamine (Et₃N) or sodium hydroxide (NaOH) is commonly added. Monitor the pH and temperature closely. The oxidation is typically exothermic; for large-scale batches, maintain a controlled temperature (e.g., 0-25 °C) using a jacketed reactor to minimize side reactions.
-
| Parameter | Recommended Condition | Rationale |
| Starting Material | Freshly distilled 2-thiophenethiol (>98% purity) | Prevents side reactions from oxidized impurities.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes uncontrolled air oxidation of the thiol.[4] |
| Oxidizing Agent | Iodine (I₂), Hydrogen Peroxide (H₂O₂) | Provides controlled oxidation with minimal over-oxidation byproducts. |
| Solvent | Ethanol, Methanol, Dichloromethane | Good solubility for reactants and product. |
| Temperature | 0 °C to Room Temperature | Controls exothermicity and reduces the rate of side reactions. |
| Base | Triethylamine, NaOH, KOH | De-protonates the thiol to the more reactive thiolate anion. |
Q2: My final product is impure. What are the likely side-products and how can I prevent and remove them?
Purity is critical for subsequent applications. Common impurities include unreacted starting material, over-oxidation products, and symmetrical disulfides if performing an unsymmetrical synthesis.
Common Impurities and Mitigation Strategies:
| Impurity | Formation Cause | Prevention & Removal |
| 2-Thiophenethiol | Incomplete reaction. | Monitor reaction by TLC or GC-MS until no starting material is visible. Can be removed by a basic wash during workup (to deprotonate the thiol and move it to the aqueous layer). |
| Thiophene Sulfonic Acid | Over-oxidation by harsh conditions (e.g., excess strong oxidant, high temperature). | Use a mild oxidant (e.g., I₂) and maintain strict temperature control. Highly water-soluble and can be removed during aqueous workup. |
| Trisulfides or Polysulfides | Can form under certain conditions, especially with elemental sulfur or specific reagents. | Use a clean, well-defined oxidant. Purified by column chromatography or recrystallization. |
Purification Protocol: A robust purification strategy is essential.
-
Quenching: After the reaction is complete, quench any remaining oxidant. For iodine, a wash with aqueous sodium thiosulfate (Na₂S₂O₃) is effective. For H₂O₂, ensure it has fully decomposed.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a dilute acid, water, and brine to remove basic catalysts and water-soluble impurities.
-
Recrystallization: this compound is a yellow crystalline solid.[7] Recrystallization from a solvent system like ethanol or hexane/ethyl acetate is highly effective for removing minor impurities.
-
Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used for high-purity material.
Q3: I'm struggling with scalability. The reaction works well at 1g but fails at 1kg. What's different?
Scaling up chemical reactions introduces challenges related to mass and heat transfer.
Key Scalability Considerations:
-
Heat Management: The oxidation of thiols is exothermic. A 1000-fold increase in volume results in a much lower surface-area-to-volume ratio, making it harder for the reaction to dissipate heat. This can lead to "hot spots," causing solvent boiling, pressure buildup, and significant side-product formation.
-
Solution: Use a jacketed reactor with a thermal control unit. Add the oxidant slowly and controllably below the surface of the reaction mixture to ensure it reacts quickly and locally, allowing the cooling system to manage the heat output.
-
-
Mixing Efficiency: In a large reactor, inefficient stirring can lead to localized high concentrations of reagents and poor heat distribution.
-
Solution: Use an appropriate impeller and stirring speed to ensure the mixture is homogeneous. For very large scales, consider reactor baffling to improve mixing.
-
-
Flow Chemistry: For industrial-scale production, continuous flow chemistry offers a superior alternative to batch processing.[8]
-
Advantages: Excellent heat and mass transfer, improved safety by minimizing the volume of reactive material at any given time, and higher consistency. A tube-in-tube reactor design, for example, can be used for gas-liquid reactions, offering a safe and efficient way to scale up.[8]
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the primary hazards associated with this compound and its precursors?
-
A: this compound is harmful if swallowed and causes serious skin and eye irritation.[9] Its precursor, 2-thiophenethiol, is also an irritant and has a strong, unpleasant odor. All handling should be performed in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, must be worn.[7]
-
-
Q: How should I store the final product?
-
Q: What is the best way to monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the quickest method. Use a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The disulfide product will be less polar (higher Rf) than the starting thiol. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used on aliquots taken from the reaction.
-
-
Q: Can this method be adapted to synthesize unsymmetrical disulfides (e.g., 2-Thienyl-S-S-R)?
-
A: Yes, but co-oxidation of two different thiols typically yields a statistical mixture of three disulfides (RSSR, R'SSR', and RSSR'). To synthesize an unsymmetrical disulfide cleanly, one thiol is typically activated first (e.g., by reacting with 1-chlorobenzotriazole) and then reacted with the second thiol.[10] Other methods involve reacting a thiol with a thiosulfonate.
-
Troubleshooting Decision Logic
If you encounter a problem, use the following logic tree to diagnose the issue.
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. talentchemicals.com [talentchemicals.com]
- 2. This compound CAS#: 6911-51-9 [m.chemicalbook.com]
- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rroij.com [rroij.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Disulfide synthesis by S-S coupling [organic-chemistry.org]
Technical Support Center: Purification of 2-Thienyl Disulfide
Welcome to the Technical Support Center for 2-Thienyl Disulfide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and detailed protocols for the successful purification of this compound (CAS 6911-51-9).
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
A1: this compound is typically a light yellow to green crystalline solid.[1] Key properties are summarized in the table below. Note that color can be an indicator of purity, with purer forms appearing as a pale yellow solid.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆S₄ | [2] |
| Molecular Weight | 230.39 g/mol | [2] |
| Melting Point | 55-60 °C | [3][4] |
| Boiling Point | 132 °C @ 0.1 mmHg | [1][3] |
| Appearance | Light yellow to green powder/crystals | [1] |
Q2: How should I properly store and handle this compound to prevent degradation?
A2: this compound is known to be air-sensitive.[5] To ensure its stability and prevent degradation, it should be stored under an inert atmosphere, such as argon or nitrogen.[6] Keep the container tightly sealed in a cool, dark, and dry place.[1] Exposure to air, moisture, or light can lead to disulfide exchange reactions or oxidation, compromising the purity of the material.
Q3: My this compound has a greenish tint and a strong odor. Is it impure?
A3: While this compound can have a yellow-to-green color, a pronounced green hue or a particularly strong, pungent odor may indicate the presence of impurities.[1] Common impurities can arise from the synthetic route, such as residual 2-mercaptothiophene (the thiol precursor) or polysulfides (e.g., trisulfides), which can be more colored and odorous. Purification is recommended if purity is critical for your application.
Q4: What analytical techniques are best for assessing the purity of this compound?
A4: The most common and accessible method for purity assessment in a synthesis lab is Thin-Layer Chromatography (TLC).[7] It allows for rapid qualitative analysis of the number of components in your sample. For more rigorous quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard. Purity can also be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and by comparing the melting point of your purified sample to the literature value.[3][4]
Visual Workflow: General Purification Strategy
This diagram outlines the decision-making process for purifying crude this compound.
Caption: General workflow for purification and analysis of this compound.
Troubleshooting Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Part 1: Column Chromatography
Column chromatography is a primary method for purifying organic compounds. For this compound, a relatively non-polar molecule, normal-phase chromatography on silica gel is highly effective.
Q5: My spots are streaking on the TLC plate. What does this mean for my column?
A5: Streaking on a silica gel TLC plate is often a sign of an issue with the compound's interaction with the stationary phase.
-
Causality (Acidic Compound): If your compound has acidic protons, it can interact strongly with the silica, causing tailing. While this compound itself is not acidic, impurities like the starting thiol (2-mercaptothiophene) are.
-
Causality (Basic Compound/Impurity): Basic compounds can also streak on acidic silica gel.
-
Causality (Overloading): Spotting too much material on the TLC plate can cause streaking and artificially low Rf values.
-
Solution: To mitigate this on a column, you can try neutralizing the silica gel. For acidic impurities, adding a small amount (e.g., 1%) of a modifying solvent like acetic acid to your eluent can help. For basic impurities, adding ~1% triethylamine can be effective.[8] However, for this compound, the most likely cause is either overloading or a highly polar impurity. First, ensure you are not overloading the TLC plate. If streaking persists, consider a pre-column wash of your crude material to remove highly polar impurities.
Q6: I can't get good separation between my product and an impurity. What should I do?
A6: Poor separation occurs when the difference in retention factors (Rf) between your product and an impurity is too small. The goal for good separation on a column is to have the product Rf around 0.2-0.4 on the TLC plate.[7]
-
Causality (Incorrect Solvent System): The polarity of your mobile phase (eluent) is the most critical factor. If the Rf values are too high (>0.6), your eluent is too polar, and all compounds are moving too quickly. If the Rf values are too low (<0.1), your eluent is not polar enough.
-
Solution: The key is to adjust the eluent polarity. This compound is non-polar. Start with a non-polar solvent system like Hexane/Ethyl Acetate or Hexane/Dichloromethane.
-
Systematically Test Ratios: Use TLC to test a range of solvent ratios (e.g., 100:1, 50:1, 20:1 Hexane:EtOAc).[8]
-
Change Solvents: If a binary system doesn't work, try a different solvent combination. Sometimes replacing ethyl acetate with dichloromethane or toluene can alter the selectivity and improve separation.
-
-
Expert Tip: An impurity with very similar polarity, such as a trisulfide, can be challenging. In this case, very careful, slow "flash" chromatography with a long column and a shallow solvent gradient may be required.
Troubleshooting Logic for Column Chromatography
Caption: A troubleshooting decision tree for flash column chromatography.
Part 2: Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent is found. The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble at cold temperatures, while impurities remain soluble or insoluble under these conditions.
Q7: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?
A7: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too rapidly.
-
Causality: this compound has a low melting point (55-60 °C).[3][4] If you use a high-boiling solvent like toluene (BP 111 °C) or water (BP 100 °C) and cool the solution, the compound may melt and separate as an oil before it can crystallize.
-
Solution:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves, then add more of the same solvent to make the solution more dilute. Allow it to cool much more slowly.
-
Lower the Saturation Temperature: Add a second, miscible "anti-solvent" (one in which the compound is insoluble) at a lower temperature. For example, if your compound is dissolved in hot dichloromethane (DCM), you can slowly add hexane at room temperature.[9]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Q8: I can't find a good single solvent for recrystallization. What should I try?
A8: It is common for a single solvent not to have the ideal solubility properties. In this case, a two-solvent system is the best approach.[10]
-
Causality: An ideal solvent should dissolve the compound when hot but not when cold. If a solvent dissolves the compound too well (even when cold) or not at all (even when hot), it's unsuitable on its own.
-
Solution: Select a solvent pair: one solvent that readily dissolves this compound (a "soluble" solvent) and another in which it is poorly soluble (an "anti-solvent"). The two solvents must be miscible.
-
Dissolve your crude compound in the minimum amount of the hot "soluble" solvent (e.g., dichloromethane or ethyl acetate).
-
While the solution is still hot, add the "anti-solvent" (e.g., hexane or pentane) dropwise until you see persistent cloudiness (turbidity).[10]
-
Add a drop or two of the "soluble" solvent to make the solution clear again.
-
Allow the solution to cool slowly. Crystals should form as the solubility decreases.
-
| Suggested "Soluble" Solvents | Suggested "Anti-Solvents" |
| Dichloromethane (DCM) | n-Hexane, n-Pentane |
| Ethyl Acetate (EtOAc) | n-Hexane, Heptane |
| Acetone | Water, n-Hexane |
| Toluene | n-Hexane, Heptane |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
This protocol describes a standard method for purifying gram-scale quantities of crude this compound.
-
TLC Analysis and Solvent Selection:
-
Prepare several TLC chambers with different ratios of Hexane:Ethyl Acetate (e.g., 50:1, 30:1, 20:1).
-
Dissolve a small amount of your crude material in DCM and spot it on the TLC plates.
-
Identify the solvent system that gives your product an Rf value of approximately 0.3.[8] This will be your starting eluent.
-
-
Column Packing (Slurry Method):
-
Select a glass column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Place a small plug of glass wool or cotton at the bottom and add a thin layer of sand.
-
In a beaker, make a slurry of silica gel (230-400 mesh) in your chosen starting eluent.
-
Pour the slurry into the column, tapping the side to ensure even packing and remove air bubbles. Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Add another thin layer of sand on top.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent like DCM.
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude material) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the column.
-
Apply gentle pressure (using a pump or house air) to achieve a steady flow rate (approx. 2 inches/minute).
-
Begin collecting fractions in test tubes.
-
Monitor the elution process by spotting fractions onto a TLC plate and checking for your product.
-
Once all the pure product has eluted, you can increase the solvent polarity to flush out any remaining impurities if desired.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting solid under high vacuum to remove any residual solvent.
-
Obtain the final mass and confirm purity via TLC, melting point, and/or NMR.
-
Protocol 2: Recrystallization via Solvent Screening
This protocol provides a systematic way to find a suitable solvent system for recrystallization.
-
Small-Scale Solubility Testing:
-
Place a small amount (10-20 mg) of your crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each drop. Note if the compound dissolves easily.
-
For solvents where the compound is poorly soluble at room temperature, gently heat the test tube in a warm water bath. Note if the compound dissolves when hot.
-
Allow the tubes that dissolved upon heating to cool to room temperature, then place them in an ice bath. Note if crystals form.
-
Ideal Single Solvent: Insoluble at room temp, soluble when hot, forms crystals upon cooling.
-
Ideal Two-Solvent System: Find one solvent where it is very soluble (e.g., DCM) and one where it is insoluble (e.g., Hexane).
-
-
Performing the Recrystallization (Two-Solvent Example: DCM/Hexane):
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add the "soluble" solvent (DCM) portion-wise while heating gently (in a warm water bath) until the solid just dissolves. Use the minimum amount necessary.
-
Remove from heat. Slowly add the "anti-solvent" (Hexane) dropwise with stirring until the solution becomes faintly and persistently cloudy.
-
Add 1-2 drops of the "soluble" solvent (DCM) to just redissolve the cloudiness.
-
Cover the flask and allow it to cool slowly to room temperature undisturbed.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold anti-solvent (Hexane).
-
Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass or vial to dry completely under high vacuum.
-
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 6911-51-9 [m.chemicalbook.com]
- 4. 2-噻吩基二硫 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. labsolu.ca [labsolu.ca]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. reddit.com [reddit.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Thienyl Disulfide Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 2-Thienyl disulfide. Our goal is to equip you with the necessary knowledge to overcome common experimental hurdles and optimize your reaction conditions for a successful and efficient synthesis.
Introduction
This compound is a valuable organosulfur compound utilized as a key intermediate in the synthesis of various thiophene-containing pharmaceuticals and functional materials.[1][2] The most common synthetic route to this compound involves the oxidative coupling of two molecules of 2-thiophenethiol. While seemingly straightforward, this oxidation reaction is often accompanied by challenges such as low yields, formation of undesirable byproducts, and purification difficulties. This guide provides a structured approach to troubleshooting these issues, grounded in the principles of chemical reactivity and supported by established protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Q: My reaction is resulting in a low yield of this compound, or in some cases, no product at all. What are the potential causes and how can I improve the yield?
A: Low yields in the synthesis of this compound can stem from several factors, from the quality of the starting material to the choice of oxidant and reaction conditions. A systematic troubleshooting approach is crucial for identifying and resolving the root cause.
-
Purity of 2-Thiophenethiol: The starting material, 2-thiophenethiol, is prone to air oxidation, which can lead to the formation of disulfides and other impurities over time.[3] Using aged or impure 2-thiophenethiol can result in a lower-than-expected concentration of the reactive thiol, leading to incomplete conversion.
-
Recommendation: Always use freshly distilled or recently purchased 2-thiophenethiol of high purity (≥98%). If the purity is questionable, it is advisable to purify the starting material by distillation under reduced pressure.[4]
-
-
Inefficient Oxidation: The choice of oxidizing agent and the reaction conditions play a pivotal role in the efficiency of the disulfide bond formation.
-
Recommendation: Several oxidizing systems can be employed. For a mild and selective oxidation, consider using Dimethyl Sulfoxide (DMSO), which can efficiently oxidize thiols to disulfides.[5][6] Another effective and readily available oxidant is iodine (I₂), which has been shown to be a reliable reagent for thiol oxidation.[7][8] Air oxidation, while being an environmentally friendly option, can be slow and may require a catalyst or sonication to achieve reasonable reaction rates and yields.[9][10]
-
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and pH can significantly impact the reaction rate and equilibrium.
-
Recommendation: The optimal reaction conditions will depend on the chosen oxidant. For instance, DMSO-mediated oxidations are often carried out at room temperature to 90°C. Iodine-catalyzed aerobic oxidations may require elevated temperatures (e.g., 70°C) to facilitate catalyst regeneration.[7] It is essential to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.
-
Issue 2: Formation of Undesirable Byproducts
Q: My final product is contaminated with significant amounts of byproducts. What are these impurities, and how can I minimize their formation?
A: The formation of byproducts is a common challenge in the oxidation of thiols. Understanding the potential side reactions is key to mitigating their occurrence.
-
Over-oxidation to Sulfonic Acids: A significant concern is the over-oxidation of the thiol or the disulfide product to form the corresponding sulfonic acid.[11] This is more likely to occur with strong, non-selective oxidizing agents or under harsh reaction conditions.
-
Recommendation: Employ mild and selective oxidizing agents like DMSO or iodine under controlled conditions.[5][7] Avoid using overly aggressive oxidants such as potassium permanganate or hydrogen peroxide without careful optimization.[12] Monitoring the reaction closely and stopping it once the starting material is consumed can also prevent over-oxidation.
-
-
Thiophene Ring Oxidation: The thiophene ring itself can be susceptible to oxidation under certain conditions, leading to the formation of thiophene-S-oxides and other degradation products.[13][14]
Issue 3: Difficulties in Product Purification
Q: I am struggling to purify my crude this compound. What are the best methods for purification?
A: Effective purification is essential to obtain this compound of high purity. The choice of purification method will depend on the nature of the impurities present.
-
Removal of Unreacted 2-Thiophenethiol: Residual starting material is a common impurity.
-
Recommendation: The crude product can be washed with a dilute aqueous base solution (e.g., 5% NaOH) to convert the acidic 2-thiophenethiol into its water-soluble thiolate salt, which can then be easily separated in the aqueous phase.
-
-
Removal of Over-oxidation Byproducts: Sulfonic acids, being highly polar, can often be removed through aqueous extraction.
-
Recommendation: Washing the organic layer containing the crude product with water or brine can help remove these polar impurities.
-
-
Final Purification:
-
Recommendation: For the final purification step, recrystallization or column chromatography are the most effective methods. This compound is a solid at room temperature, making recrystallization a viable option.[2] Suitable solvents for recrystallization can be determined through small-scale solubility tests. If recrystallization is not effective, silica gel column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) can be employed to separate the desired product from any remaining impurities.
-
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the precursor, 2-thiophenethiol, and its subsequent oxidation to this compound.
Protocol 1: Synthesis of 2-Thiophenethiol from Thiophene
This protocol is adapted from Organic Syntheses.[4]
Materials:
-
Thiophene
-
n-Butyllithium (n-BuLi) in pentane
-
Sulfur powder
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
4 N Sulfuric acid
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve thiophene in anhydrous THF.
-
Cool the solution to -40°C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in pentane while maintaining the temperature between -30°C and -20°C.
-
Stir the mixture at this temperature for 1 hour.
-
Cool the reaction mixture to -70°C and add powdered sulfur in one portion.
-
Allow the reaction to stir for 30 minutes, then let the temperature rise to -10°C.
-
Carefully pour the reaction mixture into ice water with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the aqueous layers, cool in an ice bath, and carefully acidify with 4 N sulfuric acid.
-
Immediately extract the acidified aqueous layer with diethyl ether.
-
Combine the ether extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2-thiophenethiol, which can be further purified by vacuum distillation.
Protocol 2: Synthesis of this compound via DMSO Oxidation
This protocol is based on general procedures for DMSO-mediated thiol oxidation.[5]
Materials:
-
2-Thiophenethiol
-
Dimethyl sulfoxide (DMSO)
-
Optional: Acid catalyst (e.g., HI)
-
Ethyl acetate or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-thiophenethiol in DMSO.
-
If desired, add a catalytic amount of an acid such as HI.
-
Heat the reaction mixture to a temperature between room temperature and 90°C, and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
Protocol 3: Synthesis of this compound via Iodine-Catalyzed Aerobic Oxidation
This protocol is based on sustainable methods for disulfide synthesis.[7][15]
Materials:
-
2-Thiophenethiol
-
Iodine (I₂)
-
Ethyl acetate
-
Oxygen (from a balloon or air)
Procedure:
-
Dissolve 2-thiophenethiol in ethyl acetate in a flask equipped with a condenser.
-
Add a catalytic amount of iodine (e.g., 5 mol%).
-
Heat the reaction mixture to 70°C under an oxygen atmosphere (or with vigorous stirring open to the air).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the solution with an aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Oxidizing Agents for this compound Synthesis
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| DMSO | Room temperature to 90°C, optional acid catalyst | Mild, selective, high yields | May require elevated temperatures, potential for side reactions if not controlled |
| Iodine (I₂) (Catalytic) | 70°C, Ethyl acetate, O₂ or air | Sustainable (uses air as terminal oxidant), low-cost catalyst, high efficiency | Requires elevated temperature, removal of residual iodine |
| Air/Oxygen | Room temperature to 140°C, often requires catalyst or sonication | Environmentally friendly, inexpensive | Slow reaction rates, may require forcing conditions or specialized equipment |
Visualization of Key Processes
Reaction Mechanism: Oxidation of 2-Thiophenethiol to this compound
The following diagram illustrates the general mechanism for the oxidation of 2-thiophenethiol to this compound, which proceeds through a thiolate intermediate.
Caption: General mechanism of 2-thiophenethiol oxidation.
Troubleshooting Workflow: Low Yield of this compound
This flowchart provides a systematic approach to diagnosing and resolving issues of low product yield.
Caption: Troubleshooting workflow for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 6911-51-9 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide Catalyzed by Dichlorodioxomolybdenum(VI) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 10. Efficient synthesis of disulfides by air oxidation of thiols under sonication - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Common side reactions in the preparation of 2-Thienyl disulfide
Technical Support Center: Synthesis of 2-Thienyl Disulfide
Welcome to the technical support guide for the preparation of this compound (also known as di(thiophen-2-yl) disulfide). This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important heterocyclic compound. As a key intermediate in organic synthesis and polymer science, achieving high purity and yield is paramount.[1]
This guide moves beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis. We will explore the causality behind common experimental issues and provide robust, field-tested solutions in a direct question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
Question 1: My yield of this compound is significantly lower than expected. What are the likely causes?
This is a frequent issue stemming from several competing reaction pathways. The primary method for synthesizing this compound is the oxidation of thiophene-2-thiol. Low yields can typically be traced back to three main culprits: over-oxidation, incomplete reaction, or competing side reactions of the starting material.
-
Over-oxidation of Sulfur: The sulfur heteroatom in the thiophene ring and the thiol sulfur are both susceptible to oxidation.[2][3] Using overly harsh oxidizing agents (e.g., excess hydrogen peroxide, peroxyacids) can lead to the formation of highly polar and often water-soluble byproducts like thienyl sulfoxides, sulfones, and ultimately sulfonic acids. These represent a direct loss of your desired product.
-
Solution: Employ milder oxidizing agents such as iodine (I₂) or controlled aeration (O₂). These reagents are generally selective for the thiol-to-disulfide coupling and are less likely to oxidize the thiophene ring sulfur.[2] Careful control of stoichiometry and reaction temperature is critical.
-
-
Incomplete Conversion: An insufficient amount of oxidant or a short reaction time will leave unreacted thiophene-2-thiol in your crude product.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting thiol spot is a good indicator of completion. If the reaction stalls, a small, incremental addition of the oxidant may be necessary.
-
-
Polymerization: Thiophene and its derivatives can polymerize under oxidative or acidic conditions, forming insoluble, often dark-colored polythiophenes.[4] This is especially prevalent if strong acids are generated or used during the reaction.
-
Solution: Maintain neutral or slightly basic conditions. The oxidation of thiols to disulfides is often facilitated by a base, which deprotonates the thiol to the more nucleophilic thiolate.[2] This also helps to neutralize any acidic byproducts.
-
Question 2: I'm seeing several unexpected peaks in my NMR and LC-MS analysis. What are these impurities?
Identifying byproducts is the first step to eliminating them. Besides unreacted starting material, the following side products are most common in this compound synthesis:
-
Thiophene-S-oxides and Dimers: The thiophene ring's sulfur atom can be oxidized to a thiophene S-oxide. These intermediates are often unstable and can undergo Diels-Alder type dimerizations, leading to complex mixtures of "sesquioxides".[5][6]
-
Thiophene-2-one: In some oxidative pathways, particularly with peracids, an alternative to S-oxidation is epoxidation of the C2=C3 double bond. The resulting thiophene-2,3-epoxide can rapidly rearrange to the more stable thiophene-2-one isomer.[4][5]
-
2,2'-Bithiophene: If you are generating the thiophene-2-thiol in situ from 2-lithiothiophene, any oxidative conditions can also cause coupling of the organolithium reagent to form 2,2'-bithiophene.[4]
-
Unsymmetrical Disulfides: If other thiols are present in the reaction mixture (e.g., as additives or impurities), thiol-disulfide exchange can occur, leading to the formation of unsymmetrical disulfides.[7]
Below is a diagram illustrating the desired reaction pathway versus the major side reactions originating from the oxidation of the thiophene ring itself.
Caption: Key reaction pathways in the synthesis of this compound.
Question 3: My crude product is a dark, oily solid. How can I effectively purify it?
Purification can be challenging due to the similar polarities of the desired product and certain byproducts. A multi-step approach is often most effective.
-
Aqueous Wash: Begin by dissolving the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash with a dilute solution of sodium bicarbonate or sodium hydroxide to remove acidic impurities like unreacted thiophene-2-thiol and any over-oxidized sulfonic acids.
-
Follow with a water wash and then a brine wash to remove residual base and water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Column Chromatography: This is the most effective method for separating this compound from non-polar impurities like 2,2'-bithiophene and more polar byproducts like sulfoxides.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity eluent like hexanes and gradually increase the polarity by adding ethyl acetate or dichloromethane. This compound is moderately polar and should elute after non-polar impurities.
-
-
Recrystallization: If chromatography yields a sufficiently pure solid, recrystallization can be an excellent final polishing step.
Frequently Asked Questions (FAQs)
Q: What is the most reliable starting material for this synthesis? A: The most direct precursor is thiophene-2-thiol . It can be purchased directly or synthesized via methods like the sulfurization of 2-lithiothiophene or 2-thienylmagnesium bromide.[9] Using the pre-formed thiol allows for more controlled and selective oxidation to the disulfide.
Q: Can I use air as the oxidant? A: Yes, air (oxygen) can be used as a mild and economical oxidant. This is often done by bubbling air through a solution of the thiol in a suitable solvent, frequently in the presence of a base or a catalyst. However, these reactions can be slow and may require heating, which can potentially increase byproduct formation.
Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR: Will confirm the structure and identify organic impurities.
-
Mass Spectrometry (MS): Will confirm the molecular weight (230.39 g/mol ).[1]
-
Melting Point: A sharp melting point in the expected range (55-60 °C) is a good indicator of high purity.[8]
-
FT-IR: Can confirm the absence of S-H (thiol) and S=O (sulfoxide/sulfone) stretches.
Q: My reaction involves generating a thiolate with a strong base. What precautions should I take? A: When using strong bases like NaH or n-butyllithium to form a thiolate, it's crucial to work under an inert atmosphere (e.g., argon or nitrogen).[2][10] This prevents premature oxidation of the highly reactive thiolate by atmospheric oxygen and also prevents the base from being quenched by moisture.
Protocol: Oxidation of Thiophene-2-thiol using Iodine
This protocol describes a common and reliable method for synthesizing this compound.
Materials:
-
Thiophene-2-thiol
-
Iodine (I₂)
-
Triethylamine (NEt₃) or another suitable base
-
Dichloromethane (DCM) or Diethyl Ether
-
Saturated Sodium Thiosulfate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve thiophene-2-thiol (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) to the solution and stir for 5 minutes.
-
Prepare a solution of iodine (0.5 eq, since 2 moles of thiol form 1 mole of disulfide) in DCM.
-
Add the iodine solution dropwise to the stirred thiol solution at 0 °C. The dark color of the iodine should disappear upon addition. The addition is complete when a faint persistent brown/yellow color remains.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting thiol is consumed.
-
Quench the reaction by adding saturated sodium thiosulfate solution to consume any excess iodine. Stir until the organic layer is colorless.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization as described in the troubleshooting section.
References
- 1. This compound CAS#: 6911-51-9 [m.chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 8. This compound | 6911-51-9 [amp.chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 2-Thienyl Disulfide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-Thienyl disulfide, also known as 2,2'-dithiobis(thiophene). This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in overcoming common challenges during your experimental work. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to ensure the success of your synthesis.
Introduction: The Challenge of Controlled Thiol Oxidation
The synthesis of this compound from 2-thiophenethiol is a critical transformation in the development of various pharmaceuticals and materials.[1] The core of this synthesis lies in the oxidative coupling of two thiol groups to form a disulfide bond. While seemingly straightforward, the process is fraught with the potential for over-oxidation, leading to the formation of undesired byproducts such as thiosulfinates, thiosulfonates, and ultimately sulfonic acids.[1][2] Controlling the reaction to selectively yield the disulfide is paramount for achieving high purity and yield.
This guide will delve into the mechanistic underpinnings of thiol oxidation, provide robust protocols, and offer detailed troubleshooting advice to help you navigate the intricacies of this synthesis and prevent over-oxidation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield of this compound and Presence of Multiple Products.
Possible Cause: Over-oxidation of the starting thiol or the disulfide product. The sulfur atom in the thiophene ring and the thiol group are susceptible to oxidation by strong oxidizing agents.[1][3] This can lead to a complex mixture of products, reducing the yield of the desired disulfide.
Solution:
-
Choice of Oxidant: Employ mild oxidizing agents. While strong oxidants like KMnO4 or HNO3 can be used, they increase the risk of over-oxidation.[4] Milder reagents such as iodine (I2), hydrogen peroxide (H2O2) under controlled conditions, or even atmospheric oxygen can effectively facilitate the disulfide coupling with greater selectivity.[4][5][6]
-
Reaction Conditions:
-
Temperature Control: Maintain a low reaction temperature. Many thiol-to-disulfide oxidations are exothermic. Running the reaction at or below room temperature can help to minimize over-oxidation.
-
Stoichiometry: Use a stoichiometric amount of the oxidizing agent. An excess of the oxidant is a common cause of byproduct formation. Careful monitoring of the reaction progress by techniques like TLC or LC-MS is crucial.
-
-
Catalyst Selection: Consider using a catalyst to promote the desired reaction pathway under milder conditions. For instance, a catalytic amount of a Co(II)-salen complex can facilitate the aerobic oxidation of thiols to disulfides using air as the oxidant.[7]
Problem 2: The Reaction is Sluggish or Does Not Go to Completion.
Possible Cause: Insufficient activation of the thiol or the oxidant, or unfavorable reaction kinetics. The oxidation of thiols often proceeds via the thiolate anion (RS-), which is a better nucleophile than the protonated thiol (RSH).[8][9]
Solution:
-
pH Adjustment: The addition of a mild base can deprotonate the thiol, increasing the concentration of the more reactive thiolate anion and accelerating the reaction. However, be cautious as highly basic conditions can promote side reactions.
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. Solvents that can stabilize the transition state of the oxidation reaction are often beneficial.
-
Catalysis: As mentioned previously, catalysts can enhance the reaction rate. For example, the use of a catalytic amount of iodide ion with hydrogen peroxide can significantly shorten reaction times.[6]
Problem 3: Difficulty in Purifying the this compound Product.
Possible Cause: The presence of structurally similar byproducts from over-oxidation makes separation by standard chromatographic techniques challenging.
Solution:
-
Optimize the Reaction: The best purification strategy is to minimize the formation of impurities in the first place by carefully controlling the reaction conditions as described above.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Chromatography: If chromatography is necessary, consider using a high-resolution technique like HPLC. Method development, including the choice of stationary and mobile phases, will be critical.
-
Extraction: Differences in the polarity of the desired disulfide and the over-oxidized byproducts can sometimes be exploited through liquid-liquid extraction with appropriate pH adjustments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of thiol oxidation to disulfides?
A1: The oxidation of thiols to disulfides can proceed through several mechanisms depending on the oxidant and reaction conditions.[8][10]
-
Two-Electron Oxidation: This is a common pathway involving a two-electron transfer. The thiol is first oxidized to a sulfenic acid (RSOH) intermediate, which then rapidly reacts with another thiol molecule to form the disulfide and water.[10]
-
One-Electron Oxidation: This pathway involves the formation of a thiyl radical (RS•) as an intermediate. Two thiyl radicals can then combine to form the disulfide bond.[10]
Understanding the operative mechanism can help in selecting the appropriate reaction conditions to favor disulfide formation.
Q2: How can I monitor the progress of my reaction to avoid over-oxidation?
A2: Regular monitoring is crucial.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to follow the disappearance of the starting material (2-thiophenethiol) and the appearance of the product (this compound). Staining with a potassium permanganate solution can help visualize the spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS is the preferred method. It allows for the identification of the desired product and any over-oxidized byproducts by their mass-to-charge ratio.[11][12][13]
Q3: Are there any "green" or more environmentally friendly methods for this synthesis?
A3: Yes, there is a growing interest in developing more sustainable synthetic methods.
-
Aerobic Oxidation: Using air or molecular oxygen as the oxidant is an environmentally benign approach.[14] This can often be facilitated by a catalyst under mild conditions.[7][14]
-
Hydrogen Peroxide: H2O2 is another "green" oxidant as its only byproduct is water.[6] Careful control of stoichiometry and temperature is necessary to prevent over-oxidation.
-
Solvent-Free Reactions: In some cases, the reaction can be performed under solvent-free conditions, for example, by grinding the reactants together, which significantly reduces waste.[2]
Q4: What are the key safety precautions I should take during this synthesis?
A4:
-
Thiol Odor: 2-thiophenethiol has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
-
Oxidizing Agents: Handle all oxidizing agents with care, following the specific safety data sheet (SDS) recommendations. Avoid contact with skin and eyes.
-
Reaction Monitoring: Be aware of the potential for exothermic reactions, especially when scaling up. Monitor the internal temperature and have a cooling bath readily available.
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to your institution's safety guidelines.
Experimental Protocols
Protocol 1: Mild Oxidation using Iodine (I2)
This protocol utilizes the mild oxidizing properties of iodine to achieve a selective conversion of 2-thiophenethiol to this compound.
Materials:
-
2-thiophenethiol
-
Iodine (I2)
-
Sodium thiosulfate (Na2S2O3)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 2-thiophenethiol (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of iodine (0.5 equivalents) in DCM to the stirred thiol solution. The color of the iodine should disappear as it is consumed.
-
Monitor the reaction by TLC until the starting thiol is no longer visible.
-
Once the reaction is complete, quench any excess iodine by adding a saturated solution of sodium thiosulfate until the solution becomes colorless.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Catalytic Aerobic Oxidation
This protocol offers a greener alternative using air as the primary oxidant, catalyzed by a cobalt-salen complex.[7]
Materials:
-
2-thiophenethiol
-
Co(salen) catalyst (catalytic amount, e.g., 1-5 mol%)
-
Suitable solvent (e.g., acetonitrile, DMF)
Procedure:
-
To a solution of 2-thiophenethiol (1 equivalent) in the chosen solvent, add the Co(salen) catalyst.
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere (or with an air bubbler for faster reaction).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can then be purified by column chromatography to remove the catalyst and any minor impurities.
Data Presentation
Table 1: Comparison of Common Oxidizing Agents for this compound Synthesis
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Iodine (I2) | 0 °C to rt, organic solvent | Mild, selective, easy to monitor | Requires stoichiometric amounts, potential for halogenated byproducts |
| Hydrogen Peroxide (H2O2) | rt, often with a catalyst | "Green" oxidant (byproduct is water), inexpensive | Risk of over-oxidation if not controlled, can be slow without a catalyst |
| Air (O2) | rt to elevated temp, often with a catalyst | Environmentally benign, inexpensive | Often requires a catalyst, can be slow |
| Dimethyl sulfoxide (DMSO) | Elevated temp, often acid or base catalyzed | Readily available | Can require harsh conditions, formation of odorous dimethyl sulfide byproduct |
Visualizations
Diagram 1: General Workflow for this compound Synthesis and Troubleshooting
Caption: A flowchart of the synthesis and common troubleshooting steps.
Diagram 2: Over-oxidation Pathway of Thiols
Caption: The stepwise over-oxidation of thiols.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 12. Disulfide Bond Analysis Service - Creative Proteomics [creative-proteomics.com]
- 13. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidation of thiols to disulfides by dioxygen catalyzed by a bioinspired organocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Thienyl Disulfide
Introduction to 2-Thienyl Disulfide Synthesis
Welcome to the technical support guide for the synthesis of this compound (also known as 2,2'-Dithiobis(thiophene)). This symmetrical disulfide is a valuable intermediate in organic synthesis and plays a role as a precursor for diverse thiophene derivatives with applications in pharmaceuticals and material science.[1][2] The most common synthetic route involves the oxidative coupling of two molecules of 2-thiophenethiol. While conceptually straightforward, achieving high yields can be challenging due to the thiol's sensitivity to over-oxidation and other side reactions.
This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during synthesis, optimize reaction conditions, and ultimately improve the final yield and purity of this compound.
Core Synthesis Principle: Oxidation of 2-Thiophenethiol
The fundamental reaction for synthesizing this compound is the oxidation of its precursor, 2-thiophenethiol. This process involves the formation of a sulfur-sulfur bond between two thiol molecules, with the formal loss of two protons and two electrons.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low. What are the most common causes?
Low yields are the most frequently reported issue and can typically be attributed to one or more of the following factors: incomplete reaction, competing side reactions (over-oxidation), and loss of product during workup and purification.[3]
-
Incomplete Conversion: The starting 2-thiophenethiol may not have fully reacted. This is common with weaker oxidants like atmospheric oxygen if reaction times are insufficient.
-
Over-Oxidation: Thiols are susceptible to further oxidation beyond the disulfide stage, forming species like thiosulfinates, thiosulfonates, and ultimately sulfonic acids, especially when using harsh oxidizing agents.[4][5] These byproducts are difficult to separate and represent a direct loss of the desired product.
-
Purity of Starting Material: The synthesis begins with 2-thiophenethiol, which is often prepared from thiophene via lithiation and reaction with sulfur.[6][7] Impurities from this initial step can interfere with the subsequent oxidation. Ensure your 2-thiophenethiol is pure before starting the disulfide synthesis.
-
Workup Losses: this compound has some solubility in common organic solvents. Excessive washing or use of improper recrystallization solvents can lead to significant product loss.
A logical workflow for diagnosing and solving yield issues is presented below.
Caption: Troubleshooting workflow for low this compound yield.
Q2: I'm observing significant unreacted 2-thiophenethiol. How can I drive the reaction to completion?
Seeing a large amount of starting material indicates that the oxidizing conditions are insufficient.
Causality: The oxidation of thiols requires an oxidizing agent to accept electrons. If the oxidant is too weak (e.g., air at room temperature without a catalyst) or is not present in the correct stoichiometric amount, the reaction will stall.
Solutions:
-
Extend Reaction Time: For mild oxidations like air-bubbling, the reaction can be slow. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting thiol spot disappears.
-
Change Oxidizing Agent: Switch to a more reliable and controlled oxidant. Mild options like Iodine (I₂) or hydrogen peroxide (H₂O₂) often give good results.[8] A solution of I₂ in methanol or ethanol can be added dropwise to a solution of the thiol until a faint yellow color persists, indicating the reaction is complete.
-
Introduce a Catalyst: For air/oxygen oxidations, catalysis can dramatically improve rates. While less common for this specific synthesis, metal catalysts or base catalysis can be effective for thiol oxidations in general.
-
pH Control: The oxidation is often faster under slightly basic conditions, which deprotonate the thiol to the more nucleophilic thiolate anion. However, be cautious, as high pH can also promote side reactions. Using a mild base like triethylamine (Et₃N) can be beneficial.[9]
Q3: My product is contaminated with byproducts. How can I prevent their formation?
The presence of multiple, often more polar, spots on a TLC plate suggests byproduct formation, most commonly from over-oxidation.
Causality: The sulfur atom in the disulfide bond can be further oxidized by strong oxidants to form sulfoxides and eventually sulfonic acids.[4] This is a common issue when using potent reagents like KMnO₄, m-CPBA, or concentrated H₂O₂ without careful temperature control.
Caption: Reaction pathway showing desired oxidation vs. over-oxidation.
Solutions:
-
Choose a Milder Oxidant: Avoid harsh oxidizing agents. Dimethyl sulfoxide (DMSO) can serve as a mild and selective oxidant for thiols, often catalyzed by an acid or halogen.[5] Air or dilute hydrogen peroxide are also good choices for minimizing over-oxidation.[8]
-
Control Reaction Temperature: Many oxidations are exothermic. Running the reaction at low temperatures (e.g., 0 °C) can help control the reaction rate and prevent over-oxidation. This is critical when using reagents like H₂O₂.
-
Stoichiometric Control: Add the oxidant slowly and in a controlled, stoichiometric amount. For example, when using I₂, add it portion-wise or as a dilute solution until TLC analysis shows full consumption of the starting thiol, then stop.
Q4: The purification of this compound is proving difficult. What are the best practices?
This compound is a yellow to brown crystalline solid with a melting point in the range of 55-60 °C.[2] Effective purification relies on exploiting its physical properties.
Solutions:
-
Recrystallization: This is often the most effective method for purification.
-
Solvent Selection: The ideal solvent is one in which the disulfide is soluble when hot but sparingly soluble when cold. Ethanol, methanol, or isopropanol are excellent starting points. Hexane or heptane can also be used. A mixed solvent system (e.g., ethanol/water) may also be effective.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added and the solution hot-filtered. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the crystals by vacuum filtration.
-
-
Silica Gel Chromatography: If recrystallization fails to remove impurities, column chromatography is a viable alternative.
-
Eluent System: A non-polar eluent system is typically required. Start with pure hexane and gradually increase the polarity by adding a solvent like ethyl acetate or dichloromethane. The disulfide, being moderately polar, should elute before highly polar byproducts like sulfonic acids.
-
-
Aqueous Workup: Before recrystallization or chromatography, ensure the crude product is properly washed. A wash with water will remove inorganic salts. A wash with a dilute sodium bicarbonate or sodium carbonate solution can help remove acidic impurities (like unreacted thiol or over-oxidation products), followed by a final water wash to remove the base.
Data Summary: Comparison of Oxidation Methods
| Oxidizing Agent | Typical Solvent(s) | Temperature | Advantages | Disadvantages & Key Considerations |
| Air / O₂ | Methanol, Ethanol, DCM | Room Temp | Green, inexpensive, mild reagent. | Can be very slow; may require a catalyst or basic conditions for reasonable rates.[10] |
| Hydrogen Peroxide (H₂O₂) | Trifluoroethanol, Water, Acetone | 0 °C to RT | Readily available, clean byproduct (H₂O).[8] | Risk of over-oxidation if concentration or temperature is not controlled.[11] |
| **Iodine (I₂) / Bromine (Br₂) ** | Methanol, Ethanol, DCM | Room Temp | Fast, stoichiometric control is easy to monitor visually.[12] | Halogenated byproducts; requires quenching of excess halogen. |
| Dimethyl Sulfoxide (DMSO) | None (DMSO as solvent) | < 100 °C | Mild, selective, high-yielding.[5] | Requires higher temperatures; product isolation from DMSO can be difficult. |
| Trichloroisocyanuric Acid | Acetonitrile, DCM | Room Temp | High yields, clean reaction.[11] | Reagent is a strong chlorinating agent; requires careful handling. |
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide. All laboratory work should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Thiols have a strong, unpleasant odor.[1]
Protocol 1: Mild Oxidation using Iodine (I₂)
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-thiophenethiol (1.0 eq) in methanol (approx. 0.2 M concentration).
-
Reagent Preparation: Prepare a separate solution of iodine (I₂) (0.5 eq, which is 1.0 eq of iodine atoms) in methanol.
-
Reaction: Slowly add the iodine solution dropwise to the stirred thiol solution at room temperature. The deep brown color of the iodine should disappear upon addition as it is consumed.
-
Monitoring: Continue addition until a faint, persistent yellow-brown color remains, indicating a slight excess of iodine and the completion of the reaction. You can confirm the absence of starting material using TLC (staining with potassium permanganate can help visualize the thiol).
-
Workup: Quench the excess iodine by adding a few drops of saturated aqueous sodium thiosulfate solution until the solution becomes colorless.
-
Isolation: Add water to the reaction mixture to precipitate the crude this compound. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purification: Dry the crude solid and purify by recrystallization from hot ethanol.
Protocol 2: Air Oxidation under Basic Conditions
-
Setup: Dissolve 2-thiophenethiol (1.0 eq) in ethanol in a flask open to the atmosphere (or with an air inlet tube for active bubbling).
-
Base Addition: Add a catalytic amount of triethylamine (Et₃N) or a 10% aqueous solution of sodium hydroxide (NaOH) (approx. 0.1-0.2 eq).
-
Reaction: Stir the solution vigorously at room temperature. The reaction is significantly slower than chemical oxidation and may take several hours to days.
-
Monitoring: Monitor the reaction progress periodically by TLC. The reaction is complete when the thiol is no longer visible.
-
Workup & Isolation: Once complete, acidify the mixture slightly with dilute HCl to neutralize the base. Add water to precipitate the product. Filter the solid, wash with water, and dry.
-
Purification: Recrystallize the crude product from hot ethanol or isopropanol.
References
- 1. talentchemicals.com [talentchemicals.com]
- 2. This compound CAS#: 6911-51-9 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3954800A - Oxidation of thiols to disulfides - Google Patents [patents.google.com]
- 6. Thiophene - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Stability and Handling of 2-Thienyl Disulfide
Welcome to the Technical Support Center for 2-Thienyl Disulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the stability issues you may encounter during your experiments. Here, we address common questions and challenges in a direct question-and-answer format, grounded in established scientific principles and practical laboratory experience.
Introduction to this compound Stability
This compound (C₈H₆S₄) is a valuable reagent and intermediate in organic synthesis and materials science.[1] However, the inherent reactivity of the disulfide bond necessitates careful handling and a thorough understanding of its stability profile under various experimental conditions. The stability of this compound is not merely a matter of storage; it directly impacts reaction outcomes, product purity, and the reproducibility of your results. This guide will provide you with the expertise to anticipate and mitigate potential stability issues, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound.
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by several factors, much like other disulfide-containing compounds. These include:
-
pH: The disulfide bond is susceptible to cleavage under both acidic and basic conditions, although the mechanisms differ.
-
Reducing Agents: The presence of thiols or other reducing agents can lead to thiol-disulfide exchange reactions, resulting in the cleavage of the disulfide bond.
-
Oxidizing Agents: Strong oxidizing agents can lead to the over-oxidation of the sulfur atoms, forming thiosulfinates or sulfonic acids.
-
Temperature: Elevated temperatures can accelerate degradation pathways.
-
Light: Exposure to UV light can induce homolytic cleavage of the disulfide bond, generating thiyl radicals which can initiate further reactions.[2]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[3] The solid is typically a yellow to green crystalline powder.[3] Keeping it away from heat, light, and moisture will minimize degradation.
Q3: Can I use this compound in aqueous solutions? What should I be aware of?
A3: While this compound is not readily soluble in water, it can be used in aqueous-organic solvent mixtures. However, you should be mindful of the pH of the aqueous phase. Disulfide bonds can be unstable in aqueous solutions, particularly at neutral to basic pH, where they can undergo hydrolysis or elimination reactions.[4] It is advisable to use freshly prepared solutions and to buffer the system to a pH where the disulfide bond is most stable, if compatible with your reaction.
Q4: How can I monitor the purity and degradation of my this compound sample?
A4: Several analytical techniques can be employed to assess the purity of this compound and to detect any degradation products.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful method for separating this compound from its potential degradation products.[5][6]
-
Thin-Layer Chromatography (TLC): TLC can be a quick and convenient way to check for the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect major impurities.
-
Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weight of the compound and any degradation products.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
Symptoms:
-
Your reaction yields are lower than expected or vary significantly between batches.
-
You observe the formation of side products, such as 2-mercaptothiophene or other sulfur-containing impurities.
Possible Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Degradation of this compound | The disulfide may be degrading before or during the reaction due to improper storage or handling. | Verify Purity: Before use, check the purity of your this compound using TLC or HPLC. Proper Handling: Handle the solid under an inert atmosphere and use de-gassed solvents for your reaction. |
| Thiol-Disulfide Exchange | Trace amounts of thiols in your reaction mixture can react with this compound, leading to the formation of mixed disulfides and other byproducts. | Use High-Purity Reagents: Ensure all your starting materials and solvents are free from thiol impurities. Inert Atmosphere: Running the reaction under an inert atmosphere (argon or nitrogen) can help prevent the oxidation of any trace thiols.[7] |
| Reaction with Nucleophiles | The disulfide bond can be susceptible to nucleophilic attack by other reagents in your reaction mixture. | Review Reaction Conditions: Carefully consider the compatibility of all reagents with the disulfide bond. If strong nucleophiles are present, consider protecting the disulfide or choosing an alternative synthetic route. |
Issue 2: Discoloration or Change in Physical Appearance of this compound
Symptoms:
-
The typically yellow-green solid has changed color, for example, to a darker shade or has become sticky.
Possible Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Photodegradation | Exposure to light, especially UV light, can cause the disulfide bond to break, leading to the formation of colored radical species and subsequent degradation products.[2] | Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil.[3] Minimize exposure to ambient light during handling. |
| Oxidation | Exposure to air and moisture can lead to the oxidation of the disulfide, forming other sulfur oxides which may be colored. | Inert Atmosphere Storage: Store under an inert gas like argon or nitrogen to prevent oxidation.[3] Ensure the container is tightly sealed. |
| Thermal Degradation | Storage at elevated temperatures can accelerate decomposition. | Store at Recommended Temperature: Keep the compound in a cool environment as per the supplier's recommendations, typically at room temperature away from heat sources.[3] |
Experimental Protocols
To assist you in evaluating the stability of your this compound samples, we provide the following general protocols.
Protocol 1: General Procedure for Assessing Thermal Stability
Objective: To determine the stability of this compound at a specific temperature over time.
Materials:
-
This compound
-
High-purity solvent (e.g., acetonitrile or a solvent relevant to your application)
-
HPLC vials
-
Heating block or oven
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into several HPLC vials.
-
Keep one vial at the recommended storage temperature (e.g., 4°C) as a control (t=0).
-
Place the other vials in a heating block or oven set to the desired test temperature (e.g., 40°C, 60°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial from the heat and cool it to room temperature.
-
Analyze the samples (including the t=0 control) by HPLC to determine the percentage of remaining this compound.
-
Plot the percentage of intact this compound against time to determine the degradation kinetics.
Protocol 2: General Procedure for Assessing pH Stability
Objective: To evaluate the stability of this compound across a range of pH values.
Materials:
-
This compound
-
Aqueous buffers of different pH values (e.g., pH 3, 5, 7, 9)
-
Organic co-solvent (e.g., acetonitrile or methanol) to dissolve the disulfide
-
HPLC vials
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of this compound in the organic co-solvent.
-
In separate HPLC vials, prepare solutions of the disulfide in each buffer, ensuring the final concentration of the organic co-solvent is consistent across all samples.
-
Keep a portion of the stock solution in the organic solvent as a control.
-
Incubate the vials at a constant temperature (e.g., room temperature or a slightly elevated temperature to accelerate degradation).
-
At various time points, take an aliquot from each vial and analyze by HPLC.
-
Quantify the amount of this compound remaining in each sample.
-
Compare the degradation rates at different pH values.
Visualizations
Degradation Pathways of Disulfides
The following diagram illustrates the primary degradation pathways for disulfide bonds.
Caption: Major degradation pathways for disulfide bonds.
Troubleshooting Workflow for Low Reaction Yields
This workflow can help you systematically troubleshoot reactions involving this compound that result in low yields.
Caption: A systematic workflow for troubleshooting low yields.
References
- 1. New coupling reagents for the preparation of disulfide cross-linked conjugates with increased stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 6911-51-9 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting low reactivity of 2-Thienyl disulfide in subsequent reactions
Welcome to the technical support center for 2-Thienyl disulfide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this reagent in their synthetic workflows. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Part 1: Foundational Understanding & FAQs
This section addresses the fundamental chemical properties of this compound that govern its reactivity.
Q1: My reaction with this compound is sluggish or not proceeding at all. What are the primary factors I should consider?
Low reactivity of a disulfide bond typically stems from a few core principles. The reaction you are performing is likely a thiol-disulfide exchange, which is a nucleophilic substitution (SN2-type) reaction at one of the sulfur atoms.[1] The rate of this reaction is governed by:
-
Nucleophilicity of the Attacking Species: The reaction requires a sufficiently strong nucleophile to attack the electrophilic sulfur atom of the disulfide bond. The most common and effective nucleophile in this context is a deprotonated thiol, the thiolate anion (RS⁻).[1]
-
Electrophilicity of the Disulfide Bond: The structure of the disulfide itself influences its susceptibility to nucleophilic attack. While this compound is used as a reagent, its symmetrical nature does not inherently make it highly activated.
-
Reaction Conditions (pH, Solvent, Temperature): These parameters are critical. The pH dictates the concentration of the highly reactive thiolate nucleophile.[1] The solvent can stabilize or destabilize transition states, and temperature provides the necessary activation energy.
-
Steric Hindrance: While less of a factor for a relatively planar molecule like this compound, steric bulk on the attacking nucleophile can impede its approach to the sulfur atom.
Q2: Why is pH so critical for disulfide reactions?
The pH of the reaction medium directly controls the equilibrium between a thiol (R-SH) and its conjugate base, the thiolate (R-S⁻). The thiolate is a significantly more potent nucleophile than its protonated thiol counterpart. Most thiols have a pKa in the range of 8-10. Therefore, running the reaction at a pH above 7, and ideally closer to the pKa of the attacking thiol, will substantially increase the concentration of the reactive thiolate species, accelerating the reaction. However, some disulfide cleavage mechanisms are also favored at alkaline pH, which can assist in the overall reaction.[2]
Q3: Can this compound decompose or participate in side reactions?
Yes. The primary side reaction to be concerned about is the re-oxidation of desired thiol products back into disulfide starting materials or symmetrical dimers, especially in the presence of atmospheric oxygen.[3] This is a very common cause of apparent low reactivity or low yield.[3] Therefore, performing reactions under an inert atmosphere (e.g., nitrogen or argon) and using de-oxygenated solvents is crucial for success.[3] Additionally, strong oxidizing agents should be avoided unless part of a controlled, intended reaction sequence.
Part 2: Practical Troubleshooting & Optimization
This section provides actionable steps and solutions to specific problems encountered during experimentation.
Q4: My nucleophile is weak and the reaction is not proceeding. How can I "activate" the this compound bond?
Direct activation of the disulfide itself is less common than activating the system as a whole. The most effective strategy is to generate a more reactive thiol species in situ or to catalyze the exchange.
Strategy 1: Reductive Cleavage The most robust method is to cleave the this compound into its constituent 2-thiophenethiol. Thiols are often more versatile for subsequent conjugation reactions.[4] This is achieved using a reducing agent.
Data Presentation: Comparison of Common Reducing Agents
| Reducing Agent | Acronym | Optimal pH Range | Key Characteristics |
| Dithiothreitol | DTT | 7.0 - 8.5 | Strong reducer; forms a stable cyclic disulfide, driving the reaction forward. Has a strong odor.[5][6] |
| Tris(2-carboxyethyl)phosphine | TCEP | 1.5 - 8.5 | Very strong, selective, and odorless reducer. Effective over a wide pH range and does not contain a thiol, avoiding mixed disulfide formation.[5][6] |
| β-Mercaptoethanol | β-ME | 7.0 - 8.5 | Common, cost-effective reducer. Less potent than DTT or TCEP and has a strong, unpleasant odor.[5] |
Strategy 2: Catalytic Disulfide Exchange In some cases, adding a catalytic amount of a highly reactive thiol can initiate a chain reaction. This catalyst thiol attacks the this compound, releasing one equivalent of 2-thiophenethiolate. This highly nucleophilic thiolate can then proceed to react with your desired substrate, regenerating the catalyst. This approach is effective under alkaline conditions.[7]
Q5: I am observing significant formation of disulfide dimers from my starting material. How can I prevent this?
As mentioned in Q3, this is typically due to oxidation by atmospheric oxygen.
Prevention Strategies:
-
Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Assemble your reaction under a positive pressure of nitrogen or argon and maintain it throughout the reaction and work-up.[3]
-
De-oxygenated Solvents: Purge all solvents with an inert gas (bubbling N₂ or Ar through them for 15-30 minutes) before use.[3]
-
Low pH Work-up: During aqueous work-up or purification, keeping the pH low (acidic) will ensure your product is in the protonated thiol form (R-SH), which is significantly less susceptible to oxidation than the thiolate (R-S⁻).[6]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving low reactivity issues with this compound.
Caption: A flowchart for troubleshooting low reactivity of this compound.
Reaction Mechanism Overview
The fundamental thiol-disulfide exchange reaction proceeds via nucleophilic attack. Understanding this mechanism helps in optimizing reactant choice and conditions.
Caption: General mechanism for thiol-disulfide exchange.
Part 3: Experimental Protocols
Protocol 1: Reductive Cleavage of this compound with TCEP
This protocol describes the generation of 2-thiophenethiol from this compound for use in subsequent reactions. TCEP is chosen for its selectivity and ease of use.[5][6]
Materials:
-
This compound
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)
-
Anhydrous, de-oxygenated solvent (e.g., Acetonitrile, DMF, or an aqueous buffer like PBS)
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel with a septum
Procedure:
-
Preparation: Set up the reaction vessel under an inert atmosphere. Ensure all glassware is dry.
-
Reagent Addition: To the flask, add this compound (1.0 eq). Dissolve it in the chosen de-oxygenated solvent.
-
Reducer Preparation: In a separate vial, dissolve TCEP·HCl (1.5 - 2.0 eq) in a small amount of the de-oxygenated solvent or buffer. If using an organic solvent, you may need to add a non-nucleophilic base (like triethylamine, 2.5 eq) to neutralize the HCl salt and deprotonate the phosphine.
-
Reaction: Add the TCEP solution dropwise to the stirred solution of this compound at room temperature.
-
Monitoring: The reaction is typically rapid. Monitor the disappearance of the disulfide by TLC or LC-MS. The reaction should be complete within 30-60 minutes.
-
Usage: The resulting solution containing the reactive 2-thiophenethiol can be used directly in the next step. It is crucial to maintain the inert atmosphere to prevent re-oxidation to the disulfide. Do not isolate the thiol unless absolutely necessary, as it is prone to oxidation upon purification.
References
- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 3. benchchem.com [benchchem.com]
- 4. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Disulfide Bond Structure, Function, Application, and Control Strategies - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Disulfide-bond cleavage and formation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Unreacted 2-Thiophenethiol
Welcome to the Technical Support Center for handling 2-thiophenethiol. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with removing unreacted 2-thiophenethiol from their reaction mixtures. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the purity of your final product.
Understanding the Challenge: The Persistent Nature of 2-Thiophenethiol
2-Thiophenethiol (CAS 7774-74-5) is a versatile reagent in organic synthesis, valued for its nucleophilic thiol group and aromatic thiophene ring.[1] However, its physical and chemical properties can make its removal from a reaction mixture challenging. Key properties to consider include:
| Property | Value | Source |
| Molecular Weight | 116.2 g/mol | [2] |
| Boiling Point | 166 °C at 760 mmHg; 56 °C at 5 mmHg | [2][3] |
| Solubility | Very slightly soluble in water; miscible with ethanol | [2][4] |
| Appearance | Colorless to pale yellow or orange oily liquid | [4][5] |
| Odor | Powerful, sulfurous, with burnt-caramel and roasted-coffee notes | [4][5] |
Its high boiling point can make removal by simple evaporation difficult, especially for temperature-sensitive products. Its distinct odor, while useful for detection, can also be a nuisance. The thiol group is reactive and can undergo oxidation to form disulfides.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification process.
Issue 1: My product is co-eluting with 2-thiophenethiol during column chromatography.
Root Cause Analysis: The polarity of your product and 2-thiophenethiol are likely too similar for effective separation with the chosen solvent system.
Solution Strategy:
-
Optimize Your Solvent System:
-
Employ a Gradient Elution: Start with a non-polar solvent and gradually increase the polarity. This can enhance the resolution between compounds with similar Rf values.
-
Test a Range of Solvents: Experiment with different solvent systems. For instance, if a hexane/ethyl acetate system is failing, consider dichloromethane/methanol or toluene/acetone systems. Thin-layer chromatography (TLC) is an invaluable tool for quickly screening various solvent combinations.
-
-
Consider an Alternative Stationary Phase:
-
If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina (basic or neutral) or a reverse-phase C18 silica gel. The choice will depend on the properties of your desired compound.
-
Issue 2: I'm observing a new, less polar impurity after my work-up, and the characteristic thiol smell has diminished.
Root Cause Analysis: 2-Thiophenethiol is susceptible to air oxidation, leading to the formation of the corresponding disulfide (di-2-thienyl disulfide). This disulfide is less polar than the thiol and will have a different chromatographic behavior.[1]
Solution Strategy:
-
Work Under an Inert Atmosphere: To prevent oxidation, perform your reaction and work-up under an inert atmosphere of nitrogen or argon, especially if the process involves elevated temperatures or extended reaction times.[4]
-
Removal of the Disulfide: The disulfide can often be removed by standard column chromatography, as its polarity will be significantly different from the parent thiol and likely your product.
Issue 3: Aqueous extraction with base is not effectively removing the 2-thiophenethiol.
Root Cause Analysis: While thiols are acidic and can be deprotonated by a strong base to form a water-soluble thiolate, the efficiency of this extraction depends on the pH of the aqueous layer and the organic solvent used. Incomplete extraction can occur if the pH is not sufficiently high or if the thiolate has some solubility in the organic phase.
Solution Strategy:
-
Increase the pH: Use a more concentrated basic solution, such as 2 M sodium hydroxide, to ensure complete deprotonation of the thiol.
-
Multiple Extractions: Perform multiple extractions with the basic solution to maximize the removal of the thiolate into the aqueous phase.
-
Choice of Organic Solvent: Ensure the organic solvent used is immiscible with water.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted 2-thiophenethiol?
A1: The most effective methods for removing unreacted 2-thiophenethiol fall into three main categories:
-
Extraction: Utilizing the acidic nature of the thiol to extract it into a basic aqueous solution.
-
Chromatography: Separating the thiol from the product based on differences in polarity using techniques like flash column chromatography.
-
Scavenging: Using solid-phase scavengers that selectively react with and bind the thiol, allowing for its removal by simple filtration.
Q2: Can I remove 2-thiophenethiol by distillation?
A2: Yes, vacuum distillation can be an effective method, particularly if your desired product has a significantly different boiling point or is non-volatile.[5][6] 2-Thiophenethiol has a boiling point of 166 °C at atmospheric pressure, but this is reduced under vacuum (e.g., 56 °C at 5 mmHg).[2][3] This method is ideal for purifying thermally stable liquid products.
Q3: Are there any chemical quenchers I can use to neutralize 2-thiophenethiol in the reaction mixture?
A3: Yes, you can use an electrophilic quenching agent to react with the nucleophilic thiol. A common approach is to add an alkyl halide, such as methyl iodide or benzyl bromide, to convert the thiol into a thioether. This derivative will have different physical properties, often making it easier to separate by chromatography or extraction. However, you must ensure that the quenching agent does not react with your desired product.
Another strategy is mild oxidation. Adding a solution of iodine can oxidize the thiol to a disulfide.[7] The disulfide is typically less odorous and has different chromatographic properties, facilitating its removal.
Q4: What are scavenger resins and how do they work for thiol removal?
A4: Scavenger resins are solid supports functionalized with reactive groups that selectively bind to certain types of molecules. For thiol removal, resins with electrophilic functional groups (e.g., maleimides or those that can partake in Michael additions) or metal-chelating groups can be very effective.[8][9][10] The unreacted 2-thiophenethiol covalently binds to the resin, which can then be easily filtered off, leaving your purified product in the solution. This is a very clean and efficient method for removing excess reagents.
Q5: How can I confirm that all the 2-thiophenethiol has been removed?
A5: Several analytical techniques can be used to confirm the absence of 2-thiophenethiol in your final product:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting volatile impurities.[11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is excellent for quantifying the purity of your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can detect the characteristic thiol proton signal of 2-thiophenethiol.
Experimental Protocols
Protocol 1: Removal by Basic Aqueous Extraction
This protocol is suitable for products that are stable to basic conditions and are soluble in a water-immiscible organic solvent.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 1 M sodium hydroxide (NaOH) solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with fresh 1 M NaOH solution two more times to ensure complete removal of the thiol.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Caption: Workflow for removing 2-thiophenethiol via basic aqueous extraction.
Protocol 2: Removal Using a Thiol Scavenger Resin
This protocol is ideal for sensitive substrates that may not be stable to aqueous basic conditions.
Step-by-Step Methodology:
-
Resin Selection: Choose a suitable thiol scavenger resin (e.g., a maleimide-functionalized polystyrene resin).
-
Resin Preparation: Swell the resin in the reaction solvent for the recommended time (typically 30-60 minutes).
-
Scavenging: Add the swollen resin to the crude reaction mixture (typically 2-3 equivalents relative to the excess thiol).
-
Incubation: Stir the mixture at room temperature. Monitor the disappearance of the 2-thiophenethiol by TLC or LC-MS. The scavenging time can range from a few hours to overnight.
-
Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Caption: Workflow for removing 2-thiophenethiol using a scavenger resin.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Thiophenethiol | C4H4S2 | CID 522674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Thiophenethiol | 7774-74-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Thiophene-2-Thiol CAS 7774-74-5: Key Insights for Industry - Runlong [runlongfragrance.com]
- 5. 2-Thiophenethiol | 7774-74-5 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. silicycle.com [silicycle.com]
- 9. biotage.com [biotage.com]
- 10. silicycle.com [silicycle.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Impact of impurities on the performance of 2-Thienyl disulfide
Welcome to the technical support center for 2-Thienyl disulfide (also known as Di(2-thienyl) disulfide). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues related to the purity and performance of this critical reagent. In high-stakes applications such as bioconjugation, drug delivery, and organic synthesis, the purity of this compound is not just a matter of quality control—it is fundamental to experimental success and reproducibility.
This document provides in-depth, experience-driven answers to frequently encountered problems, focusing on the causal relationships between impurities and experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is significantly lower than expected when using this compound for a thiol-disulfide exchange. Could impurities be the cause?
Answer: Absolutely. Low reaction yield is one of the most common consequences of using impure this compound. Several classes of impurities can disrupt a thiol-disulfide exchange reaction, leading to reduced efficiency and the formation of unwanted side products. The reaction's success hinges on a clean, predictable SN2-like mechanism where a thiolate anion attacks the disulfide bond.[1] Impurities interfere with this delicate process in several ways.
The most common culprits include:
-
Unreacted Starting Materials: The synthesis of this compound often starts from 2-thiophenethiol, which is oxidized to form the disulfide.[2] Residual 2-thiophenethiol can compete with your target thiol, leading to a mixture of disulfide products and complicating purification.
-
Oxidized Byproducts: Over-oxidation during synthesis or improper storage can lead to the formation of thiosulfinates or thiosulfonates. These species are more electrophilic than the disulfide and can react non-selectively, consuming your thiol nucleophile in unproductive pathways.
-
Solvent Residues and Water: While seemingly benign, residual solvents or moisture can alter the reaction environment. Water, for instance, can affect the pKa of the reacting thiol, influencing the concentration of the reactive thiolate anion, which is crucial for the nucleophilic attack.[3][4]
Question 2: What are the most common impurities in commercial this compound, and how do they originate?
Answer: Commercial grades of this compound typically have a purity of 95-97%.[5] While this is suitable for some applications, high-precision work like antibody-drug conjugate (ADC) development may require higher purity.[6] Understanding the origin of impurities is the first step in mitigating their effects.
| Impurity | Potential Source | Primary Impact on Performance |
| 2-Thiophenethiol | Incomplete oxidation during synthesis. | Competes with the target thiol, reducing the yield of the desired product and leading to homo-dimerization of the target.[7] |
| 2-Thiophenesulfonyl chloride | A potential precursor or byproduct from certain synthetic routes.[8] | Highly reactive electrophile that can irreversibly react with thiols, amines, or other nucleophiles in the reaction mixture, leading to complex side products. |
| Elemental Sulfur (S8) | Can be a byproduct of the oxidation of 2-thiophenethiol.[2] | Can participate in side reactions and complicate downstream purification. |
| Higher-order Polysulfides | Formed by side reactions during synthesis or degradation. | Can have different reactivity profiles, leading to a heterogeneous product mixture. |
| Degradation Products | Resulting from exposure to air, light, or moisture during storage.[9] | Can include various oxidized sulfur species that may inhibit the reaction or produce unwanted byproducts. |
Question 3: I'm observing unexpected peaks in my HPLC analysis after a bioconjugation reaction. How can I confirm if the issue stems from my this compound reagent?
Answer: This is a classic troubleshooting scenario. The best approach is to systematically validate your reagents. Before starting your main reaction, you should run a control analysis on your stock of this compound.
Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for unexpected HPLC results.
Protocol: Purity Analysis of this compound by RP-HPLC
This protocol provides a general method. You may need to optimize it for your specific HPLC system.
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute 1:10 in the mobile phase for analysis.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30-32 min: 95% to 30% B
-
32-37 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
The main peak corresponding to this compound should be sharp and symmetrical.
-
Integrate all peaks and calculate the area percentage to determine purity. Any peak other than the main product is an impurity.
-
Question 4: How can an impurity like 2-thiophenesulfonyl chloride impact my work with sensitive biomolecules, such as proteins?
Answer: An impurity like 2-thiophenesulfonyl chloride is particularly problematic in bioconjugation.[8] While thiol-disulfide exchange is a specific and reversible reaction, sulfonyl chlorides are highly reactive and non-specific electrophiles.
Caption: Desired reaction vs. impurity-driven side reaction.
As illustrated, the sulfonyl chloride will react with the protein's free thiol to form a stable and irreversible sulfone linkage. This has several detrimental effects:
-
Consumption of Reactant: It consumes the very thiol group you intend to modify.
-
Irreversible Modification: Unlike the desired disulfide bond, this linkage cannot be cleaved by reducing agents, leading to a permanently and incorrectly modified protein.
-
Cross-Reactivity: Sulfonyl chlorides can also react with other nucleophilic residues on a protein surface, such as the epsilon-amino group of lysine, leading to a heterogeneous and unpredictable mixture of modified proteins.
This underscores the necessity of using highly pure reagents when working with complex and sensitive biological molecules.
Question 5: My this compound has a noticeable color change (from light yellow to greenish-brown). Is it still usable? How should I store it properly?
Answer: A significant color change is a visual indicator of degradation.[10][11] this compound is sensitive to air, light, and moisture.[5][9] The color change likely indicates the formation of various oxidized sulfur species and potentially polymeric byproducts. Using degraded material is not recommended as it will introduce a host of unknown impurities into your reaction, making your results unreliable.
Proper Storage Protocol:
To ensure the long-term stability of this compound, follow these steps:
-
Inert Atmosphere: Store the solid under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.[5]
-
Darkness: Keep the container in a dark place, as light can promote degradation. An amber vial stored inside a cabinet is ideal.[10]
-
Low Temperature: Store at room temperature or refrigerated as recommended by the supplier.[11] Avoid freezing if the material is in solution, as this can cause precipitation and concentration gradients.
-
Dry Conditions: Ensure the container is tightly sealed to keep out moisture. Use a desiccator for long-term storage if you are in a humid environment.
By adhering to these storage conditions, you can significantly extend the shelf life and maintain the purity of your this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2-Thiophenesulfonyl chloride | C4H3ClO2S2 | CID 85518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound CAS#: 6911-51-9 [m.chemicalbook.com]
- 11. This compound | 6911-51-9 [amp.chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 2-Thienyl Disulfide
Welcome to this comprehensive guide on the analytical methodologies for the characterization of 2-Thienyl disulfide (C₈H₆S₄, CAS No. 6911-51-9).[1][2] As a key intermediate in organic synthesis and a component in flavor and fragrance applications, ensuring the purity, identity, and stability of this compound is paramount.[3] This document moves beyond mere procedural lists to provide a deep, comparative analysis of the primary analytical techniques, grounded in the practical experience of a seasoned scientist. We will explore the "why" behind each experimental choice, offering a self-validating framework for your own laboratory applications.
Chromatographic Techniques: The Workhorses for Purity and Quantification
Chromatographic methods are indispensable for separating this compound from its starting materials, by-products, and potential degradants. The choice between liquid and gas chromatography hinges on the analyte's volatility and thermal stability, as well as the specific analytical question being addressed.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reversed-phase modality, is the premier technique for routine purity assessment and quantification of this compound.
Expertise & Experience: The 'Why' Behind the Method
We opt for Reversed-Phase HPLC (RP-HPLC) because this compound is a relatively nonpolar molecule. The disulfide linkage increases its hydrophobicity compared to its corresponding thiol precursor, 2-thiophenethiol.[4] A C18 stationary phase provides a robust hydrophobic surface for effective separation. A gradient elution is employed to ensure that any impurities with a wide range of polarities, from the more polar thiophene starting material to potentially less polar oligomeric sulfur species, are efficiently eluted and resolved. The addition of a small amount of acid, like formic acid, to the mobile phase is critical; it protonates any residual silanol groups on the silica-based stationary phase, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.
Experimental Protocol: RP-HPLC for Purity Determination
-
System Preparation: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.[5]
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 50% B (Return to initial)
-
20-25 min: Hold at 50% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD, monitoring at 260 nm (primary) and scanning from 200-400 nm for peak purity analysis.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile. Dilute to a working concentration of 50 µg/mL with the initial mobile phase composition (50:50 Water:Acetonitrile).
Trustworthiness: A Self-Validating System
This protocol's reliability is ensured by including system suitability tests (e.g., replicate injections of a standard to check for retention time and peak area precision) and peak purity analysis using the DAD detector. The full spectral data allows confirmation that a chromatographic peak corresponds to a single component.
References
- 1. This compound | 6911-51-9 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. talentchemicals.com [talentchemicals.com]
- 4. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 5. [High performance liquid chromatography combined with the 2,2'-dithiodipyridine derivatization reaction for determination of different types of free thiols in human serum and analysis of their relationship with coronary heart disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Purity Analysis of 2-Thienyl Disulfide: A Comparative Study of HPLC and GC-MS
For researchers and professionals in drug development and fine chemical synthesis, the purity of starting materials and intermediates is a non-negotiable prerequisite for success. 2-Thienyl disulfide, an important synthetic intermediate[1][2], is no exception. Its purity directly impacts reaction yield, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, objective comparison of the two primary analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, grounding our discussion in the physicochemical properties of the analyte and the fundamental principles of each technique.
Understanding the Analyte: this compound
Before selecting an analytical method, we must first understand the molecule .
-
Structure: C₈H₆S₄
-
Molecular Weight: 230.39 g/mol [3]
-
Physical State: Yellow to green crystalline solid.[4]
-
Melting Point: 55-60 °C.[5]
-
Boiling Point: ~325 °C (decomposes); 132°C at 0.1 mmHg.[1][4]
-
Key Feature: The disulfide bond (-S-S-) is the most reactive site and is susceptible to cleavage. The thiophene rings contain chromophores, making UV detection viable.[6]
Its defined melting point and ability to be volatilized under vacuum suggest that this compound is thermally stable enough for GC analysis, while its UV-active thiophene rings make it an excellent candidate for HPLC with UV detection. This dual-suitability makes a direct comparison particularly valuable.
Logical Framework for Method Selection
The choice between HPLC and GC-MS is not arbitrary; it's a decision-making process rooted in the analyte's properties and the analytical goals.
Caption: Decision tree for selecting a purity analysis method.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Quantification
HPLC is the cornerstone technique for purity assessment of non-volatile and thermally labile compounds.[7] For this compound, its high resolution and the strong UV absorbance of the thiophene rings make it ideal for accurate quantification and separation from potential non-volatile impurities.
Expertise & Causality: Why We Choose These HPLC Parameters
-
Technique: Reversed-Phase HPLC (RP-HPLC) is selected because this compound is a relatively non-polar molecule. It will interact well with a non-polar stationary phase (like C18) and elute with a polar mobile phase.[8]
-
Stationary Phase: A C18 (octadecylsilyl) column is the standard choice for this type of analysis. Its long alkyl chains provide strong hydrophobic interactions, ensuring good retention and separation of the main analyte from closely related impurities.[9]
-
Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier that effectively elutes non-polar compounds from a C18 column. A gradient (increasing acetonitrile concentration over time) is superior to an isocratic method here, as it allows for the elution of potential late-eluting, more non-polar impurities while ensuring the main peak is sharp and well-resolved. A small amount of acid (e.g., 0.1% formic acid) is often added to sharpen peaks by suppressing the ionization of any potential acidic or basic functional groups on impurities.
-
Detection: A Diode Array Detector (DAD) or UV detector is ideal. The thiophene rings in this compound have a strong UV absorbance. A wavelength of ~254 nm is a good starting point, but a full spectral scan using a DAD is recommended during method development to determine the absorbance maximum for optimal sensitivity.
Experimental Protocol: HPLC Purity Analysis
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent.
-
Detector: Diode Array Detector (DAD) or multi-wavelength UV Detector.
-
Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18.1-20 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute with a 50:50 acetonitrile/water mixture to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection to protect the column from particulates.
Hypothetical HPLC Data
This table represents a typical output for a high-purity batch, where purity is calculated by area percent.
| Peak ID | Compound Name (Tentative) | Retention Time (min) | Peak Area (%) |
| 1 | 2-Thiophenethiol (Impurity) | 4.12 | 0.15 |
| 2 | This compound (API) | 9.58 | 99.71 |
| 3 | Unknown Impurity | 12.33 | 0.14 |
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification
While HPLC excels at quantification, GC-MS provides unparalleled confidence in structural identification.[10] It is best suited for compounds that are volatile or semi-volatile and thermally stable, criteria that this compound meets.[11][12] The mass spectrometer acts as a highly specific detector, providing a molecular fingerprint of the analyte and its impurities.
Expertise & Causality: Why We Choose These GC-MS Parameters
-
Technique: GC is ideal because the analyte has a sufficiently low boiling point under vacuum to be volatilized without degradation in a hot GC inlet.[1][13]
-
Stationary Phase: A low-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is the logical choice. This phase separates compounds primarily based on their boiling points, which is effective for purity analysis. The "ms" designation indicates the column is highly inert, which is critical for preventing the adsorption or degradation of active sulfur compounds.[14]
-
Temperature Program: A temperature ramp is essential. Starting at a lower temperature allows for the separation of any highly volatile impurities. The temperature is then gradually increased to elute the main analyte, this compound, and finally ramped higher to elute any less volatile, "heavy" impurities.
-
Ionization and Detection: Electron Ionization (EI) at a standard 70 eV is used. This high-energy ionization method creates reproducible fragmentation patterns that can be compared against spectral libraries for identification.[15] The mass spectrometer will detect the molecular ion (M⁺˙) and characteristic fragment ions. For this compound (MW 230.39), we expect to see a molecular ion at m/z 230. Key fragments would likely arise from the cleavage of the weak S-S bond (m/z 115, C₄H₃S₂⁺) and fragmentation of the thiophene ring (e.g., m/z 83, C₄H₃S⁺).
Experimental Protocol: GC-MS Purity Analysis
Instrumentation:
-
GC-MS System: Agilent 7890/5977, Shimadzu GCMS-QP2020, or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (50:1 ratio)
-
Oven Program:
-
Initial Temp: 80 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Injection Volume: 1 µL
Mass Spectrometer Conditions:
-
Ion Source Temp: 230 °C
-
Quadrupole Temp: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40 - 450
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a high-purity solvent like dichloromethane or ethyl acetate to create a 1 mg/mL solution.
-
No filtration is typically required if the sample dissolves completely, but it can be done as a precaution.
Analytical Workflow Visualization
Caption: General experimental workflow for chromatographic purity analysis.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice of technique depends on the specific question being asked. Is the primary goal robust quantification for a quality control release, or is it impurity identification during process development?
| Feature | HPLC with UV/DAD | GC-MS | Senior Scientist's Verdict |
| Analyte Suitability | Excellent. Non-destructive, operates at ambient temperatures.[16] | Good. Analyte is sufficiently volatile and thermally stable.[13] | Both are suitable, but HPLC is inherently safer for potentially unknown, thermally labile impurities. |
| Primary Application | Purity quantification, routine QC. | Impurity identification, structural confirmation. | HPLC for QC, GC-MS for R&D. Use them as complementary, not competing, techniques. |
| Sensitivity | Good to excellent, dependent on the chromophore. | Excellent, especially in Selected Ion Monitoring (SIM) mode.[12] | GC-MS often has an edge in sensitivity for trace analysis.[12] |
| Selectivity/Confidence | Good. Based on retention time. Co-elutions are possible. | Excellent. Provides a mass spectrum "fingerprint" for definitive identification.[17] | GC-MS is the clear winner for confident identification. |
| Sample Preparation | More involved (dilution, filtration). | Simpler (dissolve and inject). | GC-MS is faster for sample prep, increasing throughput. |
| Analysis Time | Typically longer run times (15-30 min) due to liquid mobile phase.[16] | Typically faster run times (<15 min) due to gaseous mobile phase.[16] | GC offers higher sample throughput. |
| Potential Issues | Column degradation, mobile phase preparation errors, solvent purity. | Inlet discrimination, analyte adsorption in the liner, thermal degradation. | Both require careful maintenance, but GC is more prone to issues with active sulfur compounds if the system is not inert.[14] |
| Cost & Complexity | Lower initial cost, less complex to operate and maintain.[11] | Higher initial cost, more complex vacuum systems and software.[13] | HPLC is more accessible for routine QC labs. |
Conclusion and Recommendation
For the comprehensive purity analysis of this compound, a dual-pronged approach is most authoritative.
-
For routine quality control (QC) and release testing , where the primary goal is accurate quantification of the main component against a known impurity profile, HPLC-UV is the recommended method. It is robust, highly reproducible, and provides excellent quantitative data. Its operation at ambient temperature ensures that the reported purity reflects the true composition of the sample without thermally induced artifacts.
-
For process development, impurity profiling, and structural confirmation , GC-MS is the superior tool. Its ability to provide mass spectral data allows for the confident identification of unknown impurities, which is critical for understanding reaction byproducts and degradation pathways. This information is invaluable for optimizing synthesis and ensuring product quality.
By leveraging the quantitative strength of HPLC and the identificatory power of GC-MS, researchers and drug development professionals can build a complete and trustworthy purity profile for this compound, ensuring the integrity of their research and the quality of their final product.
References
- 1. This compound CAS#: 6911-51-9 [m.chemicalbook.com]
- 2. talentchemicals.com [talentchemicals.com]
- 3. labsolu.ca [labsolu.ca]
- 4. This compound, 6911-51-9 [thegoodscentscompany.com]
- 5. 2-噻吩基二硫 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 9. Validation of HPTLC and HPLC methods for the quantitative determination of allyl disulfide in some polyherbal oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 12. amptechfl.com [amptechfl.com]
- 13. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 14. gcms.cz [gcms.cz]
- 15. whitman.edu [whitman.edu]
- 16. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 17. gcms.cz [gcms.cz]
A Comparative Guide to the Reactivity of 2-Thienyl Disulfide and Diphenyl Disulfide for Researchers and Drug Development Professionals
In the landscape of organic chemistry and drug development, disulfide bonds are pivotal functional groups. Their reversible nature makes them ideal for applications ranging from dynamic combinatorial chemistry to stimuli-responsive drug delivery systems. Among the plethora of available disulfides, aromatic variants like diphenyl disulfide have long been staples in the synthetic chemist's toolbox. However, the burgeoning field of medicinal chemistry has seen a rise in the use of heteroaromatic scaffolds to fine-tune the physicochemical and pharmacological properties of molecules. This guide provides an in-depth, objective comparison of the reactivity of a common heteroaromatic disulfide, 2-thienyl disulfide, with the archetypal diphenyl disulfide, supported by experimental data and theoretical insights.
Core Directive: Understanding Reactivity Beyond the Benzene Ring
This guide moves beyond a superficial comparison of physical properties to delve into the fundamental electronic and steric factors that govern the reactivity of these two disulfides. We will explore how the replacement of a phenyl ring with a thienyl moiety alters the reactivity of the disulfide bond, with a focus on two key chemical transformations: thiol-disulfide exchange and electrochemical reduction. For researchers in drug development, understanding these differences is crucial for designing prodrugs with specific release kinetics or for developing novel bioconjugation strategies.
Scientific Integrity & Logic: A Data-Driven Comparison
As a senior application scientist, my focus is on providing not just data, but a causal understanding of the observed phenomena. The information presented herein is a synthesis of experimental findings and computational studies, grounded in the principles of physical organic chemistry.
The Electronic Influence of the Aromatic Ring: Thiophene vs. Benzene
The fundamental difference in reactivity between this compound and diphenyl disulfide stems from the electronic nature of the thiophene and benzene rings. Thiophene is an electron-rich aromatic heterocycle. This is due to the participation of one of the lone pairs of electrons on the sulfur atom in the aromatic π-system. In contrast, benzene is a neutral aromatic system. This difference in electron density has a profound impact on the properties of the attached disulfide bond.
The increased electron density of the thiophene ring is expected to translate to a more electron-rich disulfide bond in this compound compared to diphenyl disulfide. This has two key consequences for its reactivity:
-
Increased Nucleophilicity of the Corresponding Thiolate: The conjugate base, 2-thiophenethiolate, is expected to be a stronger nucleophile than the phenylthiolate.
-
Altered Electrophilicity of the Disulfide Bond: The electron-donating nature of the thienyl group can modulate the electrophilicity of the sulfur atoms in the disulfide bond.
A study comparing the cycling stability of 2,2'-dipyridyl disulfide (another heteroaromatic disulfide) and diphenyl disulfide in lithium-organic batteries found that the heteroaromatic disulfide exhibited significantly better performance.[1] This suggests that the electronic differences imparted by the heteroaromatic ring can lead to tangible differences in electrochemical behavior and reactivity.
Data Presentation: A Quantitative Comparison
| Property | This compound | Diphenyl Disulfide | Rationale for Comparison |
| Molecular Weight | 230.39 g/mol | 218.35 g/mol | Basic physical property. |
| Appearance | Yellowish solid | White crystalline solid | Physical characteristic. |
| S-S Bond Electrophilicity | Expected to be lower | Higher | The electron-donating thiophene ring is expected to decrease the electrophilicity of the disulfide bond compared to the neutral benzene ring. |
| Reduction Potential | Expected to be more negative | Less negative | A more electron-rich disulfide bond is generally harder to reduce. While a precise value for this compound is unavailable, the trend is inferred from the electronic effects. |
| Reactivity in Thiol-Disulfide Exchange | Potentially faster | Slower | The higher nucleophilicity of the resulting 2-thiophenethiolate could lead to faster exchange rates, although the lower electrophilicity of the disulfide could be a competing factor. The reactivity of 2,2'-dipyridyl disulfide is known to be high in such reactions. |
Mandatory Visualization: Understanding the Reaction Pathways
To visually represent the key reactions discussed, the following diagrams have been generated using Graphviz.
Thiol-Disulfide Exchange Mechanism
Caption: General mechanism of thiol-disulfide exchange.
Electrochemical Reduction of Aryl Disulfides
Caption: Stepwise electrochemical reduction of an aryl disulfide.
Experimental Protocols: A Guide to Comparative Reactivity Studies
For researchers wishing to perform their own comparative studies, the following protocols provide a framework for assessing the relative reactivity of this compound and diphenyl disulfide.
Protocol 1: Comparative Kinetics of Thiol-Disulfide Exchange via UV-Vis Spectroscopy
This protocol allows for the determination of the second-order rate constant for the reaction of a disulfide with a thiol, such as glutathione (GSH), by monitoring the release of the corresponding aromatic thiol.
Materials:
-
This compound
-
Diphenyl disulfide
-
Glutathione (GSH)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Stock Solutions:
-
Prepare stock solutions of this compound and diphenyl disulfide in a suitable organic solvent (e.g., DMSO or ethanol) at a concentration of 10 mM.
-
Prepare a stock solution of GSH in phosphate buffer at a concentration of 100 mM.
-
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Record the UV-Vis spectra of 2-thiophenethiol and thiophenol in the reaction buffer to determine their respective λmax values.
-
-
Kinetic Assay:
-
In a cuvette, add phosphate buffer and the disulfide stock solution to a final concentration of 100 µM.
-
Initiate the reaction by adding the GSH stock solution to a final concentration of 1 mM.
-
Immediately begin monitoring the increase in absorbance at the λmax of the corresponding thiol over time.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
The initial rate of the reaction can be determined from the linear portion of the curve.
-
The second-order rate constant (k) can be calculated using the following equation: Rate = k[Disulfide][GSH]
-
Protocol 2: Comparative Electrochemical Analysis via Cyclic Voltammetry
This protocol allows for the determination of the reduction potential of the disulfides.
Materials:
-
This compound
-
Diphenyl disulfide
-
An appropriate organic solvent (e.g., acetonitrile or DMF)
-
A supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate)
-
A standard three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)
-
Potentiostat
Procedure:
-
Prepare Solutions:
-
Prepare solutions of this compound and diphenyl disulfide in the solvent containing the supporting electrolyte at a concentration of approximately 1 mM.
-
-
Cyclic Voltammetry Measurement:
-
Place the solution in the electrochemical cell.
-
Scan the potential from an initial value where no reaction occurs to a potential sufficiently negative to cause the reduction of the disulfide, and then reverse the scan back to the initial potential.
-
Record the resulting voltammogram (current vs. potential).
-
-
Data Analysis:
-
The reduction potential (Epc) is the potential at the peak of the reduction wave.
-
By comparing the Epc values of this compound and diphenyl disulfide, their relative ease of reduction can be determined. A more negative Epc indicates that the compound is more difficult to reduce.
-
Conclusion and Future Directions
While diphenyl disulfide remains a versatile and widely used reagent, the unique electronic properties of this compound may offer advantages in specific applications. The electron-rich nature of the thiophene ring is predicted to increase the nucleophilicity of the corresponding thiolate and make the disulfide bond more resistant to reduction. These properties could be exploited in the design of novel therapeutic agents with tailored release profiles or in the development of advanced materials.
Further experimental studies are warranted to provide precise quantitative data on the reactivity of this compound. Specifically, detailed kinetic studies of its thiol-disulfide exchange reactions with a range of biologically relevant thiols and a thorough electrochemical investigation would provide invaluable data for researchers in both academia and industry. Computational studies can also play a crucial role in elucidating the subtle electronic and steric factors that govern the reactivity of this intriguing class of heteroaromatic disulfides.
References
A Comparative Guide to Aromatic Disulfides in Synthesis: 2-Thienyl Disulfide vs. Diphenyl Disulfide and Bis(4-nitrophenyl) Disulfide
Introduction: The Pivotal Role of Aromatic Disulfides in Modern Synthesis
Aromatic disulfides are a cornerstone class of reagents in contemporary organic synthesis, finding extensive applications in pharmaceutical development, materials science, and biochemistry. Their utility primarily stems from their ability to act as electrophilic sources of arylthio groups, enabling the formation of carbon-sulfur and sulfur-sulfur bonds. These reactions, including sulfenylation and thiol-disulfide exchange, are fundamental to the construction of complex molecules and the modification of biomolecules.[1][2]
This guide provides an in-depth technical comparison of 2-thienyl disulfide with two other widely used aromatic disulfides: diphenyl disulfide and bis(4-nitrophenyl) disulfide. We will explore the nuances of their reactivity, stability, and practical applications, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the optimal disulfide reagent for their synthetic challenges.
The Contenders: A Physicochemical Overview
The reactivity of an aromatic disulfide is intrinsically linked to the electronic properties of its aromatic moiety. These properties influence the electrophilicity of the sulfur atoms and the stability of the corresponding thiolate leaving group.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa of Corresponding Thiol |
| This compound | 230.39 | 55-60[3] | ~6.4[4][5] | |
| Diphenyl Disulfide | 218.34 | 58-60[6] | ~6.6 | |
| Bis(4-nitrophenyl) Disulfide | 308.33 | 180-182 | ~4.5 |
Note: The pKa of thiophenol is widely cited as ~6.6. The pKa of 4-nitrothiophenol is significantly lower due to the electron-withdrawing nitro group.
The electron-rich nature of the thiophene ring in this compound suggests a nuanced reactivity profile compared to the benzene ring of diphenyl disulfide. The presence of a sulfur atom in the thiophene ring can influence the electronic environment of the disulfide bond through both inductive and resonance effects. In contrast, the strongly electron-withdrawing nitro groups in bis(4-nitrophenyl) disulfide render its disulfide bond highly electrophilic.
Comparative Reactivity in Synthesis
The primary function of these aromatic disulfides in synthesis is to deliver an arylthio group to a nucleophile. This can occur through two main pathways: sulfenylation of a carbanion or heteroatom nucleophile, and thiol-disulfide exchange.
Thiol-Disulfide Exchange: A Kinetic Perspective
Thiol-disulfide exchange is a reversible reaction crucial in biological systems and a versatile tool in synthetic chemistry, particularly for the formation of unsymmetrical disulfides and for bioconjugation.[7] The rate of this exchange is highly dependent on the electrophilicity of the disulfide and the pKa of the resulting thiolate leaving group.[8]
While direct kinetic comparisons of these three specific disulfides are not extensively documented in a single study, we can infer their relative reactivities based on established principles of physical organic chemistry. The rate of thiol-disulfide exchange generally increases with the stability of the thiolate leaving group, which is inversely related to its pKa.[8]
Reactivity Trend:
Bis(4-nitrophenyl) disulfide > this compound ≈ Diphenyl disulfide
The significantly lower pKa of 4-nitrothiophenol makes the 4-nitrophenylthiolate a much better leaving group, thus accelerating the thiol-disulfide exchange. The pKa values of 2-thiophenethiol and thiophenol are quite similar, suggesting that the reactivity of this compound and diphenyl disulfide in thiol-disulfide exchange will be comparable under similar conditions. However, the slightly lower pKa of 2-thiophenethiol may impart a marginally faster reaction rate for this compound.
Experimental Protocols
To provide a practical context for the discussed principles, we present detailed protocols for key synthetic transformations.
Protocol 1: Synthesis of an Unsymmetrical Disulfide via Thiol-Disulfide Exchange
This protocol details the synthesis of an unsymmetrical disulfide using bis(4-nitrophenyl) disulfide, highlighting its high reactivity.
Materials:
-
Bis(4-nitrophenyl) disulfide
-
Benzyl mercaptan
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzyl mercaptan (1.0 mmol) in DCM (10 mL) at 0 °C, add TEA (1.2 mmol).
-
Slowly add a solution of bis(4-nitrophenyl) disulfide (1.1 mmol) in DCM (5 mL).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting materials and the formation of the yellow 4-nitrothiophenol byproduct.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired unsymmetrical disulfide.
Causality Behind Experimental Choices:
-
The use of a slight excess of TEA ensures the deprotonation of the thiol to the more nucleophilic thiolate.
-
The reaction is initiated at 0 °C to control the initial exothermic reaction.
-
The highly electrophilic nature of bis(4-nitrophenyl) disulfide allows for a rapid and clean reaction at room temperature.
Protocol 2: α-Sulfenylation of a Ketone using Diphenyl Disulfide
This protocol demonstrates the use of diphenyl disulfide for the α-sulfenylation of a carbonyl compound, a common C-S bond-forming reaction.[6]
Materials:
-
Cyclohexanone
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Diphenyl disulfide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a solution of diisopropylamine (1.1 mmol) in anhydrous THF (5 mL) at -78 °C, add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise. Stir the solution for 30 minutes at -78 °C to generate LDA.
-
Add cyclohexanone (1.0 mmol) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add a solution of diphenyl disulfide (1.2 mmol) in anhydrous THF (3 mL) to the enolate solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield α-(phenylthio)cyclohexanone.
Causality Behind Experimental Choices:
-
LDA is a strong, non-nucleophilic base, which ensures complete and regioselective formation of the kinetic enolate of cyclohexanone.
-
The reaction is carried out at low temperature (-78 °C) to prevent side reactions and control the regioselectivity of enolate formation.
-
Diphenyl disulfide serves as an efficient electrophilic source of the phenylthio group.
Visualization of Reaction Mechanisms and Workflows
To further elucidate the processes discussed, the following diagrams illustrate the key reaction mechanisms and experimental workflows.
References
- 1. acris.aalto.fi [acris.aalto.fi]
- 2. [PDF] Equilibrium constants for thiol-disulfide interchange reactions: a coherent, corrected set | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Electrochemical Guide to 2-Thienyl Disulfide and Other Organosulfur Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Organosulfur Compounds
Organosulfur compounds are a cornerstone of modern chemistry, with their diverse applications spanning pharmaceuticals, materials science, and industrial processes. The disulfide bond (S-S), in particular, is a key functional group that governs the structure and function of numerous peptides and proteins and is a crucial player in the redox chemistry of biological systems. In the realm of drug development and materials science, the electrochemical properties of organosulfur compounds are of paramount importance, dictating their behavior in redox-active environments and their potential as therapeutic agents or functional materials.
This guide provides an in-depth electrochemical comparison of 2-Thienyl disulfide with two other significant organosulfur compounds: the aromatic Diphenyl disulfide and the aliphatic Diallyl disulfide. By examining their behavior through techniques like cyclic voltammetry, we aim to provide researchers with the foundational data and experimental insights necessary to select and utilize these compounds effectively in their work.
The Contestants: A Molecular Overview
This compound , an aromatic disulfide, features two thiophene rings linked by a disulfide bond. The presence of the electron-rich thiophene moiety is anticipated to significantly influence its electrochemical characteristics. It serves as a key starting material in the synthesis of various thiophene derivatives with pharmaceutical and industrial relevance[1].
Diphenyl disulfide is a classic aromatic disulfide, often used as a benchmark in studies of disulfide electrochemistry. Its two phenyl rings provide a different electronic environment compared to the heterocyclic rings of this compound. Diphenyl disulfide is frequently used in organic synthesis as a source of the phenylthio group[2].
Diallyl disulfide , a prominent organosulfur compound found in garlic, is an aliphatic disulfide.[3] Its non-aromatic nature and the presence of allyl groups distinguish its electrochemical behavior from its aromatic counterparts. Diallyl disulfide and related compounds are known for their potential health benefits.[4]
Electrochemical Comparison: A Data-Driven Analysis
The electrochemical behavior of these three disulfides was investigated using cyclic voltammetry (CV), a powerful technique for probing redox processes.[5] It is crucial to note that the experimental conditions presented here are compiled from different studies and are not identical. Therefore, direct comparison of absolute potential values should be made with caution. The key parameters to consider are the reversibility of the redox processes and the relative ease of oxidation or reduction.
| Compound | Redox Process | Peak Potential (Ep) vs. Ref. | Solvent/Electrolyte | Electrode | Reversibility | Reference |
| 2,5-Bis(2-thienyl)pyrrole | Oxidation (1st wave) | +0.303 V vs. Fc/Fc+ | Acetonitrile / 0.1 M NBu4PF6 | - | Reversible at fast scan rates | |
| Diphenyl disulfide | Reduction | Irreversible peak | Acetonitrile (CH3CN) | Glassy Carbon | Irreversible | |
| Diallyl disulfide | Reduction | Cathodic wave | Water / 0.06 M Perchloric Acid | Mercury | Reversible (suggested) | [1] |
Note: Data for 2,5-Bis(2-thienyl)pyrrole is presented as a proxy for this compound due to the structural similarity and the presence of the thienyl moiety. The ferrocene/ferrocenium (Fc/Fc+) couple is a common internal reference in non-aqueous electrochemistry.
Analysis of Electrochemical Behavior:
2-Thienyl Moiety (from 2,5-Bis(2-thienyl)pyrrole): The oxidation of the thienyl-containing compound occurs at a moderately positive potential and exhibits chemical reversibility at faster scan rates. This suggests that the initial radical cation formed upon oxidation has a finite lifetime and can be reduced back to the neutral species. The electron-rich nature of the thiophene ring likely facilitates this oxidation.
Diphenyl disulfide: In contrast, the reduction of diphenyl disulfide in an aprotic solvent like acetonitrile is an irreversible process on a glassy carbon electrode. This irreversibility implies that the radical anion formed upon electron transfer rapidly decomposes before it can be re-oxidized in the reverse scan. This is a common characteristic for many aromatic disulfides.
Diallyl disulfide: The electrochemical reduction of diallyl disulfide in an aqueous acidic medium shows a cathodic wave with a corresponding anodic wave of similar magnitude, which is indicative of a reversible or quasi-reversible process.[1] The aliphatic nature of diallyl disulfide likely leads to a different reduction mechanism compared to the aromatic disulfides, potentially involving more stable intermediates.
Experimental Protocols: A Guide to Reproducible Research
To ensure scientific integrity, the following are detailed experimental protocols for conducting cyclic voltammetry on organosulfur compounds, based on established methodologies.
Electrode Preparation: The Foundation of Good Data
A clean and well-prepared working electrode is critical for obtaining reliable and reproducible electrochemical data. The following protocol details the polishing procedure for a glassy carbon electrode (GCE), a common choice for studying organosulfur compounds.
Materials:
-
Glassy Carbon Electrode (GCE)
-
Polishing pads (e.g., nylon or felt)
-
Alumina slurry (e.g., 1.0 µm, 0.3 µm, and 0.05 µm particle sizes)
-
Deionized water
-
Methanol or other suitable solvent
-
Ultrasonic bath
Procedure:
-
Initial Rinse: Rinse the GCE surface with deionized water followed by methanol to remove any gross contaminants.
-
Macroscopic Polishing: Apply a small amount of 1.0 µm alumina slurry to a polishing pad. Polish the GCE surface in a figure-eight motion for 1-2 minutes with gentle pressure.
-
Rinse and Sonicate: Thoroughly rinse the electrode with deionized water to remove all alumina particles. Sonicate the electrode in deionized water for 2-3 minutes to dislodge any embedded particles.
-
Microscopic Polishing: Repeat step 2 with 0.3 µm and then 0.05 µm alumina slurry on separate, clean polishing pads.
-
Final Rinse and Dry: After the final polishing step, rinse the electrode extensively with deionized water, followed by a final rinse with the solvent to be used in the electrochemical experiment (e.g., acetonitrile). Dry the electrode under a stream of inert gas (e.g., nitrogen or argon).
dot graph TD { A[Start: Dirty GCE] --> B{Initial Rinse with DI Water & Methanol}; B --> C{Polish with 1.0 µm Alumina Slurry}; C --> D{Rinse with DI Water & Sonicate}; D --> E{Polish with 0.3 µm Alumina Slurry}; E --> F{Rinse with DI Water & Sonicate}; F --> G{Polish with 0.05 µm Alumina Slurry}; G --> H{Final Rinse with DI Water & Acetonitrile}; H --> I[End: Clean & Dry GCE]; }
Caption: Workflow for Glassy Carbon Electrode Polishing.
Cyclic Voltammetry of Organosulfur Compounds
This protocol provides a general framework for performing cyclic voltammetry on the organosulfur compounds discussed.
Materials & Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell (including a polished GCE as the working electrode, a platinum wire as the counter electrode, and a suitable reference electrode, e.g., Ag/AgCl or a non-aqueous Ag/Ag+ reference)
-
Anhydrous, high-purity solvent (e.g., acetonitrile for aromatic disulfides, or an appropriate aqueous buffer for aliphatic disulfides)
-
High-purity supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) for non-aqueous systems or a suitable buffer for aqueous systems)
-
The organosulfur compound of interest (e.g., this compound, diphenyl disulfide, or diallyl disulfide) at a known concentration (typically 1-5 mM)
-
Inert gas (high-purity argon or nitrogen) for deaeration
Procedure:
-
Solution Preparation: Prepare a solution of the supporting electrolyte in the chosen solvent.
-
Deaeration: Purge the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Analyte Addition: Add the organosulfur compound to the deaerated solution to achieve the desired concentration. Briefly purge with the inert gas again to ensure an oxygen-free environment.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell with the polished GCE, platinum counter electrode, and the reference electrode immersed in the solution.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan over a range where the redox events of interest are expected to occur.
-
Set the initial scan direction (e.g., towards negative potentials for reduction or positive potentials for oxidation).
-
Set the scan rate (e.g., 100 mV/s).
-
Record the cyclic voltammogram.
-
Repeat the measurement at different scan rates (e.g., 50, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.
-
dot graph TD { A[Start] --> B{Prepare Electrolyte Solution}; B --> C{Deaerate with Inert Gas}; C --> D{Add Analyte & Purge Again}; D --> E{Assemble Three-Electrode Cell}; E --> F{Set CV Parameters (Potential Window, Scan Rate)}; F --> G{Record Cyclic Voltammogram}; G --> H{Vary Scan Rate & Repeat}; H --> I[End: Data Analysis]; }
Caption: Experimental Workflow for Cyclic Voltammetry.
Causality and Mechanistic Insights
The observed differences in the electrochemical behavior of these organosulfur compounds can be attributed to their distinct molecular structures.
-
Aromatic vs. Aliphatic: The aromatic rings in this compound and diphenyl disulfide allow for the delocalization of the unpaired electron in the initially formed radical anion, influencing its stability and subsequent reaction pathways. The aliphatic nature of diallyl disulfide results in a more localized charge, leading to different reaction kinetics and potentially greater stability of the intermediate species in certain media.
-
Heteroaromatic vs. Phenyl: The thiophene ring in this compound is more electron-rich than the phenyl ring in diphenyl disulfide. This increased electron density can make the thienyl derivative easier to oxidize. The sulfur atom in the thiophene ring can also play a role in stabilizing charged intermediates.
Conclusion: Guiding Future Research
This comparative guide highlights the distinct electrochemical personalities of this compound, diphenyl disulfide, and diallyl disulfide. The aromatic disulfides tend to undergo irreversible reductions in aprotic media, while the aliphatic diallyl disulfide shows potential for reversible electrochemistry in aqueous solutions. The electron-rich thiophene moiety in this compound suggests a propensity for oxidation.
These fundamental electrochemical insights are crucial for researchers in drug development and materials science. For instance, the redox potential of a disulfide-containing drug can influence its stability and metabolism in the body. Similarly, the electrochemical properties of organosulfur compounds are critical for their application in redox-flow batteries, sensors, and electro-responsive materials. By understanding the structure-property relationships outlined in this guide, scientists can make more informed decisions in the design and application of novel organosulfur compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiophene derivatives as electrode materials for high-performance sodium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Crosslinker Performance: A Comparative Evaluation of 2-Thienyl Disulfide-Based Polymers
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision that profoundly influences the performance of polymer-based drug delivery systems. The crosslinker dictates not only the structural integrity and mechanical properties of the polymer matrix but also its responsiveness to physiological cues, which is paramount for targeted and controlled drug release. This guide provides an in-depth, objective comparison of 2-Thienyl disulfide-based polymers against other common crosslinkers, supported by a review of available data and detailed experimental protocols for performance evaluation.
The Central Role of Crosslinkers in Advanced Drug Delivery
Crosslinkers are molecules that form covalent bonds between polymer chains, creating a three-dimensional network. In the context of drug delivery, this network serves as a reservoir for therapeutic agents. An ideal crosslinker should not only provide structural stability but also possess a "trigger" that allows for the timely release of the encapsulated drug at the target site. This has led to the development of "smart" crosslinkers that are responsive to specific stimuli, such as changes in pH, temperature, or redox potential.
Redox-responsive crosslinkers, in particular, have garnered significant attention. The tumor microenvironment, for instance, exhibits a significantly higher concentration of reducing agents like glutathione (GSH) compared to normal tissues.[1][2] This differential provides a selective trigger for drug release. Disulfide bonds (-S-S-) are a prime example of a redox-responsive linkage, as they can be cleaved by reducing agents to form two thiol groups (-SH).
Unveiling this compound-Based Polymers: A Novel Class of Redox-Responsive Crosslinkers
This compound and its derivatives are emerging as a promising class of crosslinkers for drug delivery applications. The thiophene ring is a sulfur-containing heterocycle that can be readily functionalized. When incorporated into a disulfide linkage, it offers unique electronic and steric properties that can influence the reactivity and stability of the crosslink.
Mechanism of Action
The core of the this compound crosslinker's functionality lies in the disulfide bond's susceptibility to reductive cleavage. In a high GSH environment, the disulfide bond is reduced, leading to the disassembly of the polymer network and the subsequent release of the encapsulated drug.
Figure 1. Mechanism of drug release from a this compound crosslinked polymer network in a reductive environment.
Synthesis of this compound-Based Polymers
The synthesis of polymers crosslinked with this compound can be achieved through various polymerization techniques. A common approach involves the preparation of a dithiol monomer derived from this compound, which is then copolymerized with other monomers to form the crosslinked network.
Figure 2. General workflow for the synthesis of a this compound-based crosslinked polymer.
Comparative Performance Evaluation: this compound vs. Other Crosslinkers
The performance of a crosslinker is a multi-faceted characteristic. Here, we compare this compound-based polymers with other common crosslinkers across key performance indicators. It is important to note that direct, side-by-side comparative experimental data for this compound-based polymers against all other crosslinkers is limited in the publicly available literature. The following tables synthesize available data to provide a comparative overview.
Chemical and Physical Properties
| Crosslinker Type | Linkage Formed | Stimuli-Responsiveness | Key Advantages | Potential Limitations |
| This compound | Disulfide (-S-S-) | Redox (GSH, DTT) | High redox sensitivity, potential for tunable reactivity based on thiophene substitution. | Limited commercial availability of derivatives, potential for off-target reactions with thiols. |
| Aliphatic Disulfides | Disulfide (-S-S-) | Redox (GSH, DTT) | Well-established chemistry, commercially available. | Can be less stable than aromatic disulfides, potential for disulfide exchange reactions.[3] |
| Maleimide | Thioether | pH (hydrolysis of succinimide ring), Thiols (retro-Michael addition) | High reactivity and specificity towards thiols at neutral pH.[4] | The formed thioether bond can be unstable and undergo retro-Michael addition, leading to deconjugation.[5] |
| Acrylate/Acrylamide | Carbon-Carbon | Non-responsive (generally) | Forms stable covalent bonds, widely used in hydrogel formation. | Lack of inherent stimuli-responsiveness for controlled degradation. |
| N-Hydroxysuccinimide (NHS) Esters | Amide | pH (hydrolysis) | Highly reactive towards primary amines, forming stable amide bonds. | Susceptible to hydrolysis in aqueous environments, which can compete with the desired crosslinking reaction. |
| Genipin | Amine-reactive crosslinks | Non-responsive (generally) | Natural origin, considered to have good biocompatibility.[4] | Slower reaction kinetics compared to synthetic crosslinkers. |
Performance in Drug Delivery Applications
| Crosslinker Type | Drug Release Mechanism | Typical Drug Release Profile | Biocompatibility Profile | Relevant Applications |
| This compound | Reductive cleavage of disulfide bonds. | Burst release in high redox environment, controlled release otherwise. | Thiophene-based polymers have shown good biocompatibility in some studies.[6][7] | Targeted cancer therapy, intracellular drug delivery.[2] |
| Aliphatic Disulfides | Reductive cleavage of disulfide bonds. | Similar to this compound, but kinetics may vary. | Generally considered biocompatible. | Redox-responsive drug delivery systems.[1] |
| Maleimide | Cleavage of the linker (if designed to be cleavable), or matrix degradation. | Can be tailored, but premature release due to instability is a concern. | Generally good, but maleimide reagents can be reactive. | Bioconjugation, antibody-drug conjugates (ADCs).[3] |
| Acrylate/Acrylamide | Diffusion-controlled release from a stable matrix. | Sustained release profile. | Biocompatibility depends on the specific monomers used. | Long-term drug delivery implants. |
| N-Hydroxysuccinimide (NHS) Esters | Matrix degradation. | Sustained release. | Generally good, but unreacted NHS esters can be immunogenic. | Protein immobilization, hydrogel formation. |
| Genipin | Diffusion from a stable matrix. | Sustained release. | Generally considered to be of low cytotoxicity.[4] | Tissue engineering, drug delivery from natural polymers like chitosan.[4] |
Experimental Protocols for Performance Evaluation
To facilitate a rigorous and objective comparison, the following detailed protocols outline key experiments for evaluating crosslinker performance.
Protocol 1: Evaluation of Crosslinking Efficiency and Kinetics
Objective: To determine the rate and extent of crosslinking for different crosslinking agents.
Methodology:
-
Polymer Solution Preparation: Prepare solutions of the base polymer (e.g., polyethylene glycol with appropriate functional groups) in a suitable buffer (e.g., PBS, pH 7.4).
-
Crosslinker Addition: Add a stoichiometric amount of the crosslinker (e.g., this compound dithiol, maleimide-functionalized crosslinker) to the polymer solution.
-
Monitoring Gelation: Monitor the gelation process over time using rheometry. Measure the storage modulus (G') and loss modulus (G''). The gel point is typically defined as the time at which G' > G''.
-
Swelling Studies: Once the hydrogel is formed, immerse a pre-weighed, lyophilized sample in buffer and measure its weight at regular intervals until equilibrium is reached. The swelling ratio is calculated as (Wet Weight - Dry Weight) / Dry Weight. A lower swelling ratio generally indicates a higher crosslinking density.[8]
-
Data Analysis: Plot G' and G'' as a function of time to determine the gelation time. Compare the equilibrium swelling ratios of hydrogels formed with different crosslinkers.
Figure 3. Experimental workflow for evaluating crosslinking efficiency and kinetics.
Protocol 2: Assessment of Redox-Responsive Drug Release
Objective: To quantify the release of a model drug from redox-responsive hydrogels in the presence and absence of a reducing agent.
Methodology:
-
Drug Loading: Prepare drug-loaded hydrogels by incorporating a model drug (e.g., doxorubicin, a fluorescent dye) during the polymerization process.
-
Release Study Setup: Place the drug-loaded hydrogels in separate vials containing a release medium (e.g., PBS, pH 7.4). For the experimental group, add a physiologically relevant concentration of a reducing agent (e.g., 10 mM GSH). The control group will contain only the release medium.
-
Sample Collection: At predetermined time points, collect aliquots of the release medium and replace with fresh medium.
-
Drug Quantification: Quantify the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy).
-
Data Analysis: Plot the cumulative drug release as a function of time for both the experimental and control groups. Compare the release profiles of hydrogels made with different redox-responsive crosslinkers.
Conclusion and Future Perspectives
The selection of a crosslinker is a critical step in the design of effective polymer-based drug delivery systems. This compound-based polymers represent a promising new class of redox-responsive crosslinkers with the potential for tunable reactivity and high sensitivity to the tumor microenvironment. While direct comparative data is still emerging, the principles and protocols outlined in this guide provide a robust framework for their evaluation against established crosslinkers.
Future research should focus on synthesizing a broader range of this compound derivatives and conducting direct, head-to-head comparative studies with other stimuli-responsive crosslinkers. Such studies will be invaluable in elucidating the structure-property relationships that govern crosslinker performance and will pave the way for the rational design of next-generation drug delivery vehicles with enhanced efficacy and safety profiles.
References
- 1. Degradable Redox-Responsive Disulfide-Based Nanogel Drug Carriers via Dithiol Oxidation Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An amphiphilic, heterografted polythiophene copolymer containing biocompatible/biodegradable side chains for use as an (electro)active surface in biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation of 2-Thienyl disulfide as a reagent in specific named reactions
A Comprehensive Guide to 2-Thienyl Disulfide for Electrophilic Thiolation in the Synthesis of Unsymmetrical Disulfides
Authored by: A Senior Application Scientist
Introduction
Unsymmetrical disulfides are pivotal structural motifs in a multitude of biologically active molecules, pharmaceuticals, and advanced materials.[1] Their synthesis, however, presents a considerable challenge due to the propensity for thiol-disulfide exchange reactions, which often lead to mixtures of symmetrical and unsymmetrical products.[1] The selective and efficient formation of a specific unsymmetrical disulfide bond (R-S-S-R') is therefore a critical objective in modern organic synthesis.
This guide provides an in-depth validation of This compound as a premier electrophilic thiolation reagent for the synthesis of unsymmetrical disulfides. We will explore its mechanistic underpinnings, compare its performance against alternative synthetic strategies through experimental data, and provide detailed protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for constructing this crucial functional group.
Mechanism of Action: Thiol-Disulfide Exchange
The core reactivity of this compound lies in the thiol-disulfide exchange reaction, a type of nucleophilic substitution at a sulfur atom.[2] The process is initiated by the attack of a nucleophilic thiol (or, more accurately, its conjugate base, the thiolate anion) on one of the electrophilic sulfur atoms of the this compound molecule. This attack proceeds via an SN2-like transition state, leading to the cleavage of the disulfide bond.[3]
The key to the efficacy of this compound is the nature of the 2-thiophenethiolate leaving group. The aromaticity and electron-withdrawing character of the thiophene ring stabilize the resulting anion, making it an excellent leaving group and driving the reaction equilibrium towards the formation of the desired unsymmetrical disulfide product.[4][5]
References
- 1. A Novel and Efficient Synthesis of Unsymmetrical Disulfides [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of aromatic thiols on thiol-disulfide interchange reactions that occur during protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aromatic thiol pKa effects on the folding rate of a disulfide containing protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 2-Thienyl Disulfide and its Substituted Analogs
This guide provides an in-depth spectroscopic comparison of 2-Thienyl disulfide and its substituted analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of UV-Vis, IR, Raman, and NMR spectroscopy as applied to these important organosulfur compounds. We will explore the causal relationships between molecular structure and spectral output, supported by experimental data and established protocols.
Introduction: The Significance of the Thienyl Disulfide Moiety
The disulfide bond (S-S) is a crucial functional group in chemistry and biology, most notably for its role in defining the tertiary structure of proteins.[1][2] When flanked by aromatic systems like the thiophene ring, the resulting diaryl disulfide exhibits unique electronic and structural properties. This compound, or di(thiophen-2-yl) disulfide, serves as the parent compound for a class of molecules with potential applications in materials science and as precursors for electroactive polymers.[3] Understanding how substituents on the thienyl ring modulate the spectroscopic fingerprints of these molecules is paramount for their identification, characterization, and the rational design of new derivatives. This guide provides the foundational knowledge and practical protocols to perform and interpret these spectroscopic analyses.
The Interplay of Structure and Spectroscopy
The spectral characteristics of 2-thienyl disulfides are governed by two primary features: the disulfide chromophore and the thienyl aromatic system.
-
The Disulfide Chromophore : The S-S bond itself gives rise to a distinct UV-Vis absorption band. The energy of this transition, and thus the wavelength of maximum absorbance (λmax), is highly sensitive to the C-S-S-C dihedral angle and the electronic nature of the attached groups.[1]
-
The Thienyl Ring : As an aromatic system, the thiophene ring possesses its own π → π* transitions. More importantly, it acts as a conduit for electronic effects. Substituents on the ring can donate or withdraw electron density, thereby influencing the electronic environment of the C-S bond and, by extension, the S-S bond. This modulation is the primary cause of the spectral shifts observed between different analogs.
Caption: Logical flow of substituent effects on spectroscopic output.
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy is a powerful tool for studying the electronic transitions within thienyl disulfides. The spectra are typically characterized by absorptions from the disulfide bond and the aromatic π-system.
The disulfide bond's absorption is known to be sensitive to stereoelectronic effects, with λmax values varying widely from 250 to over 400 nm depending on the molecular geometry and substituents.[1] For aromatic disulfides, substitutions on the ring can cause significant shifts in the absorption maxima.[4]
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups tend to cause a bathochromic shift (shift to longer wavelengths) and an intensification of the absorption bands. This is due to the stabilization of the excited state through extended conjugation.
-
Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) or amino (-NH₂) groups also typically lead to bathochromic shifts in aromatic systems, as they increase the energy of the highest occupied molecular orbital (HOMO).
Comparative UV-Vis Data
| Compound | Substituent | Expected λmax Shift vs. Parent | Rationale |
| This compound | None (Parent) | N/A | Baseline π → π* and n → σ* transitions. |
| Di(5-nitro-2-thienyl) disulfide | -NO₂ (EWG) | Bathochromic (Red Shift) | Extended conjugation and stabilization of the LUMO. |
| Di(5-methoxy-2-thienyl) disulfide | -OCH₃ (EDG) | Bathochromic (Red Shift) | Destabilization of the HOMO, reducing the HOMO-LUMO gap.[5] |
| Di(5-methyl-2-thienyl) disulfide | -CH₃ (Weak EDG) | Slight Bathochromic Shift | Weak inductive electron donation. |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation : Prepare a stock solution of the disulfide compound in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, or dichloromethane) at a concentration of approximately 1 mM.
-
Serial Dilution : Perform serial dilutions to obtain a final concentration that yields an absorbance between 0.5 and 1.5 AU. A typical concentration for analysis is 10-50 µM.
-
Spectrometer Setup : Use a dual-beam UV-Vis spectrophotometer. Use a matched pair of quartz cuvettes (1 cm path length).
-
Blanking : Fill both the sample and reference cuvettes with the pure solvent and record a baseline spectrum to zero the instrument.
-
Measurement : Empty the sample cuvette, rinse it with the analyte solution, and then fill it with the analyte solution. Record the absorption spectrum, typically from 200 to 600 nm.
-
Data Analysis : Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.
Vibrational Spectroscopy: IR and Raman Analysis
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. For thienyl disulfides, key diagnostic peaks include the S-S stretch, C-S stretches, and various thiophene ring vibrations.
-
S-S Stretching (νS-S) : This vibration is notoriously weak in the IR spectrum but often produces a moderately intense peak in the Raman spectrum, typically in the 480-550 cm⁻¹ region. This makes Raman spectroscopy particularly useful for directly probing the disulfide bond.[6]
-
C-S Stretching (νC-S) : These modes are found in the 600-800 cm⁻¹ range. Their position can be influenced by conjugation with the thiophene ring and the presence of substituents.[7]
-
Thiophene Ring Vibrations : The aromatic C=C and C-C stretching vibrations of the thiophene ring appear in the 1300-1550 cm⁻¹ region.[7] The C-H bending modes are observed below 1000 cm⁻¹.
Substituents will perturb these vibrational frequencies. For instance, heavy substituents may lower the frequency of adjacent C-S or ring modes. Electronically active substituents can alter bond polarities and force constants, leading to predictable shifts in peak positions and changes in intensity.
Comparative Vibrational Data
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Effect of EWG (-NO₂) | Expected Effect of EDG (-OCH₃) | Primary Technique |
| ν(S-S) | 480 - 550 | Slight shift; intensity may change | Slight shift; intensity may change | Raman[6] |
| ν(C-S) | 600 - 800 | Shift to higher frequency | Shift to lower frequency | IR & Raman[7] |
| Thiophene Ring ν(C=C) | 1300 - 1550 | Shifts to lower frequencies due to resonance | Minor shifts | IR & Raman[7] |
Experimental Protocol: FT-Raman Spectroscopy
-
Sample Preparation : Place a small amount (5-10 mg) of the solid sample directly into a glass NMR tube or onto a microscope slide. If analyzing in solution, prepare a concentrated solution (~100 mM) in a suitable solvent (e.g., CCl₄, CHCl₃).
-
Instrument Setup : Use an FT-Raman spectrometer equipped with a near-infrared laser source (e.g., 1064 nm Nd:YAG) to minimize fluorescence.[7]
-
Data Acquisition : Set the laser power to an appropriate level (e.g., 100-300 mW) to avoid sample degradation. Co-add a sufficient number of scans (e.g., 128 or 256) to achieve a good signal-to-noise ratio.
-
Calibration : Ensure the instrument is calibrated using a known standard, such as sulfur or polystyrene.
-
Data Analysis : Process the spectrum to identify peak positions and relative intensities. Compare the spectra of the parent compound and its analogs to identify shifts in the key vibrational modes.
Caption: General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
¹H and ¹³C NMR are indispensable for confirming the molecular structure of thienyl disulfides and their analogs.
For the parent This compound , the ¹H NMR spectrum is characterized by three distinct signals corresponding to the protons on the thiophene ring. The chemical shifts and coupling patterns are diagnostic of the 2-substituted thiophene moiety.
-
¹H NMR : The protons on the thiophene ring will appear in the aromatic region (typically 7.0-7.8 ppm). Substituents dramatically alter these chemical shifts.
-
EWGs will deshield the ring protons, causing them to shift downfield (to higher ppm values).
-
EDGs will shield the ring protons, causing them to shift upfield (to lower ppm values).
-
-
¹³C NMR : The carbon directly attached to the sulfur (C2) is significantly affected by the disulfide linkage. Substituents will likewise shift the signals of the ring carbons based on their inductive and resonance effects.
A key feature to distinguish a disulfide from its corresponding thiol in NMR is the multiplicity of the signal for the methylene group adjacent to the sulfur in alkyl-substituted analogs.[8] While not directly applicable to the parent this compound, this principle is crucial for substituted versions with alkyl linkers.
Comparative ¹H NMR Chemical Shift Data (Expected Trends)
| Compound | Substituent | H3 Proton (ppm) | H4 Proton (ppm) | H5 Proton (ppm) |
| This compound | None (Parent) | ~7.1 | ~7.0 | ~7.4 |
| Di(5-nitro-2-thienyl) disulfide | -NO₂ at C5 | Downfield shift | Downfield shift | N/A |
| Di(5-methyl-2-thienyl) disulfide | -CH₃ at C5 | Upfield shift | Upfield shift | N/A |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[9]
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (though modern spectrometers can lock onto the deuterium signal of the solvent).
-
Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters : Typical parameters include a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR Parameters : This requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing : Process the raw data (Free Induction Decay) using a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the ¹H signals.
Conclusion
The spectroscopic characterization of this compound and its analogs is a multi-faceted process where each technique provides a unique piece of the structural puzzle. UV-Vis spectroscopy elucidates the electronic properties and the influence of substituents on the HOMO-LUMO gap. IR and particularly Raman spectroscopy offer direct insight into the vibrational characteristics of the key S-S and C-S bonds. Finally, ¹H and ¹³C NMR spectroscopy confirm the molecular connectivity and provide a detailed map of the electronic environment throughout the molecule. By systematically comparing the spectra of substituted analogs to the parent compound, researchers can establish clear structure-property relationships, which are essential for the targeted design of new materials and bioactive molecules.
References
- 1. Disulfide Chromophores Arise from Stereoelectronic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Syntheses and properties of thienyl-substituted dithienophenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In situ Raman spectroscopy distinguishes between reversible and irreversible thiol modifications in l-cysteine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Thienyl Disulfide
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, the potential of a compound can only be safely unlocked through a deep understanding of its characteristics and a rigorous adherence to safety protocols. This guide provides essential, immediate safety and logistical information for handling 2-Thienyl disulfide (CAS 6911-51-9), moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.
Understanding the Hazard: The "Why" Behind the Precautions
Before handling any chemical, it is imperative to understand the risks it presents. This compound is an organic disulfide that exists as a yellow to green crystalline powder with a characteristic pungent, earthy odor.[1][2] Its hazard profile, summarized from multiple safety data sheets (SDS), dictates the necessary precautions.[3][4][5] While many disulfides are essential in biochemistry, they can also be toxic, with some mechanisms involving redox cycling that produce reactive thiyl radicals and active oxygen species.[6]
Table 1: Hazard Profile of this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity (Oral) | Warning / Danger | H302: Harmful if swallowed.[3][5][7] | |
| Skin Irritation | Warning / Danger | H315: Causes skin irritation.[3][5][8] |
| Serious Eye Damage | | Danger | H318: Causes serious eye damage.[3][4][8] |
These classifications are not merely administrative; they are a direct reflection of the compound's potential to cause harm upon exposure. The risk of serious, irreversible eye damage (H318) is particularly critical and necessitates stringent eye protection.
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The most effective safety strategies begin with engineering and administrative controls that minimize exposure potential from the outset.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood.[3][5] This is non-negotiable. A fume hood contains dust and vapors, pulling them away from your breathing zone and preventing contamination of the general laboratory space. Ensure the sash is positioned as low as possible to maximize protection.
-
Administrative Controls : Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound. Ensure all personnel are trained on the specific hazards and handling procedures. Keep quantities to the minimum required for your experiment and ensure emergency equipment, such as eyewash stations and safety showers, are accessible and have been recently tested.
Personal Protective Equipment: The Essential Barrier
When engineering and administrative controls are in place, the correct PPE provides the necessary final layer of protection. The selection of PPE must be deliberate and based on the specific tasks being performed.
Eye and Face Protection
-
Minimum Requirement : Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory for all operations.
-
Enhanced Protection : Due to the H318 risk ("Causes serious eye damage"), a face shield must be worn over chemical splash goggles when handling the solid powder or when there is any risk of splashing.[4][9] This provides a secondary barrier protecting the entire face.
Hand Protection
-
Glove Selection : Chemical-resistant nitrile gloves are a suitable initial choice.[1] Always inspect gloves for tears or holes before use.
-
Causality : The compound causes skin irritation (H315).[3][5] Prolonged or repeated contact should be avoided. If handling larger quantities or for extended periods, consider double-gloving. After handling, remove gloves properly (without touching the outer surface with bare skin) and wash hands thoroughly.[3][5]
Body Protection
-
A flame-resistant lab coat should be worn and kept fully fastened. This protects your skin and personal clothing from contamination. Long pants and closed-toe shoes are required to ensure no skin is exposed.
Respiratory Protection
-
When handling the solid powder outside of a containment system (which is not recommended), or if there is a risk of generating dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection is necessary.[4][9] For handling solutions within a properly functioning fume hood, respiratory protection is not typically required.
Table 2: PPE Requirements by Laboratory Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing Solid Compound | Chemical Goggles & Face Shield | Nitrile Gloves (Double-gloving recommended) | Flame-Resistant Lab Coat | N95 Dust Mask |
| Preparing Solutions | Chemical Goggles & Face Shield | Nitrile Gloves | Flame-Resistant Lab Coat | Not required in fume hood |
| Conducting Reactions | Chemical Goggles | Nitrile Gloves | Flame-Resistant Lab Coat | Not required in fume hood |
| Handling Spills | Chemical Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-Resistant Apron over Lab Coat | Respirator with appropriate cartridge |
Operational Plan: A Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely weighing this compound and preparing a solution.
Objective : To accurately weigh 100 mg of this compound and dissolve it in a solvent to create a stock solution.
Materials :
-
This compound (solid)
-
Appropriate solvent
-
Glass vial with cap
-
Spatula
-
Weighing paper or boat
-
Analytical balance
Procedure :
-
Preparation : Before bringing the chemical into the workspace, don all required PPE as specified for "Weighing Solid Compound" in Table 2.
-
Work Area Setup : Designate a specific area within the chemical fume hood for the procedure. Place a disposable absorbent pad on the work surface.
-
Tare Container : Place a piece of weighing paper or a weigh boat on the analytical balance and tare it.
-
Weighing : Carefully transfer a small amount of this compound from its storage container to the weighing paper using a clean spatula. Avoid creating airborne dust. Do not return any excess chemical to the original container.
-
Transfer : Once the target weight is achieved, carefully remove the weighing paper from the balance. Gently tap the paper to transfer the solid into the labeled glass vial.
-
Dissolution : In the fume hood, add the desired volume of solvent to the vial. Cap the vial securely and mix until the solid is fully dissolved.
-
Immediate Cleanup : Dispose of the contaminated weighing paper and any disposable items into a designated solid hazardous waste container.[3]
-
Decontamination : Wipe the spatula and any affected surfaces with an appropriate solvent, followed by soap and water. Dispose of the cleaning materials as hazardous waste.
-
Doffing PPE : Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands thoroughly with soap and water.
Disposal Plan: Managing the Waste Stream
Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory and environmental safety.
-
Waste Segregation : All materials that have come into contact with this compound must be treated as hazardous waste. This includes gloves, weighing paper, absorbent pads, and contaminated glassware. Never discharge this chemical or its solutions into sewer systems.[3]
-
Solid Waste : Collect all contaminated solid materials in a clearly labeled, sealed container designated for solid hazardous waste.
-
Liquid Waste : Collect all liquid waste containing this compound in a separate, labeled, and sealed container for organic waste.
-
Final Disposal : The ultimate disposal method for this material is through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[3] Follow your institution's specific procedures for hazardous waste pickup and disposal. Empty containers should be triple-rinsed with a suitable solvent (collecting the rinsate as hazardous waste) before being offered for recycling or reconditioning.[3]
By integrating this expert-driven, safety-first approach into your laboratory's workflow, you can confidently and safely handle this compound, enabling your research to progress while ensuring the well-being of your team and the environment.
References
- 1. talentchemicals.com [talentchemicals.com]
- 2. This compound CAS#: 6911-51-9 [m.chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 2-噻吩基二硫 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Toxicity of thiols and disulphides: involvement of free-radical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. This compound | 6911-51-9 [amp.chemicalbook.com]
- 9. labsolu.ca [labsolu.ca]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
